molecular formula C10H14O3 B1358326 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 340023-04-3

1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B1358326
CAS No.: 340023-04-3
M. Wt: 182.22 g/mol
InChI Key: XMFZIWBHEVCVRV-UHFFFAOYSA-N
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Description

1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS 340023-04-3) is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. Its core structure incorporates the 2-oxabicyclo[2.2.2]octane scaffold, which has been rationally designed and validated as a superior saturated bioisostere for the para-substituted phenyl ring . This application is crucial for improving the physicochemical properties of drug candidates, as replacing aromatic rings with this scaffold can lead to enhanced aqueous solubility, reduced lipophilicity, and greater metabolic stability . The value of this compound lies in its functionalization: the carboxylic acid group serves as a handle for further synthetic modification, while the ethenyl (vinyl) group offers additional reactivity for diversification. Researchers utilize this reagent in the synthesis of protein degrader building blocks and other complex bioactive molecules . Its utility is demonstrated by its incorporation into the structures of known drugs like Imatinib and Vorinostat (SAHA), where it replaces a phenyl ring to create analogs with improved drug-like properties . This compound is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O3/c1-2-10-5-3-9(4-6-10,7-13-10)8(11)12/h2H,1,3-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFZIWBHEVCVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC12CCC(CC1)(CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214545
Record name 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340023-04-3
Record name 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=340023-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development, particularly as a potential building block for protein degraders.[1][2] While specific experimental data for this compound is not extensively published, this document outlines the theoretical considerations and established experimental protocols for determining its essential physicochemical parameters. We will delve into the structural attributes, acidity constant (pKa), lipophilicity (logP), aqueous solubility, and spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering both predictive insights and practical methodologies for the empirical characterization of this novel bicyclic carboxylic acid.

Introduction and Molecular Structure

This compound is a unique bicyclic compound featuring a carboxylic acid, a vinyl group, and an ether linkage within a rigid scaffold. Its structure suggests potential for diverse chemical modifications and applications in medicinal chemistry, where such constrained architectures are valuable for optimizing drug-target interactions. The 2-oxabicyclo[2.2.2]octane core, in particular, has been explored as a bioisostere for the phenyl ring, offering a means to improve physicochemical properties such as solubility and metabolic stability in drug candidates.[3][4]

Table 1: General Properties of this compound

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 340023-04-3[1][2]
Molecular Formula C10H14O3[1][2][6]
Molecular Weight 182.2164 g/mol [1][2]
Purity Typically ≥97%[1][2]

Acidity Constant (pKa)

The pKa is a critical parameter that influences a molecule's ionization state at a given pH, which in turn affects its solubility, absorption, distribution, and target-binding affinity. As a carboxylic acid, this compound is expected to be acidic. The presence of the ether oxygen in the bicyclic system can influence the electronic environment of the carboxylic acid. Research on similar 2-oxabicyclo[2.2.2]octane carboxylic acids has shown that the position of the oxygen atom relative to the carboxylic acid significantly impacts acidity.[3] For instance, the replacement of a methylene group with an oxygen atom at the distal γ-position in a bicyclo[2.2.2]octane carboxylic acid was found to increase its acidity, with a pKa of 4.4 compared to 5.6 for the non-oxygenated analogue.[3] This suggests that the ether oxygen in the target molecule likely has an electron-withdrawing effect, leading to a lower pKa than a simple alkyl carboxylic acid.

Experimental Determination of pKa

Potentiometric titration is a robust and widely used method for pKa determination.[7][8][9] This technique involves the gradual addition of a standardized base to a solution of the acid while monitoring the pH.

Protocol for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a standard solution of approximately 0.1 M NaOH and accurately determine its concentration by titrating against a primary standard like potassium hydrogen phthalate (KHP).[8]

    • Prepare a solution of this compound in deionized water at a known concentration (e.g., 0.1 M).

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions.

    • Pipette a precise volume of the carboxylic acid solution into a beaker.

    • Add the standardized NaOH solution in small, measured increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[10]

An alternative method is UV-Vis spectrophotometry, which is particularly useful for compounds with a chromophore. The method relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated species.[7][9]

Workflow for pKa Determination by Potentiometric Titration

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare Acid Solution (Known Concentration) calibrate Calibrate pH Meter prep_acid->calibrate prep_base Prepare & Standardize NaOH Solution prep_base->calibrate titrate Titrate Acid with NaOH (Incremental Additions) calibrate->titrate record Record pH after each Addition titrate->record plot Plot pH vs. Volume of NaOH record->plot determine_ep Determine Equivalence Point plot->determine_ep determine_pka pKa = pH at Half-Equivalence Point determine_ep->determine_pka

Caption: Workflow for pKa determination.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water).[11] It is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A positive logP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[11]

For this compound, the presence of the carboxylic acid group suggests a degree of hydrophilicity, especially in its ionized form. However, the bicyclic hydrocarbon framework and the ethenyl group contribute to its lipophilicity. The logP will therefore be a balance of these opposing characteristics.

Experimental Determination of logP

The shake-flask method is the traditional and often most accurate technique for measuring logP.[11]

Protocol for Shake-Flask Method:

  • Preparation of Phases:

    • Saturate n-octanol with water and water with n-octanol to create the two immiscible phases.

    • Prepare a stock solution of the compound in one of the phases.

  • Partitioning:

    • Add a known amount of the compound to a mixture of the two phases in a separation funnel.

    • Shake the funnel vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]

    • logP is the base-10 logarithm of P.[11]

High-Performance Liquid Chromatography (HPLC) offers a faster, alternative method for estimating logP.[11][13]

Workflow for logP Determination by Shake-Flask Method

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep_phases Saturate n-octanol and Water add_compound Add Compound to Phase Mixture prep_phases->add_compound shake Shake to Reach Equilibrium add_compound->shake separate_phases Allow Phases to Separate shake->separate_phases quantify Quantify Concentration in each Phase (e.g., HPLC) separate_phases->quantify calculate_p Calculate P = [Organic] / [Aqueous] quantify->calculate_p calculate_logp Calculate logP = log10(P) calculate_p->calculate_logp

Caption: Workflow for logP determination.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability. Poor solubility can be a major hurdle in drug development. The solubility of carboxylic acids in water is dependent on the balance between the polar carboxyl group, which can form hydrogen bonds with water, and the nonpolar hydrocarbon portion of the molecule.[14][15] Carboxylic acids with fewer than five carbon atoms are generally soluble in water.[14] With its ten carbon atoms, this compound is expected to have limited aqueous solubility, although the presence of the ether oxygen may slightly enhance it compared to a purely hydrocarbon bicyclic structure.[3] The solubility will also be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.[14]

Experimental Determination of Aqueous Solubility

A common method for determining aqueous solubility is the gravimetric method, which involves creating a saturated solution and then quantifying the dissolved solid.[8]

Protocol for Gravimetric Determination of Solubility:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of water in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation and Quantification:

    • Allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

    • Evaporate the solvent from the withdrawn sample under controlled conditions (e.g., in a vacuum oven).

    • Accurately weigh the remaining solid residue.

  • Calculation:

    • Calculate the solubility in units such as grams per 100 mL or moles per liter.

Spectroscopic Properties

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions:[16]

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, resulting from the hydrogen-bonded O-H group in the carboxylic acid dimer.[16]

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid dimer.[16]

Other expected peaks include C-H stretches from the vinyl and bicyclic alkyl groups, and a C-O stretch from the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • The carboxylic acid proton (-COOH) is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm region.[16][17]

    • The protons of the vinyl group (-CH=CH₂) will appear in the alkene region (typically 5-6 ppm).

    • The protons on the bicyclic scaffold will be in the aliphatic region (1-3 ppm), with their specific chemical shifts and coupling patterns providing detailed structural information. Protons adjacent to the carboxylic acid will be shifted downfield to the 2.5-3.0 ppm region.

  • ¹³C NMR:

    • The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-185 ppm range.[16][17]

    • The carbons of the vinyl group will appear in the 110-140 ppm region.

    • The carbons of the bicyclic framework will be found in the upfield region, with those closer to the electronegative oxygen and carboxyl group being more deshielded.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry, largely due to its constrained bicyclic structure containing an ether linkage. While a complete experimental profile of its physicochemical properties is not yet available in the public domain, this guide provides a robust framework for its characterization. The established methodologies for determining pKa, logP, and aqueous solubility, combined with predictive spectroscopic analysis, offer a clear path for researchers to fully elucidate the properties of this compound. Such data is indispensable for its effective application in drug design and development, particularly in leveraging the advantageous properties of the 2-oxabicyclo[2.2.2]octane scaffold as a phenyl ring bioisostere.

References

  • Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.).
  • LogP—Making Sense of the Value - ACD/Labs. (n.d.).
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
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  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? - Quora. (2018, April 7).
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  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023, February 23).
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.).
  • Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter - PMC - PubMed Central. (2024, April 12).
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  • 19.4 Spectroscopic Properties of Carboxylic Acids - Chemistry LibreTexts. (2019, June 5).
  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, March 3).
  • Spectroscopy of Carboxylic Acids - Oregon State University. (n.d.).
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  • This compound | 340023-04-3. (n.d.).
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  • This compound. (n.d.).
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The Emergence of 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid: A Novel Saturated Bioisostere for Phenyl Rings in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The replacement of phenyl rings with saturated bioisosteres is a pivotal strategy in modern medicinal chemistry to overcome challenges associated with poor metabolic stability and low aqueous solubility.[1] This guide delves into the rationale, synthesis, and potential applications of a novel phenyl ring bioisostere: 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid . We will explore the strategic design of the 2-oxabicyclo[2.2.2]octane scaffold as a three-dimensional mimic of the para-substituted phenyl ring and discuss the synthetic pathways to this specifically functionalized derivative. This document serves as a technical resource for researchers and scientists in the field of drug development, providing insights into the incorporation of this promising scaffold into drug candidates to enhance their physicochemical and pharmacokinetic profiles.

Introduction: The Imperative to "Escape from Flatland"

The phenyl ring is a ubiquitous motif in small-molecule drugs, present in a vast number of marketed therapeutics.[2] While its aromatic nature can be crucial for target engagement through π-π stacking and other interactions, the planarity and lipophilicity of the phenyl group often contribute to undesirable properties, including:

  • Metabolic Instability: Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive metabolites and potentially rapid clearance.[3]

  • Poor Solubility: The presence of multiple phenyl rings can significantly decrease a compound's aqueous solubility, hindering its absorption and bioavailability.[4]

  • Toxicity: Aromatic compounds can sometimes be associated with toxicity concerns.[2]

To mitigate these liabilities, medicinal chemists have increasingly sought to replace phenyl rings with three-dimensional, saturated scaffolds. This "escape from flatland" strategy aims to improve a molecule's sp³ character, which has been correlated with higher clinical success rates. Saturated bioisosteres like bicyclo[1.1.1]pentanes (BCPs), cubanes, and bicyclo[2.2.2]octanes (BCOs) have emerged as effective phenyl ring mimics.[3]

The 2-Oxabicyclo[2.2.2]octane Scaffold: An "Ideal" Phenyl Ring Bioisostere

Among the various saturated bioisosteres, the 2-oxabicyclo[2.2.2]octane core has been proposed as a potentially "ideal" replacement for the para-substituted phenyl ring.[5] Its design is a thoughtful balance of the advantages and disadvantages of previously explored scaffolds.

Rationale for Design

The 2-oxabicyclo[2.2.2]octane scaffold was rationally designed to possess the following key features:

  • Conformational Rigidity: The bicyclic structure locks the substituents in a defined spatial orientation, mimicking the fixed geometry of a para-substituted phenyl ring.

  • Metabolic Stability: As a saturated hydrocarbon framework, it is generally less prone to oxidative metabolism compared to an aromatic ring.

  • Three-Dimensionality: The non-planar structure increases the fraction of sp³-hybridized carbons (Fsp³), which can lead to improved solubility and reduced non-specific binding.

  • Geometric Similarity to the Phenyl Ring: The distance between the bridgehead carbons (C1 and C4) is comparable to the distance between the para-positions of a phenyl ring, ensuring that the substituents are positioned correctly for target interaction.[5]

  • Reduced Lipophilicity: The introduction of an oxygen atom into the bicyclo[2.2.2]octane framework reduces the lipophilicity of the scaffold, which can contribute to improved aqueous solubility.[5]

The strategic placement of the oxygen atom to form the 2-oxabicyclo[2.2.2]octane core provides a balance of structural mimicry and enhanced physicochemical properties.

Comparative Physicochemical Properties

Studies have demonstrated the positive impact of replacing a phenyl ring with the 2-oxabicyclo[2.2.2]octane core in established drug molecules. For instance, the incorporation of this scaffold into the anticancer drug Imatinib resulted in:

  • Increased Aqueous Solubility [6]

  • Enhanced Metabolic Stability [6]

  • Reduced Lipophilicity [6]

These findings underscore the potential of the 2-oxabicyclo[2.2.2]octane scaffold to significantly improve the drug-like properties of a molecule.

Synthesis of this compound

While the parent 2-oxabicyclo[2.2.2]octane scaffold has been synthesized and studied, the specific derivative, This compound , presents a unique synthetic challenge due to the need for functionalization at two distinct bridgehead positions. A plausible synthetic strategy can be devised based on established methodologies for the synthesis and functionalization of the core scaffold.

Proposed Synthetic Pathway

The following multi-step synthesis is proposed, leveraging a modular approach that allows for the sequential introduction of the required functional groups.

Synthetic_Pathway A Commercially Available Ketone B Cyclohexane-containing Alkenyl Alcohol A->B Multi-step synthesis C Iodocyclization Intermediate B->C Iodocyclization (I2, MeCN) D 4-Carboxylic Acid Ester Derivative C->D Functional group manipulations E 1-Keto-4-carboxylic Acid Ester Derivative D->E Oxidation at C1 F 1-Ethenyl-4-carboxylic Acid Ester Derivative E->F Wittig Reaction (Ph3P=CH2) G This compound (Target Molecule) F->G Ester Hydrolysis Bioisosteric_Replacement cluster_0 Drug Candidate with Phenyl Ring cluster_1 Improved Drug Candidate A R1-Phenyl-COOH B R1-[this compound] A->B Bioisosteric Replacement

Caption: Bioisosteric replacement strategy.

This replacement can be particularly advantageous in lead optimization campaigns where the initial hits containing a phenyl ring suffer from poor pharmacokinetic properties. The rigid scaffold ensures that the key pharmacophoric elements (the R-group and the carboxylic acid) are held in a bioactive conformation, while the overall physicochemical properties of the molecule are improved.

Conclusion

This compound represents a novel and promising building block for medicinal chemistry. Its rational design as a three-dimensional, saturated bioisostere of the phenyl ring, combined with its functional handles for further modification, makes it an attractive tool for overcoming common challenges in drug development. The proposed synthetic pathway, while requiring further experimental validation, is based on robust and well-established chemical transformations. As the imperative to move beyond flat, aromatic structures in drug design continues to grow, scaffolds like this compound will undoubtedly play an increasingly important role in the discovery of new and improved therapeutics.

References

  • Wittig Reaction. In: Wikipedia. ; 2023. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design | Request PDF - ResearchGate. [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC. [Link]

  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring - ChemRxiv. [Link]

  • WO2014151247A1 - Oxabicyclo [2.2.
  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC. [Link]

  • Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - RSC Publishing. [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC. [Link]

  • Shapiro reaction - Wikipedia. [Link]

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  • Bioisosteric Replacements - Chem-Space. [Link]

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"spectroscopic data (NMR, IR, MS) of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound this compound. In the absence of direct experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with data from structurally analogous compounds, to predict and interpret the key spectral features of this molecule. Detailed, best-practice protocols for data acquisition are also presented to guide researchers in the empirical analysis of this and similar bicyclic systems. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who are working with complex alicyclic and heterocyclic compounds.

Introduction: The Structural Landscape of this compound

This compound is a fascinating molecule that combines several key structural features within a rigid bicyclic framework: a vinyl ether, a carboxylic acid, and a 2-oxabicyclo[2.2.2]octane core. The rigid nature of the bicyclic system locks the relative stereochemistry of the substituents, leading to a well-defined three-dimensional structure that is of significant interest in medicinal chemistry and materials science. The vinyl ether moiety is a versatile functional group known for its reactivity in polymerization and cycloaddition reactions, while the carboxylic acid provides a handle for further functionalization or for modulating the pharmacokinetic properties of a potential drug candidate.

The accurate characterization of this molecule is paramount for confirming its synthesis and for understanding its chemical and physical properties. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed picture of the molecular structure. This guide will provide a predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, offering a roadmap for researchers who may synthesize it.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5br s1H-COOH
~6.45dd1H=CH-O
~4.20d1H=CH₂ (trans to O)
~4.05d1H=CH₂ (cis to O)
~3.90m2H-CH₂-O-
~2.50m1HBridgehead CH
~2.00 - 2.20m2H-CH₂-
~1.80 - 1.95m2H-CH₂-
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~178-COOH
~150=CH-O
~88=CH₂
~75Quaternary C-O
~68-CH₂-O-
~35Bridgehead CH
~28-CH₂-
~25-CH₂-
Table 3: Predicted IR Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
~1705StrongC=O stretch (carboxylic acid)
~1640MediumC=C stretch (vinyl)
~1250StrongC-O stretch (vinyl ether)
~1100StrongC-O stretch (bicyclic ether)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Identity
184[M]⁺ (Molecular Ion)
139[M - COOH]⁺
111[M - COOH - C₂H₄]⁺ (via retro-Diels-Alder)
83Further fragmentation

Experimental Protocols for Spectroscopic Analysis

The following protocols are designed to provide high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment (zg30).

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved).

  • Data Processing: Apply a line broadening factor of 0.3 Hz for ¹H NMR and 1-2 Hz for ¹³C NMR. Fourier transform, phase, and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an attenuated total reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the clean ATR crystal).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable) or liquid chromatography.

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) and with a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap).

  • EI-MS Acquisition:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak. Propose fragmentation mechanisms for the major fragment ions observed in the spectrum. If using a high-resolution instrument, calculate the elemental composition of the molecular ion and key fragments to confirm their identities.

In-Depth Interpretation of Predicted Spectra

¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a wealth of information about the proton environment in the molecule.

  • Carboxylic Acid Proton: The proton of the carboxylic acid is expected to appear as a broad singlet far downfield (~11.5-12.5 ppm) due to hydrogen bonding and its acidic nature.

  • Vinyl Protons: The vinyl group will give rise to a characteristic AXM spin system. The proton on the carbon attached to the oxygen (=CH-O) is expected at ~6.45 ppm, shifted downfield due to the deshielding effect of the oxygen atom. The two geminal protons on the terminal carbon (=CH₂) will be diastereotopic and are predicted to appear as doublets of doublets around 4.20 and 4.05 ppm. The geminal coupling constant will be small (~2-3 Hz), the cis coupling constant will be around 6-10 Hz, and the trans coupling constant will be in the range of 12-18 Hz.

  • Bicyclic System Protons: The protons on the carbon adjacent to the ether oxygen (-CH₂-O-) are expected around 3.90 ppm. The remaining methylene and bridgehead protons of the bicyclic system will appear in the more upfield region of the spectrum (~1.80-2.50 ppm) as complex multiplets due to intricate coupling patterns.

¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal at ~178 ppm.

  • Vinyl Carbons: The vinyl carbons will appear at ~150 ppm (=CH-O) and ~88 ppm (=CH₂), with the carbon attached to the oxygen being significantly downfield.

  • Bicyclic System Carbons: The quaternary carbon attached to the ether oxygen will be around 75 ppm. The carbon of the -CH₂-O- group is expected at ~68 ppm. The remaining carbons of the bicyclic framework will be found in the upfield region (~25-35 ppm).

IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups.

  • O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption at ~1705 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid.

  • C=C Stretch: A medium intensity band around 1640 cm⁻¹ will confirm the presence of the vinyl C=C double bond.

  • C-O Stretches: Strong absorptions around 1250 cm⁻¹ and 1100 cm⁻¹ will correspond to the C-O stretching vibrations of the vinyl ether and the bicyclic ether, respectively.

Mass Spectrum

The mass spectrum will reveal the molecular weight and provide clues about the molecule's structure through its fragmentation pattern.

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 184, corresponding to the molecular weight of the compound.

  • Key Fragmentations:

    • Loss of the carboxylic acid group (mass 45) will lead to a fragment ion at m/z 139.

    • A characteristic fragmentation of bicyclo[2.2.2]octane systems is a retro-Diels-Alder reaction. Following the loss of the carboxylic acid, the resulting fragment could lose ethene (mass 28) to give a fragment at m/z 111.

Visualizations

Diagram 1: Predicted Key Fragmentation Pathways in Mass Spectrometry

G M [M]⁺ m/z = 184 F1 [M - COOH]⁺ m/z = 139 M->F1 - COOH F2 [M - COOH - C₂H₄]⁺ m/z = 111 F1->F2 - C₂H₄ (retro-Diels-Alder)

Caption: Predicted EI-MS fragmentation of the target molecule.

Diagram 2: General Workflow for Spectroscopic Characterization

G A Purified Compound B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C IR Spectroscopy A->C D Mass Spectrometry (High Resolution) A->D F Data Interpretation & Correlation B->F C->F D->F E Structure Elucidation F->E

Caption: Workflow for spectroscopic analysis of a novel compound.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, this guide provides a robust, predictive framework for its spectroscopic characterization. The detailed analysis of expected NMR, IR, and MS data, coupled with best-practice experimental protocols, offers valuable insights for researchers working on the synthesis and analysis of this and related bicyclic molecules. The principles and methodologies outlined herein serve as a foundation for the empirical investigation and structural confirmation of novel chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

A Comprehensive Technical Guide to GW4064 (CAS 340023-04-3): A Pivotal Research Tool for Farnesoid X Receptor (FXR) Interrogation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of GW4064, a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR). Initially identified by its CAS Registry Number 340023-04-3, GW4064 has become an indispensable chemical tool for elucidating the multifaceted roles of FXR in metabolism and disease. Despite limitations such as low bioavailability and potential toxicity that preclude its direct clinical use, GW4064 remains a cornerstone compound in preclinical research targeting metabolic disorders.[1] This guide synthesizes critical data on its physicochemical properties, mechanism of action, established research protocols, and procurement channels, offering a comprehensive resource for researchers in drug development and metabolic science.

Introduction to GW4064: A Selective Non-steroidal FXR Agonist

GW4064 is a non-steroidal isoxazole derivative that selectively binds to and activates the Farnesoid X Receptor (FXR), a nuclear hormone receptor with high expression in the liver and intestine.[2][3] FXR serves as a primary sensor for bile acids, orchestrating a complex transcriptional network that governs bile acid, lipid, and glucose homeostasis.[4][5] The discovery of GW4064 provided researchers with a high-affinity tool to dissect these pathways, demonstrating an EC50 (half-maximal effective concentration) of approximately 15-65 nM in various cell-based assays.[1][6][7] Its utility lies in its selectivity, showing minimal to no activity on other nuclear receptors at concentrations up to 1 µM.[3][8] This specificity allows for precise interrogation of FXR-dependent signaling, making it invaluable for studying conditions like non-alcoholic fatty liver disease (NAFLD), dyslipidemia, and diabetes in experimental models.[9][10]

Physicochemical and Handling Properties

A clear understanding of a compound's physical and chemical characteristics is paramount for accurate and reproducible experimental design. The key properties of GW4064 are summarized below.

PropertyValueSource(s)
CAS Registry Number 278779-30-9 (Note: 340023-04-3 is a related but distinct CAS number)[8]
Chemical Name 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid[3][8]
Molecular Formula C₂₈H₂₂Cl₃NO₄[8]
Molecular Weight 542.8 g/mol [8]
Appearance Crystalline solid[8]
Purity Typically ≥95-97% (HPLC)[3][8]
Solubility DMSO: ~25-54 mg/mLDMF: ~25 mg/mLEthanol: ~1-5.4 mg/mLAqueous (DMSO:PBS 1:2): ~0.3 mg/mL[3][8][11]
Storage Store at +4°C for short-term; -20°C for long-term powder stocks; -80°C for solutions.[3][11]

Expert Insight on Handling: GW4064 has limited aqueous solubility.[1] For in vitro studies, it is critical to prepare a concentrated stock solution in a suitable organic solvent like DMSO. When diluting into aqueous cell culture media, ensure the final DMSO concentration is kept low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts. For in vivo studies, formulation using vehicles such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline may be required to achieve necessary concentrations and bioavailability.[11] It has been noted that GW4064 can sometimes precipitate from DMSO solutions upon thawing; gentle warming (45-55°C) and vortexing can help ensure complete re-dissolution.[12]

Mechanism of Action: The FXR Signaling Cascade

GW4064 exerts its biological effects by functioning as a ligand for FXR. Upon binding, FXR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then forms a heterodimer with the Retinoid X Receptor (RXR).[5] The FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[13]

A primary and well-characterized pathway involves the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[13] SHP, in turn, acts as a transcriptional repressor for several other nuclear receptors. A key target of SHP-mediated repression is Liver Receptor Homolog-1 (LRH-1), which is essential for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[13] By inducing SHP, GW4064 effectively shuts down de novo bile acid synthesis, a critical negative feedback mechanism.

FXR_Pathway cluster_nucleus Cell Nucleus GW4064 GW4064 FXR FXR (Farnesoid X Receptor) GW4064->FXR Binds & Activates FXRE FXR Response Element (on DNA) FXR->FXRE Heterodimerizes with RXR & Binds RXR RXR RXR->FXRE SHP SHP Gene Transcription FXRE->SHP Induces SHP_Protein SHP Protein SHP->SHP_Protein Translates LRH1 LRH-1 SHP_Protein->LRH1 Inhibits CYP7A1 CYP7A1 Gene Transcription LRH1->CYP7A1 Activates Bile_Acids Bile Acid Synthesis CYP7A1->Bile_Acids Leads to

Caption: GW4064 activates the FXR/RXR heterodimer, inducing SHP expression.

Beyond bile acid regulation, FXR activation by GW4064 influences lipid metabolism by repressing lipogenic genes and promoting fatty acid oxidation.[10][13] It also improves glucose homeostasis and insulin sensitivity by downregulating key gluconeogenic enzymes like PEPCK and G6Pase.[10]

Authoritative Caveat: While GW4064 is highly selective for FXR, some studies suggest potential off-target effects, particularly at higher concentrations. Research has indicated that GW4064 can interact with multiple G protein-coupled receptors (GPCRs), including histamine receptors, which could lead to FXR-independent cellular responses.[14][15] This underscores the importance of using the lowest effective concentration and including appropriate controls, such as FXR-knockout models, to validate that observed effects are truly FXR-dependent.

Key Research Applications & Experimental Protocols

GW4064 is a versatile tool used across a range of in vitro and in vivo applications to study metabolic diseases.

In Vitro FXR Activation and Gene Expression Analysis

A fundamental experiment is to confirm target engagement and downstream transcriptional changes in a relevant cell line (e.g., HepG2 human hepatoma cells).

Protocol: Quantifying FXR Target Gene Induction in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Plating: Seed cells in a 12-well plate at a density that will result in ~80-90% confluency at the time of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of GW4064 in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Replace the culture medium with the GW4064-containing or vehicle control medium. Incubate for 24 hours.

  • RNA Extraction: Wash cells with PBS and lyse using a suitable lysis buffer (e.g., from a commercial RNA extraction kit). Purify total RNA according to the manufacturer's protocol. Quantify RNA concentration and assess purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green master mix.

    • Run the qPCR reaction on a thermal cycler.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

In Vivo Models of Metabolic Disease

GW4064 is frequently used in rodent models of obesity and NAFLD to assess the therapeutic potential of FXR activation.

Workflow: Assessing the Efficacy of GW4064 in a Diet-Induced Obesity Mouse Model

InVivo_Workflow Start Phase 1: Disease Induction (8-12 weeks) Diet High-Fat Diet (HFD) Feeding Start->Diet Treatment Phase 2: Treatment (2-4 weeks) Diet->Treatment Dosing Daily Dosing: - Vehicle Control - GW4064 (e.g., 30 mg/kg) Treatment->Dosing Analysis Phase 3: Endpoint Analysis Dosing->Analysis Collection Sample Collection: - Blood (Metabolites) - Liver (Histology, qPCR) Analysis->Collection Evaluation Data Evaluation: - Body Weight - Glucose Tolerance - Liver Triglycerides - Gene Expression Collection->Evaluation

Caption: Workflow for an in vivo study using GW4064 in a diet-induced obesity model.

Causality Behind Experimental Choices:

  • High-Fat Diet: This is the standard method to induce a metabolic syndrome phenotype in mice that closely mimics human NAFLD and insulin resistance.[10]

  • Dose Selection (30 mg/kg): This dose has been established in the literature to effectively engage FXR in vivo and produce measurable metabolic benefits in mice without overt toxicity.[10]

  • Endpoint Analysis: A combination of systemic readouts (body weight, glucose tolerance) and tissue-specific analyses (liver histology for steatosis, gene expression for target engagement) provides a comprehensive picture of the compound's efficacy.[10]

Sourcing and Procurement of GW4064

GW4064 is intended for research use only and is not for human or diagnostic use.[1] It can be procured from several reputable biochemical suppliers. When sourcing, it is essential to obtain a batch-specific Certificate of Analysis (CoA) to verify purity and identity.

Prominent Suppliers:

  • APExBIO: Offers GW4064 in various quantities, including pre-dissolved solutions in DMSO.[1]

  • Cayman Chemical: Provides GW4064 as a crystalline solid with detailed technical information and solubility data.[8]

  • MedchemExpress (MCE): Supplies GW4064 with purity confirmed by NMR and HPLC.[6]

  • Selleck Chemicals: Offers GW4064 with validation data and customer citations.[7]

  • Tocris Bioscience: Provides high-purity GW4064 and notes it is sold under an agreement from GlaxoSmithKline.[3]

  • TargetMol: Supplies the compound and provides in vivo formulation recipes.[11]

  • Fisher Scientific: Distributes GW4064 from various manufacturers like Eurofins Discoverx.[16]

Conclusion

GW4064 (CAS 340023-04-3) is a powerful and selective FXR agonist that has been instrumental in defining the receptor's role as a master regulator of metabolic homeostasis. While its own therapeutic development is hampered by pharmacokinetic limitations, it remains the gold-standard tool compound for preclinical validation of FXR as a drug target. Its proper application, guided by a thorough understanding of its properties, mechanism, and potential off-target effects, will continue to drive new discoveries in the treatment of metabolic diseases.

References

  • MDPI. (n.d.). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. Retrieved from MDPI website. [Link]

  • Oxford Academic. (2010). Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α. Molecular Endocrinology. [Link]

  • Molecular Endocrinology. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. [Link]

  • Oxford Academic. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Endocrinology. [Link]

  • PubMed Central (PMC). (2013). FXR signaling in the enterohepatic system. [Link]

  • National Institutes of Health (NIH). (2013). FXR signaling in the enterohepatic system. [Link]

  • QIAGEN GeneGlobe. (n.d.). FXR/RXR Activation. Retrieved from QIAGEN website. [Link]

  • PubMed Central (PMC). (2016). Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease. [Link]

  • The Journal of Clinical Investigation (JCI). (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. [Link]

  • CP Lab Safety. (n.d.). 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, min 97%, 250 mg. Retrieved from CP Lab Safety website. [Link]

  • Wikipedia. (n.d.). Farnesoid X receptor. Retrieved from Wikipedia website. [Link]

  • National Institutes of Health (NIH). (2013). Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance. [Link]

  • ResearchGate. (n.d.). Changes in energy metabolism after FXR activation using GW4064. Retrieved from ResearchGate website. [Link]

  • Indigo Biosciences. (n.d.). Human Farnesoid X Receptor Assay Kit. Retrieved from Indigo Biosciences website. [Link]

  • National Institutes of Health (NIH). (2019). FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection. [Link]

  • ResearchGate. (n.d.). Solubility of GW4064 in Different Excipients. Retrieved from ResearchGate website. [Link]

  • National Institutes of Health (NIH). (2015). GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression. [Link]

  • ResearchGate. (n.d.). FXR-independent activation of luciferase reporters by GW4064. Retrieved from ResearchGate website. [Link]

Sources

The 2-Oxabicyclo[2.2.2]octane Scaffold: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Phenyl Ring Bioisostere

The 2-oxabicyclo[2.2.2]octane core, a saturated bicyclic ether, has emerged as a compelling structural motif in medicinal chemistry. Initially explored as a bioisostere for the ubiquitous para-substituted phenyl ring, its utility has expanded significantly.[1][2] This scaffold offers a unique three-dimensional geometry that can improve physicochemical properties such as aqueous solubility and metabolic stability while reducing lipophilicity when replacing aromatic moieties in drug candidates.[1][2] These enhancements can lead to more favorable pharmacokinetic profiles, a critical aspect of drug development. Beyond its role as a structural surrogate, derivatives of 2-oxabicyclo[2.2.2]octane have demonstrated a wide spectrum of intrinsic biological activities, positioning them as promising leads for novel therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities associated with this scaffold, detailing the underlying mechanisms, key structure-activity relationships, and the experimental protocols used for their evaluation.

Anticancer Activity: A New Angle of Attack

The quest for novel anticancer agents has led researchers to explore unique chemical scaffolds that can overcome the limitations of existing therapies. The 2-oxabicyclo[2.2.2]octane framework has shown considerable promise in this arena.

Mechanism of Action and Key Findings

One of the key strategies in leveraging the 2-oxabicyclo[2.2.2]octane moiety in cancer drug design is its incorporation into known pharmacophores to enhance their properties. A notable example is the replacement of the phenyl ring in the anticancer drugs Imatinib and Vorinostat.[1][2] In the case of the Imatinib analog, this substitution led to improved water solubility, enhanced metabolic stability, and reduced lipophilicity, all desirable characteristics for a drug candidate.[2] For the Vorinostat analog, the modification resulted in a new bioactive compound.[1][2]

Furthermore, derivatives of the naturally occurring 1,8-Cineole (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane) have been investigated for their potential antineoplastic activity. Molecular docking studies have suggested that the eucalyptol scaffold could serve as a promising framework for developing new anticancer agents. Additionally, certain triterpene derivatives incorporating a 2-oxabicyclo[2.2.2]octane-like fragment have exhibited significant anticancer activity against a panel of 60 cancer cell lines (NCI-60).[3]

Data Summary: Anticancer Activity of 2-Oxabicyclo[2.2.2]octane Derivatives
Compound/DerivativeCancer Cell Line(s)Reported Activity (e.g., GI50, IC50)Reference
Imatinib AnalogNot specifiedImproved physicochemical properties[1][2]
Vorinostat AnalogNot specifiedBioactive analog[1][2]
2,30-bis-(3-pyridinylidene)-platanic acidNCI-60 panelGI50 range 1–2 μM[3]
3-pyridinylidene-messageninNCI-60 panelGI50 range 1–2 μM[3]
21-bispyridinylidene derivative 6NCI-60 panelGI50 range 0.03 µM to 5.9 µM[3]
21-monosubstituted derivative 7NCI-60 panelGI50 range 0.18–1.53 µM[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 2-oxabicyclo[2.2.2]octane derivatives on cancer cell lines.

1. Cell Culture:

  • Maintain the selected cancer cell line (e.g., MCF-7, A549) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Trypsinize confluent cells and perform a cell count using a hemocytometer.
  • Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
  • Replace the culture medium in the wells with fresh medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

4. Incubation:

  • Incubate the plate for 48-72 hours.

5. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Workflow for Anticancer Activity Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation synthesis Synthesis of 2-oxabicyclo[2.2.2]octane Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds mtt_assay Cytotoxicity Assay (e.g., MTT) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis Active Compounds cell_cycle Cell Cycle Analysis apoptosis->cell_cycle western_blot Western Blot for Key Proteins cell_cycle->western_blot animal_model Xenograft Animal Model western_blot->animal_model Promising Leads efficacy Evaluate Tumor Growth Inhibition animal_model->efficacy antiviral_pathway cluster_virus Viral Lifecycle cluster_drug Drug Intervention Virus Virus Particle Entry Viral Entry Virus->Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication & Transcription Uncoating->Replication Assembly Viral Protein Synthesis & Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release Drug 2-Oxabicyclo[2.2.2]octane Derivative Drug->Entry Potential Inhibition Drug->Replication Inhibition

Caption: Potential inhibition points of 2-oxabicyclo[2.2.2]octane derivatives in the viral lifecycle.

Central Nervous System Activity: Modulating Opioid Receptors

The rigid structure of the 2-oxabicyclo[2.2.2]octane core makes it an attractive scaffold for designing ligands for central nervous system (CNS) targets, such as opioid receptors.

Mechanism of Action and Key Findings

Derivatives of 2-oxabicyclo[2.2.2]octane have been investigated as novel agonists for the opioid κ receptor. [4][5]The constrained conformation of the scaffold plays a crucial role in achieving receptor affinity and selectivity. [4]In one study, constraining the amide orientation in an α-iminoamide derivative with an azabicyclo[2.2.2]octane skeleton (a related nitrogen-containing analog) significantly improved its affinity, selectivity, and agonistic activity for the κ receptor. [4][5]This highlights the importance of the bicyclic framework in presenting key pharmacophoric features in the correct spatial orientation for receptor binding.

Experimental Protocol: Radioligand Binding Assay

This protocol is used to determine the affinity of a compound for a specific receptor.

1. Membrane Preparation:

  • Prepare cell membranes from a cell line recombinantly expressing the target opioid receptor (e.g., κ-opioid receptor). This is typically done by homogenizing the cells and isolating the membrane fraction through centrifugation.

2. Binding Reaction:

  • In a 96-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor (e.g., [3H]diprenorphine), and varying concentrations of the unlabeled test compound.
  • Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

3. Incubation:

  • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

4. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The bound radioligand will be retained on the filter, while the free ligand will pass through.
  • Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

5. Scintillation Counting:

  • Place the filter discs in scintillation vials with scintillation fluid.
  • Measure the radioactivity in each vial using a scintillation counter.

6. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the concentration of the test compound.
  • Determine the Ki value (inhibitory constant), which represents the affinity of the compound for the receptor.

Antibacterial Activity: A Scaffold for New Antibiotics

The rise of antibiotic resistance is a major global health concern, driving the search for new antibacterial agents. The 2-oxabicyclo[2.2.2]octane scaffold has been incorporated into molecules with antibacterial properties.

Mechanism of Action and Key Findings

Derivatives of 1,5-naphthyridine linked to a 2-oxabicyclo[2.2.2]octane moiety have been investigated as novel bacterial topoisomerase inhibitors. [2]These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial drugs. Structure-activity relationship studies have been conducted to optimize the antibacterial activity of these compounds. [2]Additionally, the natural product 1,8-cineole and its oxygenated derivatives have shown antimicrobial properties, with the addition of hydroxyl and other oxygenated groups enhancing their activity. [6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

1. Bacterial Culture:

  • Grow the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
  • Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

2. Compound Preparation:

  • Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate.

3. Inoculation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate.
  • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

4. Incubation:

  • Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

  • Visually inspect the wells for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion: A Versatile Scaffold with a Bright Future

The 2-oxabicyclo[2.2.2]octane scaffold has transitioned from being primarily a bioisosteric replacement for the phenyl ring to a valuable pharmacophore in its own right. Its unique three-dimensional structure provides a rigid framework for the precise positioning of functional groups, leading to enhanced interactions with biological targets. The diverse range of biological activities, including anticancer, antiviral, CNS, and antibacterial effects, underscores the therapeutic potential of its derivatives. The continued exploration of this scaffold, through innovative synthetic methodologies and comprehensive biological evaluation, promises to yield novel drug candidates with improved efficacy and pharmacokinetic profiles. The insights and protocols provided in this guide aim to facilitate further research and development in this exciting area of medicinal chemistry.

References

  • (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Conformational Analysis of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxabicyclo[2.2.2]octane framework has emerged as a promising saturated bioisostere for the phenyl ring in medicinal chemistry, offering potential improvements in physicochemical properties such as solubility and metabolic stability.[1][2] The conformational rigidity of this scaffold allows for a precise spatial arrangement of substituents, making a thorough understanding of its conformational landscape critical for rational drug design. This guide provides a comprehensive technical overview of the methodologies and key considerations for the conformational analysis of a representative derivative, 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid. We will delve into both computational and experimental approaches, elucidating the rationale behind methodological choices and predicting the conformational behavior of this molecule.

Introduction: The Strategic Importance of Conformational Analysis

In the realm of drug discovery and development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. The precise orientation of functional groups dictates how a molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, therapeutic efficacy. The bicyclo[2.2.2]octane core is a rigid, cage-like structure that provides a predictable and spatially defined scaffold for the attachment of pharmacophoric elements.[3] Its derivative, the 2-oxabicyclo[2.2.2]octane system, has recently gained significant attention as a saturated bioisostere of the para-substituted phenyl ring, a ubiquitous motif in pharmaceuticals.[1][2] Replacing a planar aromatic ring with a three-dimensional, saturated scaffold can lead to improved physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability.

This guide focuses on the conformational analysis of this compound, a molecule that combines the rigid oxabicyclic core with two conformationally flexible substituents: a vinyl (ethenyl) group and a carboxylic acid. Understanding the preferred orientations of these substituents is paramount for designing novel therapeutics that leverage the 2-oxabicyclo[2.2.2]octane scaffold. We will explore the synergistic application of computational modeling and experimental spectroscopic techniques to elucidate the conformational landscape of this molecule.

Core Structural Features and Rotational Degrees of Freedom

The conformational space of this compound is primarily defined by the rotational freedom of its two substituents, the vinyl and carboxylic acid groups, attached to the rigid bicyclic core.

  • The 2-Oxabicyclo[2.2.2]octane Core: This bicyclic system is inherently rigid, with limited conformational flexibility. Its chair-like conformations are well-defined, providing a stable platform for the substituents.[3]

  • The Ethenyl (Vinyl) Group: The primary conformational flexibility of the vinyl group arises from rotation around the single bond connecting it to the bicyclic frame. The rotational barrier of a vinyl group can influence the overall shape of the molecule and potential intramolecular interactions. Studies on related systems suggest that the barrier to internal rotation around the C-N single bond in vinyl azide is about 5 kcal/mol.[3]

  • The Carboxylic Acid Group: The carboxylic acid moiety has two main conformational features:

    • Rotation around the C-C bond: The orientation of the carboxyl group relative to the bicyclic core is a key determinant of the molecule's overall topology.

    • syn vs. anti Conformation: The carboxyl group itself can exist in two planar conformations: syn and anti, defined by the dihedral angle of the O=C-O-H atoms. While the syn conformation is generally considered more stable in the gas phase due to a stabilizing intramolecular interaction, the anti conformation can become significantly populated in aqueous solutions due to favorable interactions with solvent molecules.[4][5][6] The energy barrier between these conformers can be substantial.[4]

  • Potential Intramolecular Interactions: The proximity of the vinyl group, the ether oxygen, and the carboxylic acid raises the possibility of intramolecular hydrogen bonding. For instance, the acidic proton of the carboxyl group could potentially interact with the lone pairs of the bridgehead ether oxygen. Such interactions can significantly influence the conformational preferences of the molecule.

Computational Methodologies for Conformational Elucidation

A hierarchical computational approach is recommended to efficiently and accurately map the conformational energy landscape of this compound.

G A Initial 3D Structure Generation B Molecular Mechanics (MM) Conformational Search A->B Broad exploration of conformational space C Clustering and Selection of Low-Energy Conformers B->C Identify unique conformers D Quantum Mechanics (QM) Geometry Optimization and Energy Refinement C->D Higher accuracy calculations E Inclusion of Solvent Effects (e.g., PCM) D->E Simulate solution-phase behavior F Analysis of Conformational Population (Boltzmann Distribution) E->F Determine relative stabilities G Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts) F->G For comparison with experimental data

Step 1: Broad Conformational Searching with Molecular Mechanics (MM)

Rationale: Molecular mechanics provides a computationally inexpensive method to rapidly explore a wide range of possible conformations. This initial step is crucial for identifying a comprehensive set of low-energy candidate structures.

Protocol:

  • Structure Preparation: Generate an initial 3D structure of this compound.

  • Force Field Selection: Employ a robust force field suitable for organic molecules containing ethers and carboxylic acids. The Merck Molecular Force Field (MMFF94) or the General Amber Force Field (GAFF) are recommended choices due to their extensive parameterization for a wide range of organic functional groups.[7]

  • Conformational Search: Perform a systematic or stochastic conformational search by rotating the key dihedral angles associated with the vinyl and carboxylic acid substituents.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local energy minimum.

  • Output: A large number of conformers with their corresponding MM energies.

Step 2: High-Accuracy Refinement with Quantum Mechanics (QM)

Rationale: Quantum mechanics methods, particularly Density Functional Theory (DFT), provide a much more accurate description of electronic effects and, consequently, more reliable relative energies and geometries compared to MM.

Protocol:

  • Selection of Conformers: Select the low-energy conformers from the MM search (e.g., within a 10-15 kcal/mol window of the global minimum) for further QM calculations.

  • Method and Basis Set Selection: A widely used and well-benchmarked functional for conformational energies of organic molecules is B3LYP.[8] A Pople-style basis set such as 6-31G(d,p) offers a good balance between accuracy and computational cost for geometry optimization. For more accurate single-point energy calculations, a larger basis set like 6-311++G(d,p) is recommended.

  • Geometry Optimization: Perform a full geometry optimization for each selected conformer using the chosen DFT method and basis set.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Output: A refined set of low-energy conformers with accurate geometries and relative energies.

Step 3: Accounting for the Solvent Environment

Rationale: The conformation of a molecule, especially one with a polar group like a carboxylic acid, can be significantly influenced by the solvent.

Protocol:

  • Solvation Model: For a good balance of accuracy and computational efficiency, an implicit solvation model such as the Polarizable Continuum Model (PCM) is recommended.

  • Solvent Selection: Choose a solvent that is relevant to the intended application, for example, water for biological systems or chloroform for NMR studies.

  • Re-optimization or Single-Point Calculation: Re-optimize the geometries of the low-energy conformers with the inclusion of the solvation model, or perform single-point energy calculations on the gas-phase optimized geometries.

Experimental Validation and Characterization

Experimental data is essential for validating the computational models and providing a definitive picture of the conformational preferences in solution.

G A Synthesis and Purification of This compound B NMR Spectroscopic Analysis (1H, 13C, COSY, NOESY) A->B Provides experimental data E Comparison of Experimental and Calculated NMR Data B->E Experimental input C Computational Modeling (MM, DFT, Solvation) D Prediction of NMR Parameters (GIAO method) C->D Generates theoretical spectra D->E Theoretical input F Refined Conformational Model E->F Validation and refinement

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for probing the solution-state conformation of molecules. Key NMR parameters are highly sensitive to the local geometry.

Key NMR Parameters and Their Interpretation:

NMR Parameter Structural Information
Chemical Shifts (δ) Sensitive to the electronic environment of the nuclei. Different conformers will exhibit distinct chemical shifts.
Vicinal Coupling Constants (³JHH) Dependent on the dihedral angle between two coupled protons, as described by the Karplus equation. Can be used to determine the relative orientation of substituents.
Nuclear Overhauser Effect (NOE) Arises from through-space interactions between protons that are close in space (< 5 Å), providing information about spatial proximity and aiding in the determination of relative stereochemistry and conformation.

Protocol:

  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a suite of NMR spectra, including 1D ¹H and ¹³C, and 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

  • Data Analysis: Assign all proton and carbon signals. Measure key coupling constants and identify NOE correlations.

Bridging Theory and Experiment: Computational Prediction of NMR Spectra

Rationale: The accuracy of modern computational methods allows for the reliable prediction of NMR chemical shifts and coupling constants for a given conformation.[8][9] Comparing these predicted spectra with experimental data provides a robust method for validating the computed conformational models.

Protocol:

  • NMR Calculation: For each low-energy conformer obtained from the QM calculations, compute the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Chemical Shift Prediction: Convert the shielding tensors to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

  • Boltzmann Averaging: Calculate the Boltzmann-averaged chemical shifts based on the relative energies of the conformers.

  • Comparison: Compare the calculated Boltzmann-averaged chemical shifts with the experimental data. A good correlation provides strong evidence for the accuracy of the conformational model.

Predicted Conformational Landscape

Based on the analysis of related systems, we can predict the key conformational features of this compound.

Table of Predicted Conformational Parameters:

Parameter Predicted Conformation Rationale
Carboxylic Acid Dihedral (O=C-O-H) Predominantly syn in non-polar solvents, with an increasing population of the anti conformer in polar, protic solvents.The syn conformer is generally more stable in the absence of strong solvent interactions. Polar solvents can stabilize the anti conformer through hydrogen bonding.[4][6]
Vinyl Group Orientation Likely to adopt a staggered conformation relative to the C-C bond to minimize steric hindrance with the bicyclic frame.Steric interactions are a primary driver of conformational preference in substituted cycloalkanes.[10]
Intramolecular Hydrogen Bonding A weak intramolecular hydrogen bond between the carboxylic acid proton and the bridgehead ether oxygen is possible, which would favor a specific orientation of the carboxylic acid group.The geometric constraints of the bicyclic system may bring the donor and acceptor groups into proximity.[11]

Discussion and Implications for Drug Design

The conformational preferences of this compound have significant implications for its use as a phenyl ring bioisostere. The defined three-dimensional arrangement of the vinyl and carboxylic acid groups will determine the vectoral projection of these functionalities into the binding pocket of a biological target.

  • Vectorial Control: By understanding and controlling the conformational biases of the substituents, medicinal chemists can fine-tune the interactions with a target protein, potentially leading to improved potency and selectivity.

  • Physicochemical Properties: The preferred conformation will influence the molecule's overall polarity and shape, which in turn affects properties such as solubility, lipophilicity, and membrane permeability. For example, a conformation that allows for intramolecular hydrogen bonding may have a lower than expected polarity.

  • Future Directions: The synthesis of derivatives with different substitution patterns on the bicyclic core could be used to further probe and control the conformational landscape. Additionally, advanced NMR techniques, such as the measurement of residual dipolar couplings, could provide more precise information on the time-averaged conformation in solution.

Conclusion

The conformational analysis of this compound requires a multi-faceted approach that integrates computational modeling and experimental NMR spectroscopy. By systematically exploring the conformational space with molecular mechanics, refining the energetics and geometries with quantum mechanics, and validating the models against experimental data, a detailed understanding of the conformational landscape of this important medicinal chemistry scaffold can be achieved. This knowledge is crucial for the rational design of next-generation therapeutics that leverage the unique properties of the 2-oxabicyclo[2.2.2]octane system.

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Unlocking New Therapeutic Frontiers: A Technical Guide to 2-Oxabicyclo[2.2.2]octane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutic agents with improved efficacy and superior physicochemical properties is a cornerstone of modern drug discovery. In this endeavor, the structural scaffold of a molecule plays a pivotal role. The 2-oxabicyclo[2.2.2]octane core has recently emerged as a compelling bioisostere for the ubiquitous para-substituted phenyl ring, offering a unique three-dimensional architecture that can overcome many of the limitations associated with planar aromatic systems. This technical guide provides an in-depth exploration of the potential therapeutic targets for compounds incorporating this novel scaffold. By examining its application in the context of well-established drug classes—tyrosine kinase inhibitors and histone deacetylase inhibitors—as well as its potential in modulating G-protein coupled receptors, we will illuminate the rationale behind its use, detail experimental workflows for target validation and compound characterization, and provide a forward-looking perspective on its therapeutic promise.

The Rationale for 3D Scaffolds: Moving Beyond "Flatland"

For decades, the phenyl ring has been a dominant motif in medicinal chemistry, valued for its synthetic accessibility and ability to engage in various intermolecular interactions. However, the planarity and high lipophilicity of aromatic rings can contribute to poor aqueous solubility, extensive metabolic degradation (particularly through cytochrome P450-mediated oxidation), and off-target promiscuity. The concept of "escaping from flatland" advocates for the incorporation of three-dimensional, saturated scaffolds to improve drug-like properties.[1]

The 2-oxabicyclo[2.2.2]octane scaffold has been designed as a next-generation bioisostere of the para-substituted phenyl ring.[1][2][3] Its rigid, bicyclic structure maintains the collinearity of exit vectors, mimicking the geometry of a 1,4-disubstituted benzene ring, while introducing a more favorable physicochemical profile. The introduction of an oxygen atom into the bicyclo[2.2.2]octane framework reduces lipophilicity and can serve as a hydrogen bond acceptor, potentially improving solubility and target engagement.

Physicochemical Advantages of the 2-Oxabicyclo[2.2.2]octane Scaffold

Studies directly comparing phenyl-containing drugs with their 2-oxabicyclo[2.2.2]octane-containing analogs have demonstrated marked improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyImatinib (Phenyl)Imatinib Analog (Bicyclo[2.2.2]octane)Imatinib Analog (2-Oxabicyclo[2.2.2]octane)Reference
Water Solubility (µM) 351113389[2][4]
clogP 4.53.63.5[2]
Metabolic Stability (% remaining after 1h in HLM) 48%80%75%[2]

HLM: Human Liver Microsomes

These data underscore the potential of this scaffold to generate drug candidates with enhanced developability.

Target Class I: Tyrosine Kinases - The Case of Imatinib

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways controlling growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.

The BCR-Abl Oncoprotein

Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-Abl tyrosine kinase, a fusion protein resulting from the Philadelphia chromosome translocation.[5][6] Imatinib, a cornerstone of CML therapy, functions by binding to the ATP-binding site of the Abl kinase domain, stabilizing its inactive conformation and blocking downstream signaling.[5][6]

2-Oxabicyclo[2.2.2]octane as a Phenyl Ring Replacement in Imatinib

By replacing the central phenyl ring of Imatinib with the 2-oxabicyclo[2.2.2]octane core, researchers have created an analog with comparable or improved biological activity and significantly enhanced physicochemical properties.[1][2][3] This demonstrates that the scaffold is well-tolerated within the ATP-binding pocket of Abl kinase and can effectively serve as a surrogate for the phenyl ring.

Signaling Pathway and Mechanism of Inhibition

The BCR-Abl oncoprotein activates a cascade of downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, leading to uncontrolled cell proliferation and inhibition of apoptosis.[5][6][7] Imatinib and its 2-oxabicyclo[2.2.2]octane-containing analog inhibit the initial phosphorylation event, thereby shutting down these pro-survival signals.

BCR_ABL_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes BCR_ABL BCR-Abl (Constitutively Active Kinase) Substrate Substrate Proteins BCR_ABL->Substrate Phosphorylation ADP ADP BCR_ABL->ADP RAS_MAPK RAS/MAPK Pathway Substrate->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Substrate->PI3K_AKT JAK_STAT JAK/STAT Pathway Substrate->JAK_STAT ATP ATP ATP->BCR_ABL Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Imatinib_Analog Imatinib or 2-Oxabicyclo[2.2.2]octane Analog Imatinib_Analog->BCR_ABL Inhibition

Caption: BCR-Abl signaling and inhibition by Imatinib analogs.

Experimental Workflow for Characterizing Tyrosine Kinase Inhibitors

A tiered approach is essential for evaluating novel kinase inhibitors.

Kinase_Inhibitor_Workflow A Biochemical Kinase Assay B Cellular Target Engagement Assay (e.g., CETSA) A->B Confirm On-Target Binding C Cell-Based Phosphorylation Assay B->C Verify Inhibition in Cells D Cell Proliferation/Viability Assay C->D Assess Phenotypic Effect E In Vivo Xenograft Model D->E Evaluate In Vivo Efficacy

Caption: Experimental workflow for tyrosine kinase inhibitor validation.

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant Tyrosine Kinase (e.g., Abl)

  • Specific substrate peptide

  • ATP

  • Test compound (2-oxabicyclo[2.2.2]octane analog)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in Kinase Assay Buffer.

  • Kinase Reaction:

    • In a white assay plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme pre-incubation.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.[8][9]

CETSA provides direct evidence of a compound binding to its target in a cellular environment by measuring changes in the protein's thermal stability.[10][11][12][13][14]

Materials:

  • CML cell line (e.g., K562)

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw)

  • PCR thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the target kinase (e.g., anti-Abl)

  • Secondary antibody (HRP-conjugated)

Procedure:

  • Cell Treatment: Treat intact K562 cells with the test compound or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant and analyze the amount of soluble target protein by Western blotting.

  • Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[10][12]

Target Class II: Histone Deacetylases - The Case of Vorinostat

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[15] This action leads to chromatin compaction and transcriptional repression. HDAC inhibitors, like Vorinostat (SAHA), cause hyperacetylation of histones, leading to a more relaxed chromatin structure and the expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[15][16]

2-Oxabicyclo[2.2.2]octane as a Phenyl Ring Replacement in Vorinostat

Vorinostat is a pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[17][18] Replacing its phenyl group with a 2-oxabicyclo[2.2.2]octane scaffold has been shown to produce a new bioactive analog.[2][15] This analog demonstrated similar efficacy to Vorinostat in inducing chromatin decondensation and apoptosis in hepatocellular carcinoma cells (HepG2), confirming that the scaffold can effectively present the crucial zinc-binding hydroxamic acid moiety to the HDAC active site.[15]

Signaling Pathway and Mechanism of Action

HDAC inhibition has pleiotropic effects on the cell. The primary mechanism involves the accumulation of acetylated histones, which alters gene expression. This can impact multiple signaling pathways, including those governed by NF-κB, Akt, and p53, leading to anti-cancer phenotypes.[17][18][19][20]

HDAC_Pathway cluster_chromatin Chromatin State cluster_outcomes Cellular Outcomes HDACs Histone Deacetylases (HDACs) Histones_Ac Acetylated Histones HDACs->Histones_Ac Histones Deacetylated Histones HDACs->Histones Histones_Ac->Histones Deacetylation Chromatin_Open Open Chromatin (Euchromatin) Histones_Ac->Chromatin_Open Chromatin_Closed Closed Chromatin (Heterochromatin) Histones->Chromatin_Closed Gene_Expression Tumor Suppressor Gene Expression Chromatin_Open->Gene_Expression Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis Vorinostat_Analog Vorinostat or 2-Oxabicyclo[2.2.2]octane Analog Vorinostat_Analog->HDACs Inhibition

Caption: Mechanism of HDAC inhibition by Vorinostat analogs.

Experimental Workflow for Characterizing HDAC Inhibitors

This assay measures the activity of HDAC enzymes using a fluorogenic substrate.

Materials:

  • Recombinant HDAC enzyme or nuclear extract

  • Fluorogenic HDAC substrate (e.g., from Abcam ab156064 or similar)

  • Test compound

  • Assay Buffer

  • Developer solution

  • Stop solution

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader (Ex/Em = ~355/460 nm)

Procedure:

  • Reaction Setup: In the assay plate, add Assay Buffer, the fluorogenic substrate, and the test compound at various concentrations or vehicle control.

  • Enzyme Addition: Add the HDAC enzyme source to each well to start the reaction.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Development: Add the Developer solution to each well. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.

  • Stop Reaction & Read: After a 10-20 minute incubation with the developer, add the Stop Solution. Measure fluorescence intensity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.[21][22]

Target Class III: G-Protein Coupled Receptors - The Case of GPR120

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of approved drugs. GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) is a receptor for medium and long-chain fatty acids that has gained attention as a therapeutic target for metabolic diseases and inflammation.[23][24]

GPR120 Signaling and Therapeutic Potential

Activation of GPR120 in adipocytes and macrophages leads to potent anti-inflammatory and insulin-sensitizing effects.[24] The primary signaling cascade involves the recruitment of β-arrestin 2, which inhibits inflammatory pathways mediated by TAK1.[24][25][26] This makes GPR120 agonists attractive candidates for the treatment of type 2 diabetes and other inflammatory conditions. Patent literature has disclosed oxabicyclo[2.2.2]octane derivatives as GPR120 modulators, indicating the suitability of this scaffold for targeting this GPCR.

GPR120 Signaling Pathway

GPR120_Pathway cluster_inflammatory Pro-inflammatory Signaling GPR120_Agonist GPR120 Agonist (e.g., Oxabicyclo-octane cpd) GPR120 GPR120 Receptor GPR120_Agonist->GPR120 Activation beta_Arrestin β-Arrestin 2 GPR120->beta_Arrestin Recruits TAK1_TAB1 TAK1-TAB1 Complex beta_Arrestin->TAK1_TAB1 Inhibition LPS_TNF LPS / TNFα TLR4_TNFR TLR4 / TNFR LPS_TNF->TLR4_TNFR TLR4_TNFR->TAK1_TAB1 NFkB_JNK NF-κB / JNK Activation TAK1_TAB1->NFkB_JNK Inflammation Inflammation NFkB_JNK->Inflammation

Sources

A Technical Guide to the Role of the Ethenyl Group in Bicyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bicyclic carboxylic acids represent a privileged scaffold in modern drug discovery, prized for their conformational rigidity and ability to present functional groups in a well-defined three-dimensional space.[1] The strategic incorporation of an ethenyl (vinyl) group onto these frameworks introduces a versatile functional handle that can profoundly influence a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics. This guide provides an in-depth technical analysis of the multifaceted roles of the ethenyl group, exploring its impact as a reactive center for covalent inhibition, a modulator of metabolic stability, and a key element in synthetic strategy. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with detailed experimental protocols to illuminate the strategic value of the ethenyl moiety in the design of advanced therapeutics.

Introduction: The Strategic Value of Bicyclic Scaffolds and the Ethenyl Moiety

The journey of a drug from discovery to clinical application is a complex optimization process. The core molecular structure, or scaffold, is a critical determinant of success. Bicyclic systems, such as bicyclo[1.1.1]pentanes and bicyclo[2.2.1]heptanes, have gained significant attention as bioisosteres for traditional aromatic rings.[2] Their rigid, three-dimensional nature can reduce the entropic penalty associated with protein-ligand binding and improve key pharmacokinetic parameters.[1]

The carboxylic acid functional group is a cornerstone in drug design, present in over a quarter of all commercialized pharmaceuticals.[3][4] Its ability to form strong hydrogen bonds and electrostatic interactions often makes it a key component of a drug's pharmacophore, anchoring the molecule to its biological target.[5] However, the high polarity of the carboxylate can also lead to poor membrane permeability and rapid metabolism, posing significant challenges for oral bioavailability.[3][4][6]

It is within this context that the ethenyl group (-CH=CH₂) emerges as a powerful and versatile tool. When appended to a bicyclic carboxylic acid, this seemingly simple unsaturated moiety can serve several strategic purposes:

  • Covalent Warhead: The electron-deficient nature of the double bond, particularly when conjugated with an electron-withdrawing group, transforms the ethenyl group into a Michael acceptor.[7] This allows the molecule to form a permanent covalent bond with nucleophilic residues (like cysteine) on a target protein, leading to potent and durable inhibition.[8][9]

  • Pharmacokinetic Modulation: The introduction of an ethenyl group can alter a molecule's lipophilicity, metabolic profile, and overall disposition within the body.[10]

  • Synthetic Handle: The reactivity of the double bond provides a versatile entry point for a wide range of chemical transformations, enabling the synthesis of complex derivatives.[11][12]

This guide will dissect these roles, providing both the theoretical underpinnings and the practical methodologies required to harness the full potential of the ethenyl group in the design of next-generation bicyclic carboxylic acid therapeutics.

The Ethenyl Group as a Covalent "Warhead"

Perhaps the most impactful role of the ethenyl group in this context is as an electrophilic "warhead" for targeted covalent inhibitors (TCIs). TCIs offer distinct advantages, including prolonged duration of action, high ligand efficiency, and the ability to target proteins with shallow binding pockets that are often considered "undruggable" by conventional reversible inhibitors.[13][14]

Mechanism of Action: The Michael Addition

The primary mechanism by which an ethenyl group forms a covalent bond is the Michael addition (or 1,4-conjugate addition).[7] In a biological setting, the nucleophilic thiol side chain of a cysteine residue attacks one of the carbons of the double bond. This two-step process involves initial, reversible binding of the inhibitor to the target protein, followed by the irreversible covalent bond formation that "locks" the inhibitor in place.[9][15]

The reactivity of the ethenyl group as a Michael acceptor is crucial and must be finely tuned.[16] If too reactive, the drug may bind indiscriminately to off-target proteins, leading to toxicity.[13] If not reactive enough, it may fail to engage the target efficiently. The electronic environment of the bicyclic scaffold and the proximity of the carboxylic acid group can modulate this reactivity.

Diagram 1: Covalent Inhibition via Michael Addition

Michael_Addition Protein_Cys Protein-Cys-SH (Nucleophile) Reversible_Complex Non-Covalent E-I Complex Protein_Cys->Reversible_Complex k_on / k_off Drug Bicyclic-COOH (with Ethenyl Group) Covalent_Adduct Covalent E-I Adduct (Irreversible) Reversible_Complex->Covalent_Adduct k_inact

Caption: Workflow of covalent inhibition by a bicyclic carboxylic acid with an ethenyl warhead.

Impact on Physicochemical and Pharmacokinetic Properties

Beyond covalent binding, the ethenyl group significantly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

Lipophilicity and Solubility

The addition of a hydrocarbon moiety like the ethenyl group generally increases a molecule's lipophilicity (LogP). This can be advantageous for crossing biological membranes but must be balanced against aqueous solubility, which is often enhanced by the polar carboxylic acid group.[3] The rigid bicyclic scaffold prevents the ethenyl group from folding back on the molecule, ensuring its solvent exposure and predictable contribution to the overall physicochemical profile.

Metabolic Pathways and Stability

The ethenyl group can be a site for metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes.[17][18] The primary metabolic route often involves the formation of a reactive epoxide intermediate.[19][20] This epoxide can then be hydrolyzed or conjugated with glutathione for excretion.[17][21]

Understanding these metabolic pathways is critical. While metabolism is necessary for drug clearance, rapid metabolism can lead to a short half-life and poor bioavailability. Furthermore, the formation of reactive metabolites can sometimes lead to toxicity.[19][21] The steric hindrance provided by the bicyclic framework can sometimes shield the ethenyl group, slowing the rate of metabolism and improving the drug's pharmacokinetic profile.

Property Influence of Ethenyl Group Rationale / Consequence
Lipophilicity (LogP) Typically increasesEnhances membrane permeability; may decrease aqueous solubility.
Metabolic Stability Can be a site of CYP450 oxidationPotential for rapid clearance; formation of reactive epoxide metabolites.[17][18]
Protein Binding Can act as a covalent anchorLeads to irreversible inhibition and prolonged pharmacodynamic effect.[9]
Aqueous Solubility Generally decreasesCounteracted by the hydrophilic carboxylic acid group.[3]

Table 1: Summary of the Ethenyl Group's Impact on Key Drug Properties.

Synthetic and Analytical Methodologies

The successful development of ethenyl-containing bicyclic carboxylic acids relies on robust synthetic routes and rigorous analytical characterization.

Key Synthetic Strategies

The introduction of an ethenyl group onto a bicyclic core can be achieved through various methods. One common approach involves the reaction of a bicyclic ketone with an appropriate vinyl-organometallic reagent, followed by dehydration or other functional group manipulations. Another powerful technique is the ring-opening of bicyclic vinylcyclobutanones, which can provide access to vinyl-substituted cycloalkene carboxylic acid esters.[11][12][22]

Diagram 2: General Synthetic Workflow

Synthesis_Workflow start Bicyclic Precursor (e.g., Ketone) step1 Introduction of Ethenyl Group (e.g., Wittig, Grignard) start->step1 intermediate Ethenyl-Bicyclic Intermediate step1->intermediate step2 Carboxylic Acid Formation/Deprotection intermediate->step2 product Final Product: Ethenyl Bicyclic Carboxylic Acid step2->product purify Purification (HPLC, Crystallization) product->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: A generalized workflow for the synthesis and validation of the target compounds.

Protocol: Synthesis via Alkoxide-Induced Ring Opening

This protocol is adapted from methodologies described for the synthesis of 2-vinyl-substituted cycloalkene carboxylic acid esters.[11][22][23]

Objective: To synthesize a vinyl-substituted bicyclic carboxylic acid ester precursor.

Materials:

  • Fused 2-vinyl substituted cyclobutanone (1.0 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)

  • Alkoxide base (e.g., Potassium tert-butoxide (t-BuOK) or Sodium methoxide (NaOMe)) (1.1 eq)

  • Quenching solution (e.g., Saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bicyclic 2-vinylcyclobutanone substrate in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add the alkoxide base to the stirred solution. The presence of the vinyl group facilitates the ring fission by stabilizing the resultant carbanion through resonance.[12]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding the saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude ester product by flash column chromatography.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals to identify are the vinylic protons (typically ~5-6 ppm in ¹H NMR) and the carboxylic acid proton (~10-12 ppm).[24]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: Provides confirmation of key functional groups, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the C=C stretch of the ethenyl group (~1640 cm⁻¹).[25]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Conclusion and Future Outlook

The ethenyl group is far more than a simple substituent; it is a strategic element that imparts unique and powerful properties to bicyclic carboxylic acids. Its role as a covalent warhead has opened new avenues for inhibiting challenging drug targets, while its influence on ADME properties provides medicinal chemists with a valuable tool for optimizing drug candidates. The continued exploration of novel synthetic methods to access these scaffolds will undoubtedly expand their application.[1][26] As our understanding of covalent inhibition and drug metabolism deepens, the rational design of ethenyl-containing bicyclic carboxylic acids will continue to be a fruitful and exciting area of research, promising the development of more potent, selective, and durable therapeutics.

References

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Methodological & Application

Application Note: Strategic Incorporation of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid for the Synthesis of Conformationally Restricted PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: The Critical Role of Linker Rigidity in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] A PROTAC molecule consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[1][4] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to foster a productive ternary complex between the POI and the E3 ligase.[3][5]

Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used but can lead to poor pharmacokinetic profiles and a high entropic penalty upon formation of the ternary complex.[6] Consequently, there is a growing interest in the development of rigid linkers that can pre-organize the PROTAC molecule into a bioactive conformation, thereby enhancing ternary complex stability and improving cellular activity.[7][8][9] Saturated bicyclic scaffolds are particularly attractive as they offer a three-dimensional structure that can replace planar phenyl rings, often leading to improved properties like increased solubility and metabolic stability.[10][11][12]

This application note describes the strategic use of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid , a novel building block, in the synthesis of rigid PROTAC linkers. The 2-oxabicyclo[2.2.2]octane core serves as a non-planar, rigid scaffold that can improve aqueous solubility and metabolic stability compared to its carbocyclic or aromatic counterparts.[10][11] This molecule offers two orthogonal points for modification: a carboxylic acid for standard amide bond formation and an ethenyl (vinyl) group that can be further functionalized, providing versatile exit vectors for PROTAC assembly.

Advantages of the 2-Oxabicyclo[2.2.2]octane Scaffold

The incorporation of the 2-oxabicyclo[2.2.2]octane scaffold into PROTAC linkers offers several distinct advantages:

  • Conformational Rigidity: The fixed geometry of the bicyclic system reduces the conformational flexibility of the linker, which can lower the entropic cost of ternary complex formation and lead to improved degradation potency.[8][9]

  • Improved Physicochemical Properties: As a saturated bioisostere of the phenyl ring, this scaffold has been shown to increase water solubility and enhance metabolic stability in drug candidates.[10][11][12]

  • Three-Dimensional Diversity: It introduces a 3D-rich, non-planar element into the linker, which can enable new interactions within the POI-PROTAC-E3 ligase complex that are not achievable with flat aromatic linkers.

  • Tunable Exit Vectors: The presence of two distinct functional groups (carboxylic acid and ethenyl) allows for the synthesis of a variety of linkers with different lengths and attachment points.

Synthetic Strategy Overview

This compound (Compound 1 ) provides two primary handles for incorporation into a PROTAC linker. The following protocols detail the synthetic routes starting from either the carboxylic acid or the ethenyl group.

G cluster_0 Starting Material cluster_1 Pathway A: Carboxylic Acid Derivatization cluster_2 Pathway B: Ethenyl Group Functionalization Compound 1 This compound A1 Amide Coupling (HBTU, HATU, or EDC) Compound 1->A1 B1 1. Hydroboration-Oxidation 2. Protection of COOH Compound 1->B1 A2 Linker-Functionalized Bicyclic Core (Amide) A1->A2 A3 Couple to Warhead/E3 Ligand A2->A3 A4 Final PROTAC A A3->A4 B2 Primary Alcohol Intermediate B1->B2 B3 Conversion to Amine (e.g., Mitsunobu reaction) B2->B3 B4 Amine-Functionalized Bicyclic Core B3->B4 B5 Couple to Warhead/E3 Ligand B4->B5 B6 Final PROTAC B B5->B6

Figure 1: Synthetic pathways for incorporating Compound 1 into PROTACs.

Experimental Protocols

Protocol A: Linker Synthesis via Amide Bond Formation

This protocol utilizes the carboxylic acid moiety of Compound 1 for direct coupling to an amine-functionalized component of the PROTAC, such as a PEG or alkyl chain linker attached to an E3 ligase ligand.

Materials:

  • This compound (Compound 1 )

  • Amine-functionalized linker (e.g., Boc-amino-PEG3-amine)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of Compound 1 (1.0 eq) in anhydrous DMF, add the amine-functionalized linker (1.1 eq) and DIPEA (3.0 eq).

  • Activation: In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Rationale: Amide coupling is a robust and widely used method for PROTAC synthesis.[6][8][13] HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired amide-linked product.

  • Deprotection and Final Coupling: The resulting product, which now contains the bicyclic core, can be deprotected (e.g., removal of a Boc group with TFA) and coupled to the other PROTAC component (the warhead or E3 ligase ligand) using similar amide coupling conditions.

Protocol B: Linker Synthesis via Ethenyl Group Functionalization

This protocol transforms the ethenyl group into a primary amine, providing an alternative attachment point. This is particularly useful when the carboxylic acid is needed to interact with the target protein or E3 ligase, or when a different linker geometry is desired.

Step 1: Hydroboration-Oxidation of the Ethenyl Group

Materials:

  • This compound (Compound 1 )

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous sodium hydroxide (NaOH), 3 M

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Protection (Optional but Recommended): Protect the carboxylic acid of Compound 1 as a methyl or ethyl ester to prevent interference with the hydroboration reagent.

  • Hydroboration: To a solution of the protected Compound 1 (1.0 eq) in anhydrous THF at 0 °C, add BH₃·THF solution (1.1 eq) dropwise under an inert atmosphere (N₂ or Ar).

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Rationale: Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of an alkene, which will convert the terminal vinyl group into a primary alcohol with high regioselectivity.[4][14][15]

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add 3 M aqueous NaOH, followed by the dropwise addition of 30% H₂O₂.

  • Workup: Stir the mixture at room temperature for 2 hours. Dilute with diethyl ether and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the primary alcohol.

Step 2: Conversion of the Primary Alcohol to a Primary Amine

Materials:

  • Primary alcohol intermediate from Step 1

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethylphosphine (PMe₃) or Triphenylphosphine (PPh₃)

  • Water

Procedure (via Mitsunobu Reaction and Staudinger Reduction):

  • Mitsunobu Reaction: To a solution of the primary alcohol (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise. After 15 minutes, add DPPA (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.

    • Rationale: The Mitsunobu reaction is a reliable method for converting primary and secondary alcohols to a variety of functional groups, including azides, with inversion of configuration (though not relevant for this primary alcohol).[10][12] DPPA serves as the azide source.

  • Workup and Azide Isolation: Concentrate the reaction mixture and purify by flash chromatography to isolate the intermediate azide.

  • Staudinger Reduction: Dissolve the azide in THF/water (e.g., 4:1 v/v). Add PMe₃ (1.2 eq) or PPh₃ (1.2 eq) and stir at room temperature for 6-12 hours.

  • Purification: Concentrate the reaction mixture and purify by chromatography or extraction to yield the primary amine-functionalized bicyclic core. This amine can then be used in subsequent amide coupling reactions to complete the PROTAC synthesis.

Data Presentation and Characterization

The synthesized linkers and final PROTACs should be thoroughly characterized to confirm their identity and purity.

ParameterProtocol A Product (Amide-linked)Protocol B Product (Amine-linked)
Functional Handle Ethenyl group available for further modification (e.g., click chemistry after conversion to azide).Carboxylic acid available for amide coupling.
Linker Geometry Exit vector from C4 of the bicyclic core.Exit vector from the ethyl group at C1 of the bicyclic core.
Potential Linker Length Directly coupled to another linker moiety.Provides a two-carbon extension before the amine attachment point.
Orthogonality The ethenyl group is orthogonal to the amide linkage.The carboxylic acid is orthogonal to the newly formed amine.

Table 1: Properties of Linker Intermediates Derived from Compound 1 .

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the intermediates and the final PROTAC. The rigid bicyclic core provides a distinct set of signals that can be used to verify its incorporation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass and molecular formula of the synthesized compounds.[3][16][17] Native mass spectrometry can be a powerful tool to study the formation of the ternary complex.[3][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC should be used to assess the purity of the final PROTAC. A purity of >95% is typically required for biological assays.

Troubleshooting

  • Low Yield in Amide Coupling (Protocol A):

    • Ensure all reagents and solvents are anhydrous.

    • Try a different coupling reagent (e.g., T3P, COMU).

    • Increase the reaction time or temperature slightly (e.g., to 40 °C).

  • Incomplete Hydroboration (Protocol B, Step 1):

    • Ensure the BH₃·THF solution is fresh and properly titrated.

    • Use a slight excess of the borane reagent.

  • Side Reactions in Mitsunobu Reaction (Protocol B, Step 2):

    • Maintain a low temperature during the addition of DIAD/DEAD to minimize side reactions.

    • Ensure the alcohol starting material is completely dry.

Conclusion

This compound is a versatile and valuable building block for the synthesis of rigid, three-dimensional PROTAC linkers. Its unique structure offers the potential for improved physicochemical properties and conformational pre-organization, which are key to developing highly potent and selective protein degraders. The dual functionality of this molecule allows for the creation of diverse linker architectures through robust and well-established synthetic transformations. The protocols outlined in this note provide a strategic framework for researchers to explore the impact of this novel scaffold on PROTAC efficacy.

References

  • Ciulli, A., & Alessio, M. (2021). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
  • Zhang, X., et al. (2022).
  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed Central.
  • Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
  • Mykhailiuk, P. K., et al. (2023). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry.
  • Scheepstra, K. M., et al. (2021).
  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI.
  • Givaudan S.A. (1980). Use of 2-oxabicyclooctane derivatives, for augmenting or enhancing the flavor of foodstuffs.
  • Foley, D. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central.
  • BenchChem. (2023). Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8. BenchChem.
  • Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®. Sigma-Aldrich.
  • Popova, A. M., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Khan, S., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect.
  • AstaTech. (n.d.). This compound.
  • Testa, A., et al. (2022).
  • Brown, H. C. (1979).
  • Steinebach, C., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers.
  • Gara, M., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. bioRxiv.
  • Chen, R., et al. (2025). Application of mass spectrometry for the advancement of PROTACs. PubMed.
  • Arrotex Pharmaceuticals Pty Ltd. (2024). Cereblon-based kras degrading protacs and uses related thereto.
  • Kim, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src.
  • Enamine. (n.d.). Posters. Enamine.
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  • Khan Academy. (n.d.).

Sources

Application Notes and Protocols: Synthetic Routes for Incorporating 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic strategies for incorporating the novel, conformationally constrained unnatural amino acid, 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, into peptide scaffolds. The unique bicyclic structure of this amino acid analog offers a powerful tool to introduce significant conformational rigidity into peptides, a desirable attribute for enhancing metabolic stability, receptor affinity, and specificity.[1][2] This guide details the synthesis of the building block, its activation, and optimized protocols for its incorporation into peptides via solid-phase peptide synthesis (SPPS). We will explore the rationale behind experimental choices, provide step-by-step methodologies, and discuss the characterization of the resulting modified peptides.

Introduction: The Rationale for Constrained Peptides

Peptides are increasingly recognized as promising therapeutic agents due to their high potency and specificity.[3][4] However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor binding affinity and off-target effects.[3] Incorporating unnatural amino acids (UAAs) with rigid structures is a well-established strategy to overcome these limitations.[2][3][4][5][6] The bicyclo[2.2.2]octane framework, in particular, has been explored as a bioisostere for the phenyl ring, offering a saturated, three-dimensional scaffold.[7] The target molecule, this compound, combines this rigid core with a reactive ethenyl group, opening avenues for further post-synthetic modifications.

This guide will focus on the practical aspects of utilizing this unique building block in peptide synthesis, providing researchers with the necessary protocols to explore its potential in their own drug discovery and development programs.

Synthesis of this compound

While the target molecule is commercially available from specialized suppliers[8][9], understanding its synthesis provides valuable insights into its chemical properties. The synthesis of the 2-oxabicyclo[2.2.2]octane core has been reported through various routes, often involving an intramolecular Michael addition or an iodocyclization of a cyclohexane-containing alkenyl alcohol.[7][10]

A plausible synthetic approach, based on established methodologies for related structures, is outlined below. This multi-step synthesis requires careful execution and purification at each stage.

Diagram: Proposed Synthetic Pathway

G cluster_0 Synthesis of the Bicyclic Core cluster_1 Introduction of the Ethenyl Group Diels-Alder Diels-Alder Reaction (Acrylic acid + Cyclohexa-1,3-diene) Bicyclic_Intermediate 2-Oxabicyclo[2.2.2]oct-5-ene-4-carboxylic acid Diels-Alder->Bicyclic_Intermediate 1. Heat Lactonization Iodolactonization Elimination Elimination Lactonization->Elimination 3. DBU Esterification Esterification Elimination->Esterification 4. MeOH, H+ Bicyclic_Intermediate->Lactonization 2. I2, NaHCO3 Vinyl_Addition Vinylmagnesium bromide addition Esterification->Vinyl_Addition 5. VinylMgBr Dehydration Dehydration Vinyl_Addition->Dehydration 6. Acid catalyst Final_Product This compound Dehydration->Final_Product 7. Hydrolysis

Caption: A generalized synthetic scheme for this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides.[11][12][13] The incorporation of sterically hindered or unnatural amino acids, such as our target molecule, requires optimization of coupling conditions to ensure high efficiency.[11][14]

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the general steps for incorporating this compound into a peptide sequence using the standard Fmoc/tBu strategy.[12]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • Coupling reagents (e.g., HATU, HBTU, PyBOP)[15][16]

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM, MeOH)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)[17]

  • SPPS reaction vessel

  • Shaker or automated peptide synthesizer

Workflow:

SPPS_Workflow Resin_Prep Resin Swelling and Preparation Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Coupling of Amino Acid (AA, Coupling Reagent, Base in DMF) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Repeat Repeat for each Amino Acid Washing_2->Repeat If not final residue Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection If final residue Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Sources

Application Notes and Protocols for the Derivatization of 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Rigid Potential

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer precise three-dimensional arrangements of pharmacophoric elements is paramount. The 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid scaffold presents a compelling starting point for the generation of diverse and structurally unique compound libraries. Its rigid bicyclic core locks substituents in well-defined spatial orientations, reducing the entropic penalty upon binding to a biological target and potentially enhancing potency and selectivity.[1][2] Furthermore, the 2-oxabicyclo[2.2.2]octane core has been identified as a saturated bioisostere of the phenyl ring, offering an avenue to improve physicochemical properties such as solubility and metabolic stability while maintaining key binding interactions.[1][2][3]

This scaffold possesses two key points for diversification: a sterically hindered bridgehead carboxylic acid and a reactive vinyl group. The strategic modification of these functional groups allows for the exploration of a wide chemical space, making it an attractive building block for medicinal chemistry programs targeting a range of diseases. While the direct synthesis can be complex, often involving Diels-Alder reactions of 2H-pyran-2-ones or intramolecular cyclizations, its commercial availability provides a practical entry point for derivatization campaigns.[4][5][6][7][8][9]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound, offering experimentally grounded protocols and the scientific rationale behind them.

Part 1: Derivatization of the Bridgehead Carboxylic Acid Moiety

The carboxylic acid at the C4 bridgehead position, while a crucial anchor for polar interactions, can present challenges due to its steric hindrance, akin to a neopentyl carboxylate. Standard coupling conditions may prove sluggish; therefore, robust activation methods are required.

Amide Bond Formation: Building Diverse Scaffolds

Amide coupling is a cornerstone of medicinal chemistry, enabling the introduction of a vast array of substituents to probe structure-activity relationships (SAR). For a sterically encumbered carboxylic acid such as this, potent coupling reagents are essential to achieve efficient conversion.[10][11][12]

Rationale for Reagent Selection:

Standard carbodiimide reagents like DCC or EDC may be insufficient. More potent uronium or phosphonium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are recommended. These reagents form highly activated esters in situ, which are more susceptible to nucleophilic attack by the amine, even in a sterically congested environment.[13] The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize the generated acids without competing with the primary amine.

Experimental Protocol: General Procedure for Amidation

G start Starting Material: This compound reagents Reagents: Amine (R-NH2, 1.1 eq) HATU (1.2 eq) DIPEA (2.5 eq) Anhydrous DMF start->reagents Dissolve reaction Reaction: Stir at room temperature Monitor by LC-MS (1-12 h) reagents->reaction Combine and stir workup Work-up: Aqueous work-up (e.g., sat. aq. NH4Cl) Extract with EtOAc reaction->workup Quench purification Purification: Flash column chromatography workup->purification product Product: Amide derivative purification->product

Caption: Workflow for amide coupling.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add the desired primary or secondary amine (1.1 eq) and diisopropylethylamine (DIPEA, 2.5 eq).

  • Activation and Coupling: To the stirred solution, add HATU (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the consumption of the starting carboxylic acid is complete (typically 1-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Data Presentation: Reagent Selection for Amide Coupling

Coupling ReagentActivating SpeciesAdvantagesConsiderations
HATU OAt-esterHigh reactivity, low racemization, suitable for hindered substrates.Higher cost.
PyBOP OBt-esterEfficient for sterically demanding couplings, byproducts are water-soluble.Can be sensitive to moisture.
EDC/HOBt OBt-esterCost-effective, water-soluble byproducts.May be less effective for highly hindered systems.
Esterification: Modulating Lipophilicity and Prodrug Strategies

Esterification of the carboxylic acid can be employed to enhance lipophilicity, improve cell permeability, or to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Rationale for Reagent Selection:

For the formation of simple esters (e.g., methyl or ethyl), Fischer esterification under acidic conditions can be effective. For more complex or acid-sensitive alcohols, carbodiimide-mediated esterification, such as the Steglich esterification using DCC and a catalytic amount of DMAP (4-dimethylaminopyridine), is a mild and efficient alternative.

Experimental Protocol: Steglich Esterification

  • Preparation: Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Coupling: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of cold DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.

Bioisosteric Replacement: Enhancing ADME Properties

In some instances, the carboxylic acid moiety can lead to poor pharmacokinetic properties.[14] Bioisosteric replacement with groups such as tetrazoles or acylsulfonamides can mitigate these issues while preserving the key interactions with the target protein.

Rationale:

Tetrazoles are common carboxylic acid bioisosteres with similar pKa values. Their synthesis from the corresponding nitrile, which can be derived from the primary amide, is a well-established route. Acylsulfonamides offer another alternative with different electronic and hydrogen bonding properties.

Part 2: Derivatization of the Vinyl Group

The vinyl group at the C1 bridgehead is a versatile handle for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.[15][16]

Heck Coupling: Arylation and Vinylation

The Heck reaction allows for the coupling of the vinyl group with aryl or vinyl halides (or triflates), providing access to a wide range of substituted stilbene and diene analogs.[10][11][15][16][17] Given the steric hindrance around the bridgehead, careful optimization of the catalyst, ligand, and base is crucial.[18][19]

Rationale for Condition Selection:

A palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is typically employed. For sterically demanding substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos can promote the reaction. A hindered base like triethylamine or an inorganic base such as potassium carbonate is used to regenerate the active Pd(0) catalyst.

Experimental Protocol: Heck Coupling

G start Starting Material: Ester or Amide derivative reagents Reagents: Aryl/Vinyl Halide (1.2 eq) Pd(OAc)2 (5 mol%) SPhos (10 mol%) K2CO3 (2.0 eq) Anhydrous Dioxane start->reagents Combine in a sealed tube reaction Reaction: Heat at 80-100 °C Monitor by LC-MS (8-24 h) reagents->reaction Heat under inert atmosphere workup Work-up: Filter through Celite Dilute with EtOAc, wash with water and brine reaction->workup purification Purification: Flash column chromatography workup->purification product Product: Heck coupling product purification->product

Caption: Workflow for Heck coupling.

  • Preparation: In a sealed tube, combine the ester or amide derivative of this compound (1.0 eq), the aryl or vinyl halide (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), SPhos (10 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous dioxane (0.1 M) and seal the tube. Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Isolation: Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the residue by flash column chromatography to yield the coupled product.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for the formation of C(sp²)-C(sp²) bonds, pairing the vinyl group with an aryl or heteroaryl boronic acid or ester.[20][21][22][23] This reaction is known for its mild conditions and tolerance of a broad range of functional groups.

Rationale for Condition Selection:

A palladium(0) source, such as Pd(PPh₃)₄, or a combination of a Pd(II) source and a phosphine ligand is used. A base, typically an aqueous solution of sodium or potassium carbonate, is required to activate the boronic acid for transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Preparation: To a flask, add the ester or amide derivative of this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Reaction: Add a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq) and a solvent such as 1,2-dimethoxyethane (DME) or toluene (0.1 M).

  • Heating and Monitoring: Heat the mixture to 80-90 °C under an inert atmosphere and monitor by LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with EtOAc, and separate the layers.

  • Isolation: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst System (Typical)BaseKey Advantages
Heck Aryl/Vinyl HalidePd(OAc)₂ / SPhosK₂CO₃, Et₃NForms C-C double bonds.
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidPd(PPh₃)₄ or Pd(dppf)Cl₂Na₂CO₃, K₂CO₃Broad functional group tolerance, mild conditions.

Conclusion

The this compound scaffold provides a unique and valuable starting point for the creation of novel, three-dimensionally complex molecules for drug discovery. By employing robust and optimized derivatization strategies for both the sterically hindered carboxylic acid and the reactive vinyl group, medicinal chemists can efficiently generate libraries of compounds with diverse functionalities. The protocols outlined in these application notes serve as a comprehensive guide to unlocking the synthetic potential of this promising scaffold, paving the way for the discovery of new therapeutic agents.

References

  • ChemRxiv. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. Retrieved from [Link]

  • National Institutes of Health. (2020, February 18). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bicyclic vinyl triazenes by Ficini-type reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed. (2021, September 29). Synthesis of bicyclic vinyl triazenes by Ficini-type reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Bicyclo[1.1.1]Pentane Z‐Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine (III) Reagents. Retrieved from [Link]

  • National Institutes of Health. (2023, October 2). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, April 28). Nucleophilic vinylic substitution in bicyclic methyleneaziridines: S N V π or S N V σ. Retrieved from [Link]

  • ACS Publications. (1991, April). Vinyl radical cyclizations: synthesis of substituted bicyclooctanols. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines? Retrieved from [Link]

  • Murdoch University Research Portal. (n.d.). Preparation and Bioactivity of 1,8-Cineole Derivatives. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers. Retrieved from [Link]

  • OUCI. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Facile Diels−Alder Reaction with Benzene: Synthesis of the Bicyclo[2.2.2]octene Skeleton Promoted by Rhenium. Retrieved from [Link]

  • ACS Publications. (2019, February 26). Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane Enabled by Ag(I)/ Brønsted Acid Relay Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 4). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane Enabled by Ag(I)/ Brønsted Acid Relay Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-oxabicyclo[2.2.2]octanes and.... Retrieved from [Link]

Sources

Application Notes and Protocols for Coupling Reactions Involving 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Bifunctional Building Block in Medicinal Chemistry

The 2-oxabicyclo[2.2.2]octane framework has emerged as a compelling saturated bioisostere for the para-substituted phenyl ring in drug discovery. Its rigid, three-dimensional structure offers a unique spatial arrangement of substituents, often leading to improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability when replacing traditional aromatic moieties.[1][2] The title compound, 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, is a particularly versatile building block, presenting two distinct and orthogonally reactive functional groups: a terminal alkene (ethenyl group) and a carboxylic acid. This bifunctionality allows for sequential or selective derivatization, making it an invaluable scaffold for the synthesis of complex molecules and chemical probes.

These application notes provide detailed, field-proven protocols for the two main classes of coupling reactions involving this molecule: transformations of the carboxylic acid group (amide and ester formation) and palladium-catalyzed cross-coupling reactions of the ethenyl group (Suzuki-Miyaura and Heck couplings). The protocols are designed to be robust and adaptable, with explanations of the causality behind experimental choices to ensure scientific integrity and successful implementation.

Part 1: Coupling Reactions of the Carboxylic Acid Moiety

The carboxylic acid at the C4 position of the bicyclic core is a key handle for introducing a wide array of functional groups, most commonly through the formation of amide and ester bonds. The rigid bicyclic structure can impart some steric hindrance, necessitating carefully optimized coupling conditions.

Amide Bond Formation: Synthesis of Amide Derivatives

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry. The direct condensation is generally not feasible due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the use of coupling agents to activate the carboxylic acid is standard practice. For the sterically encumbered this compound, peptide coupling reagents such as carbodiimides (EDC, DCC) or uronium-based reagents (HATU) are highly effective.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to form an activated ester in situ, which then readily reacts with the amine. The byproducts of this reaction are water-soluble, facilitating purification.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1-0.2 M).

  • Activation: To the stirred solution, add HOBt (or Oxyma) (1.2 eq.) and EDC·HCl (1.2 eq.). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq.) to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).

Causality and Experimental Insights:

  • Solvent Choice: DMF is an excellent solvent for a wide range of substrates, while DCM is easier to remove during work-up. The choice depends on the solubility of the amine coupling partner.

  • Additive Function: HOBt and its safer alternative Oxyma act as nucleophilic catalysts and suppress side reactions, such as the formation of N-acylurea byproduct from the O-acylisourea intermediate, and reduce the risk of racemization if the amine partner has a chiral center.

  • Base Selection: DIPEA is a sterically hindered base that is less likely to compete with the desired amine as a nucleophile.

Data Presentation: Representative Amide Coupling Reagents

Coupling ReagentAdditiveBase (if needed)Key Advantages
EDC·HClHOBt, OxymaDIPEA, TEAWater-soluble byproducts, mild conditions.
HATUNoneDIPEA, TEAHigh reactivity, fast reaction times, suitable for hindered substrates.
DCCHOBtDIPEA, TEACost-effective, but dicyclohexylurea (DCU) byproduct is poorly soluble.

Diagram: Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Coupling Agent (EDC) & Additive (HOBt) A->B 1.0 eq Acid C Stir for 15-30 min (Activation) B->C 1.2 eq EDC, 1.2 eq HOBt D Add Amine & Base (e.g., DIPEA) C->D 1.1 eq Amine E Stir 12-24h at RT D->E F Aqueous Work-up (Acid/Base Washes) E->F G Dry, Filter, Concentrate F->G H Purify (Column Chromatography) G->H

Caption: General workflow for EDC/HOBt mediated amide coupling.

Ester Bond Formation: Steglich Esterification

For the synthesis of esters, particularly with sterically hindered alcohols, the Steglich esterification is a highly reliable method. This reaction employs DCC as the coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Protocol 2: Steglich Esterification

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired alcohol (1.0-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous DCM (0.1-0.2 M).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in a small amount of anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up and Purification:

    • Filter off the DCU precipitate and wash the solid with a small amount of DCM.

    • Combine the filtrates and concentrate in vacuo.

    • Dissolve the residue in Ethyl Acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by flash column chromatography.

Causality and Experimental Insights:

  • Role of DMAP: DMAP is a hyper-nucleophilic acylation catalyst. It reacts with the DCC-activated carboxylic acid to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.

  • Temperature Control: The initial cooling to 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.

  • DCU Removal: The insolubility of the DCU byproduct in most organic solvents is the primary drawback of this method, but it also provides a simple means of removal by filtration.

Part 2: Palladium-Catalyzed Cross-Coupling of the Ethenyl Group

The ethenyl (vinyl) group at the C1 bridgehead position is an excellent handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or other vinyl substituents, significantly expanding the molecular diversity accessible from this scaffold.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Derivatives

The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of C(sp²)-C(sp²) bonds.[3][4] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. In this case, the ethenyl group of our scaffold will be coupled with an aryl or heteroaryl halide.

Protocol 3: Suzuki-Miyaura Coupling of the Ethenyl Group

Step-by-Step Methodology:

  • Reagent Preparation: To a Schlenk flask or microwave vial, add the aryl or heteroaryl halide (Ar-X, where X = Br, I) (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos or XPhos (4 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a mixture of aprotic organic solvent and water (e.g., Toluene/H₂O 4:1, or Dioxane/H₂O 4:1) to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

  • Degassing: Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere. The reaction can be performed using conventional heating with an oil bath or with microwave irradiation for accelerated reaction times. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with Ethyl Acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Causality and Experimental Insights:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Pd(PPh₃)₄ is a classic, reliable catalyst. For more challenging substrates (e.g., aryl chlorides), more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to promote the oxidative addition step.

  • Base and Solvent: An aqueous base is required to activate the boronic acid for transmetalation to the palladium center. The biphasic solvent system facilitates the interaction of both the organic-soluble and water-soluble components.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, so maintaining an inert atmosphere is critical for catalytic activity.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

G A Pd(0)L₂ B Ar-Pd(II)-X(L₂) A->B Oxidative Addition (Ar-X) D Ar-R' C Ar-Pd(II)-R'(L₂) B->C Transmetalation (R'-B(OH)₂ + Base) C->A Reductive Elimination C->D Product Release

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Heck Coupling: Alternative Route to Arylated Alkenes

Protocol 4: Heck Coupling of the Ethenyl Group

Step-by-Step Methodology:

  • Reagent Preparation: In a sealable reaction tube, combine the aryl halide (Ar-X, X = I, Br) (1.0 eq.), this compound (1.2-1.5 eq.), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃) (4-10 mol%), and an inorganic or organic base such as TEA, K₂CO₃, or Cs₂CO₃ (1.5-2.5 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or Acetonitrile (0.1-0.2 M).

  • Degassing: Degas the mixture under an inert atmosphere (Argon or Nitrogen).

  • Reaction: Seal the tube and heat the reaction mixture to 80-140 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent like Ethyl Acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Causality and Experimental Insights:

  • Regioselectivity: The Heck reaction with terminal alkenes typically yields the (E)-disubstituted alkene as the major product due to steric factors in the migratory insertion and β-hydride elimination steps.

  • Base: The base is crucial for neutralizing the hydrogen halide (HX) produced during the catalytic cycle and regenerating the active Pd(0) catalyst.

  • Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can be used to stabilize the palladium catalyst and improve reaction rates, particularly in polar solvents.

Data Presentation: Comparison of Suzuki and Heck Couplings

FeatureSuzuki-Miyaura CouplingHeck Coupling
Alkene Partner The title compound (as the alkene)The title compound (as the alkene)
Coupling Partner Organoboron (Boronic acid/ester)Aryl/Vinyl Halide or Triflate
Byproducts Borate salts (generally benign)Stoichiometric salt (e.g., HNEt₃Br)
Functional Group Tolerance Generally very highGood, but can be sensitive to reducible groups
Key Advantage Wide availability of boronic acids.Avoids the need to synthesize organoboron reagents.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block for modern drug discovery and chemical biology. The protocols detailed herein provide robust and reproducible methods for the selective functionalization of both its carboxylic acid and ethenyl moieties. The ability to perform amide/ester couplings and palladium-catalyzed cross-couplings opens up a vast chemical space for the synthesis of novel compounds with unique three-dimensional architectures. Researchers and drug development professionals can leverage these methods to incorporate this promising scaffold into their synthetic programs, paving the way for the discovery of new therapeutic agents with improved pharmacological profiles.

References

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed Central, PMC10545582. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wright, S. W., et al. (2014). Oxabicyclo[2.2.2] acid gpr120 modulators.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • CP Lab Safety. This compound, min 97%, 250 mg. [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Bicyclic Amino Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Conformational Constraint in Peptide Drug Design

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high potency and selectivity. However, their inherent conformational flexibility often leads to reduced receptor affinity and susceptibility to proteolytic degradation, limiting their therapeutic potential. The incorporation of conformationally constrained amino acid analogues, particularly bicyclic systems, has emerged as a powerful strategy to overcome these limitations.[1] Bicyclic amino acid analogues act as potent scaffolds, pre-organizing the peptide backbone into well-defined secondary structures, such as β-turns and helices. This structural pre-organization can lead to a significant enhancement in binding affinity, metabolic stability, and cell permeability.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of bicyclic amino acid analogues into peptides via solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of this advanced synthetic methodology, from the selection of appropriate building blocks and coupling reagents to the final cleavage and characterization of the modified peptide.

Core Principles of SPPS for Bicyclic Amino Acid Analogues

The foundational principles of solid-phase peptide synthesis (SPPS) remain the same when incorporating bicyclic amino acid analogues. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[2][3][4] Each cycle of amino acid addition consists of three main steps: deprotection of the N-terminal protecting group, coupling of the next amino acid, and washing to remove excess reagents and byproducts.[5][6] However, the unique steric bulk and conformational rigidity of bicyclic amino acids necessitate special considerations and optimized protocols to ensure efficient and successful synthesis.

Diagram of the General Fmoc-SPPS Workflow

SPPS_Workflow Resin Solid Support (e.g., 2-Chlorotrityl Resin) AA1 Couple First Fmoc-AA-OH Resin->AA1 Loading Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) AA1->Deprotection1 AA2 Couple Bicyclic Fmoc-AA-OH Deprotection1->AA2 Activation & Coupling Deprotection2 Fmoc Deprotection AA2->Deprotection2 Elongation Peptide Elongation (Repeat Cycles) Deprotection2->Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Elongation->Cleavage Peptide Purified Bicyclic Peptide Cleavage->Peptide Purification (RP-HPLC) Bicyclic_Coupling cluster_solution Pre-activation in Solution cluster_solid_phase Solid Phase Bicyclic_AA Fmoc-Bicyclic-AA-OH Activated_AA Activated Bicyclic AA Bicyclic_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HCTU) Coupling_Reagent->Activated_AA Base DIPEA Base->Activated_AA Resin_Peptide Resin-Bound Peptide with Free N-terminus Activated_AA->Resin_Peptide Coupling (2-12 hours) Coupled_Product Resin-Bound Peptide + Bicyclic AA

Sources

"1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid in the design of rigid linkers for PROTACs"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid in the Design of Rigid Linkers for PROTACs

Introduction: Beyond the Spacer - The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][2] These heterobifunctional molecules consist of three components: a "warhead" that binds a protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] Upon simultaneous binding, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent destruction by the proteasome.[5][6]

While the warhead and anchor determine specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy.[7][8][9] The linker's length, composition, and rigidity dictate the geometry and stability of the ternary complex, profoundly influencing degradation efficiency, selectivity, and pharmacokinetic properties.[][11]

Early PROTAC designs frequently employed flexible alkyl or polyethylene glycol (PEG) chains due to their synthetic accessibility.[3][5] However, high flexibility can incur an entropic penalty upon ternary complex formation and may lead to unfavorable physicochemical properties.[7][12] This has driven a shift towards rigid linkers, which can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic cost of binding and enhancing ternary complex stability.[7][8][] Rigid linkers can also improve selectivity by sterically preventing the formation of unproductive or off-target complexes.[7]

This guide focuses on a specific, highly promising rigid scaffold: This compound . We will explore its unique structural advantages and provide detailed protocols for its incorporation into novel PROTACs and their subsequent evaluation.

The Scaffold: this compound

The bicyclo[2.2.2]octane framework provides a conformationally locked, three-dimensional structure that is a significant departure from commonly used planar aromatic or linear alkyl linkers.[13] This specific derivative offers a unique combination of features making it an exceptional building block for advanced PROTAC design.

Key Advantages:

  • Structural Rigidity: The cage-like structure minimizes the number of rotatable bonds, which can pre-organize the attached ligands into a conformation favorable for ternary complex formation.[7][12]

  • Defined Exit Vectors: The carboxylic acid and ethenyl groups are positioned at distinct points on the scaffold, providing orthogonal handles for a highly controlled, stepwise synthesis.

  • Three-Dimensionality: Unlike flat aromatic linkers, this scaffold projects the warhead and anchor into specific vectors in 3D space, enabling a more precise exploration of the geometric requirements for optimal protein-protein interactions within the ternary complex.

  • Improved Physicochemical Properties: The introduction of a rigid, saturated core can help navigate away from the "high molecular weight, high lipophilicity" space that plagues many PROTACs, potentially improving properties like solubility and cell permeability.[3][14]

Physicochemical Properties
PropertyValueReference
Chemical Name This compound[15][16][17]
CAS Number 340023-04-3[15][17][18]
Molecular Formula C₁₀H₁₄O₃[15][17]
Molecular Weight 182.22 g/mol [15][17]
Purity Typically ≥97%[15][17]

Experimental Protocols

Protocol 1: Synthesis of a Linker-Anchor Intermediate

This protocol describes the initial coupling of the rigid linker to an E3 ligase ligand, using a pomalidomide derivative as an example anchor for the Cereblon (CRBN) E3 ligase. The carboxylic acid on the linker serves as the first attachment point.

G cluster_0 Protocol 1: Linker-Anchor Synthesis A 1-ethenyl-2-oxabicyclo [2.2.2]octane-4-carboxylic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B Pomalidomide-NH2 (E3 Ligase Ligand) B->C D Linker-Anchor Intermediate C->D Formation of Amide Bond E Hydroboration-Oxidation (9-BBN, then H2O2, NaOH) D->E Modification of Ethenyl Group F Functionalized Intermediate (Primary Alcohol) E->F G cluster_1 Protocol 3: PROTAC Evaluation Workflow A Step 1: Ternary Complex Formation (Biophysical Assay, e.g., TR-FRET, FP) B Step 2: Target Degradation (Western Blot, In-Cell Western) A->B Confirms MoA Prerequisite C Step 3: Potency & Selectivity (DC50/Dmax Determination, Proteomics) B->C Quantifies Cellular Efficacy D Step 4: Phenotypic Response (Cell Viability, Functional Assays) C->D Links Degradation to Biological Outcome

Sources

Application Notes and Protocols for the Amidation of 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amide Bond Formation on Saturated Bioisosteres

The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all pharmaceutical drugs.[1] Its synthesis, while conceptually simple, is often complicated by the substrate's structural complexity, the need to preserve stereochemical integrity, and the desire for mild, high-yielding reaction conditions.[2] The target molecule, 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, represents a unique scaffold. The 2-oxabicyclo[2.2.2]octane core is increasingly recognized as a saturated bioisostere for the phenyl ring, offering improved physicochemical properties such as increased solubility and metabolic stability.[3][4][5] The vinyl group provides a handle for further functionalization, making this molecule a valuable building block in drug discovery.

This guide provides detailed experimental procedures for the amidation of this sterically demanding carboxylic acid. We will explore two robust and widely applicable coupling methodologies: one employing the carbodiimide-based reagent EDC in conjunction with HOBt, and the other utilizing the highly efficient uronium-based reagent HATU. The rationale behind reagent selection, step-by-step protocols, and troubleshooting advice are provided to empower researchers to successfully synthesize a diverse range of amide derivatives from this promising scaffold.

Understanding the Challenge: Steric Hindrance and Reagent Selection

The tertiary nature of the carboxylic acid at the bridgehead position of the bicyclic system presents a significant steric challenge.[6] This steric hindrance can slow down the rate of reaction and necessitate the use of highly reactive coupling reagents and optimized conditions to achieve good yields.

  • Carbodiimide-Based Reagents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] However, this intermediate can be prone to racemization and other side reactions. The addition of 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine.[7][9][10] This two-step activation process is generally milder and helps to suppress side reactions.[11][12]

  • Uronium-Based Reagents (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that generates a very reactive OAt-active ester.[13][14] The presence of the 7-azabenzotriazole moiety is thought to accelerate the coupling step through neighboring group participation.[14] HATU is often the reagent of choice for sterically hindered substrates and challenging couplings.[13]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amidation

This protocol is a reliable and cost-effective method for the amidation of this compound. The use of HOBt is crucial for efficient coupling and to minimize potential side reactions.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard aqueous workup reagents (1N HCl, saturated aq. NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[7]

  • Dissolve the mixture in anhydrous DCM or DMF (a concentration of 0.1-0.5 M is typical).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[7]

  • Add DIPEA (2.5 equiv) dropwise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Mechanism of EDC/HOBt Coupling:

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide (R-CONH-R') HOBt_ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) OAt_ester OAt-Active Ester RCOOH->OAt_ester + HATU, Base HATU HATU HATU->OAt_ester Base Base (DIPEA) Amide Amide (R-CONH-R') OAt_ester->Amide + Amine TMU Tetramethylurea OAt_ester->TMU Amine Amine (R'-NH2) Amine->Amide

Caption: HATU-mediated amidation workflow.

Comparative Summary of Protocols

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HCl / HOBtHATU
Relative Cost LowerHigher
Reactivity GoodExcellent
Typical Reaction Time 12-24 hours1-4 hours
Ideal Substrates Primary and less hindered secondary aminesSterically hindered primary and secondary amines
Key Byproducts Water-soluble ureaTetramethylurea
Workup Standard aqueous washesStandard aqueous washes

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low reactivity of the amine.- Presence of water in the reaction.- Switch to a more powerful coupling reagent like HATU.- Increase the reaction temperature (monitor for side products).- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of N-acylurea byproduct (with EDC) The O-acylisourea intermediate rearranges before reacting with the amine.- Ensure an adequate amount of HOBt is used.- Add the amine as early as possible after the addition of EDC.
Epimerization (if chiral centers are present) The activated carboxylic acid is susceptible to racemization.- Use HOBt or, for particularly sensitive substrates, HOAt (1-hydroxy-7-azabenzotriazole) with EDC.- Perform the reaction at lower temperatures (0 °C to room temperature).
Difficulty in Product Purification Byproducts from the coupling reagents are co-eluting with the product.- Ensure the aqueous workup is thorough to remove water-soluble byproducts.- Optimize the solvent system for column chromatography.

Conclusion

The amidation of this compound is a key transformation for accessing novel chemical entities for drug discovery. The choice between EDC/HOBt and HATU will depend on the specific amine substrate, cost considerations, and the desired reaction efficiency. For routine amidations with unhindered amines, the EDC/HOBt protocol offers a reliable and economical option. For more challenging substrates where steric hindrance is a major factor, the HATU protocol is recommended for its superior reactivity and faster reaction times. Careful attention to anhydrous conditions and proper workup procedures are critical for success in both methodologies.

References

  • Das, B., Reddy, K. R., & Suneel, K. (2009). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]

  • Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]

  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • StudySmarter. (n.d.). Amide Reactions: Amidation, Alcohol, Formation, Techniques. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2020). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 74(9), 675-680. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valdés-García, G., & Rios, R. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2329. Retrieved from [Link]

  • Green, R. A., & Pletcher, D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7746-7761. Retrieved from [Link]

  • Zhang, M., & Chen, C. (2019). Challenges and outlook for catalytic direct amidation reactions. Chem, 5(1), 26-28. Retrieved from [Link]

  • Hurski, A. L., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6092. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators.
  • Hurski, A. L., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Retrieved from [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Organic and Biomolecular Chemistry Group, Department of Chemistry, Taras Shevchenko National University of Kyiv. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Oxabicyclo[2.2.2]octane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 2-Oxabicyclo[2.2.2]octane Scaffolds in Medicinal Chemistry

The quest for novel molecular scaffolds that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates is a central theme in modern medicinal chemistry. The 2-oxabicyclo[2.2.2]octane framework has recently gained significant attention as a bioisostere of the commonly employed phenyl ring.[1][2] Its rigid, three-dimensional structure offers a unique spatial arrangement of substituents, which can lead to improved target engagement and selectivity. Furthermore, the replacement of a flat aromatic ring with a saturated, oxygen-containing bicyclic system can confer advantageous physicochemical properties, such as increased aqueous solubility and improved metabolic stability, key attributes for the development of successful therapeutics.[1][2]

This application note provides a detailed guide for the scalable synthesis of key 2-oxabicyclo[2.2.2]octane intermediates, enabling their broader application in drug discovery and development programs. The protocols described herein are based on established and scalable chemical transformations, with a focus on providing not just the procedural steps, but also the underlying scientific rationale for key experimental choices.

Synthetic Strategy: A Scalable Three-Step Approach

The synthesis of the target 2-oxabicyclo[2.2.2]octane building block is achieved through a robust and scalable three-step sequence, commencing from the commercially available ethyl 4-oxocyclohexanecarboxylate. The overall synthetic workflow is depicted below:

G A Ethyl 4-oxocyclohexanecarboxylate B Ethyl 4-methylenecyclohexanecarboxylate A->B Wittig Reaction C (4-methylenecyclohexyl)methanol B->C Reduction D 4-(iodomethyl)-2-oxabicyclo[2.2.2]octane C->D Iodocyclization

Figure 1. Overall synthetic workflow for the preparation of the 2-oxabicyclo[2.2.2]octane building block.

The key transformations in this sequence are a Wittig olefination to introduce the exocyclic double bond, a reduction of the ester to the corresponding alcohol, and a final, crucial iodocyclization step to construct the bicyclic ether core. A notable scalable synthesis of a derivative has been reported, achieving a 135 g scale in a single run.[3]

Experimental Protocols

Part 1: Synthesis of Ethyl 4-methylenecyclohexanecarboxylate (Wittig Reaction)

The initial step involves the conversion of the ketone in ethyl 4-oxocyclohexanecarboxylate to an exocyclic methylene group via a Wittig reaction. This classic olefination reaction is highly reliable and scalable.[4]

Protocol:

  • Apparatus Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet is assembled. The apparatus must be thoroughly dried before use.

  • Reagent Preparation: In a separate flask, a suspension of methyltriphenylphosphonium bromide in anhydrous toluene is prepared.

  • Ylide Formation: To the suspension from step 2, a strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is added dropwise at room temperature under a nitrogen atmosphere. The resulting bright yellow to orange mixture is stirred for 1-2 hours to ensure complete formation of the phosphorus ylide.[4]

  • Wittig Reaction: The solution of ethyl 4-oxocyclohexanecarboxylate in anhydrous toluene is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford ethyl 4-methylenecyclohexanecarboxylate as a colorless oil.

Scientific Rationale: The choice of a strong, non-nucleophilic base is critical for the quantitative deprotonation of the phosphonium salt to form the reactive ylide. Anhydrous conditions are essential as the ylide is highly reactive towards water.

Safety Considerations: Sodium amide is a highly reactive and water-sensitive solid that can form explosive peroxides upon storage.[5][6] It should be handled under an inert atmosphere in a glove box or fume hood.[7] n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

Part 2: Synthesis of (4-methylenecyclohexyl)methanol (Reduction)

The ester functionality of the intermediate is reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol:

  • Apparatus Setup: A dry, multi-neck, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Reaction Setup: A solution of ethyl 4-methylenecyclohexanecarboxylate in anhydrous diethyl ether or tetrahydrofuran (THF) is charged into the dropping funnel.

  • Reduction: A suspension of lithium aluminum hydride in the chosen anhydrous solvent is placed in the reaction flask and cooled to 0 °C in an ice bath. The ester solution is added dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction Monitoring and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while maintaining cooling.

  • Work-up and Purification: The resulting granular precipitate is filtered off and washed with diethyl ether. The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (4-methylenecyclohexyl)methanol, which is often of sufficient purity for the next step. If necessary, further purification can be achieved by vacuum distillation.

Scientific Rationale: Lithium aluminum hydride is a potent reducing agent capable of reducing esters to primary alcohols. The careful, sequential quenching procedure (Fieser workup) is designed to safely decompose the excess hydride and generate an easily filterable inorganic salt.

Safety Considerations: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All operations should be conducted under a nitrogen atmosphere and with appropriate personal protective equipment.

Part 3: Synthesis of 4-(iodomethyl)-2-oxabicyclo[2.2.2]octane (Iodocyclization)

This is the key step in the synthesis, where the bicyclic ether is formed via an intramolecular cyclization reaction initiated by iodine.

Protocol:

  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and protected from light.

  • Reaction Setup: (4-methylenecyclohexyl)methanol is dissolved in acetonitrile.

  • Iodocyclization: To the solution from step 2, molecular iodine (I₂) is added in one portion at room temperature. The reaction mixture is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give 4-(iodomethyl)-2-oxabicyclo[2.2.2]octane.

Scientific Rationale: The electrophilic iodine adds to the double bond to form a cyclic iodonium ion intermediate. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion to form the 2-oxabicyclo[2.2.2]octane ring system. The use of acetonitrile as a solvent has been shown to be effective for this transformation.[1]

Data Summary

CompoundStarting MaterialKey ReagentsSolventTypical Yield
Ethyl 4-methylenecyclohexanecarboxylateEthyl 4-oxocyclohexanecarboxylateMethyltriphenylphosphonium bromide, n-BuLi or NaNH₂Toluene75-85%
(4-methylenecyclohexyl)methanolEthyl 4-methylenecyclohexanecarboxylateLithium aluminum hydrideDiethyl ether or THF90-95%
4-(iodomethyl)-2-oxabicyclo[2.2.2]octane(4-methylenecyclohexyl)methanolIodineAcetonitrile60-70%

Table 1. Summary of the scalable synthesis of the 2-oxabicyclo[2.2.2]octane building block.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. The characteristic signals for the bicyclic core in the final product are a key diagnostic feature.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the compounds and to assess their purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reactions, for example, by observing the disappearance of the carbonyl stretch of the starting ketone and the appearance of the C=C stretch of the olefin intermediate.

Conclusion

The protocols detailed in this application note provide a reliable and scalable pathway to valuable 2-oxabicyclo[2.2.2]octane building blocks. By understanding the underlying chemical principles and adhering to the safety precautions, researchers in both academic and industrial settings can efficiently produce these important scaffolds for their drug discovery programs. The availability of these building blocks in significant quantities will undoubtedly accelerate the exploration of their potential as next-generation pharmaceutical agents.

References

  • Chernyshev, V. M., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5573. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2758, 1,8-Cineole. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]

  • Vanderbilt University Environmental Health, Safety & Sustainability. (2023). Sodium Amide and Potassium Metal Chemical Safety Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable synthesis of 2-oxabicyclo[2.2.2]octane 6. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sodium Amide. Retrieved from [Link]

  • Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

  • University of California, Davis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

Sources

Application Note & Protocol: Leveraging the Vinyl Moiety of 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid for Advanced Bioconjugation via Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for utilizing the vinyl functionality of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid in click chemistry applications. The unique structural features of this molecule, combining a rigid bicyclic scaffold with a reactive vinyl group and a versatile carboxylic acid handle, make it an exceptional building block for applications in drug discovery, materials science, and bioconjugation. This document will explore two primary click chemistry pathways: the Thiol-Ene Reaction and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, providing both the theoretical framework and actionable, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: A Novel Scaffold for Bioorthogonal Chemistry

The field of bioconjugation has been revolutionized by the advent of "click" chemistry, a set of reactions characterized by their high efficiency, selectivity, and biocompatibility.[1][2] Within this paradigm, the selection of appropriate building blocks is paramount. This compound (CAS 340023-04-3) presents a compelling scaffold for several reasons[3][4][5]:

  • Structural Rigidity: The oxabicyclo[2.2.2]octane core imparts a high degree of conformational constraint, which can be advantageous in drug design for optimizing ligand-receptor interactions. This rigid framework serves as a novel bioisostere for phenyl rings, often leading to improved physicochemical properties such as increased solubility and metabolic stability.[6]

  • Orthogonal Functionality: The molecule possesses two distinct functional groups amenable to orthogonal ligation strategies. The vinyl group is a versatile handle for a range of click reactions, while the carboxylic acid provides a convenient point for traditional amide bond formation, enabling dual functionalization.

  • Vinyl Group Reactivity: The ethenyl (vinyl) group is a well-established participant in several high-yielding click reactions, offering a gateway to covalent modification under mild conditions.[7][8]

This guide will focus on harnessing the reactivity of the vinyl group for two powerful click chemistry transformations: the thiol-ene reaction and the inverse-electron-demand Diels-Alder reaction.

Thiol-Ene "Click" Reaction: A Robust Ligation Strategy

The thiol-ene reaction is a highly efficient method for forming carbon-sulfur bonds through the addition of a thiol to an alkene.[9][10] This reaction can be initiated by either radicals (photo or thermal) or nucleophiles, proceeding with anti-Markovnikov selectivity to yield a stable thioether linkage.[9][10] For bioconjugation, the photo-initiated radical pathway is particularly attractive due to its mild conditions and rapid kinetics.[11]

Mechanism and Rationale

The photo-initiated radical thiol-ene reaction proceeds via a three-step chain mechanism:

  • Initiation: A photoinitiator absorbs UV light to generate a radical species, which then abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (R-S•).

  • Propagation: The thiyl radical adds across the vinyl group of the oxabicyclo[2.2.2]octane derivative, forming a carbon-centered radical intermediate. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the final thioether product.

  • Termination: The reaction is terminated by the combination of two radical species.

This reaction is highly efficient and exhibits excellent functional group tolerance, making it ideal for modifying complex biomolecules.[11][12]

Experimental Protocol: Photo-initiated Thiol-Ene Conjugation

This protocol describes the conjugation of a generic thiol-containing molecule (e.g., a cysteine-containing peptide) to this compound.

Materials:

  • This compound

  • Thiol-containing substrate (e.g., N-acetyl-L-cysteine)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Degassed, anhydrous solvent (e.g., acetonitrile or a mixture of acetonitrile/water)

  • UV lamp (365 nm)

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in the chosen solvent.

    • Prepare a 12 mM stock solution of the thiol-containing substrate in the same solvent.

    • Prepare a 50 mM stock solution of the photoinitiator (DMPA) in the same solvent.

  • Reaction Setup:

    • In a quartz reaction vessel, combine the this compound stock solution (1.0 eq) and the thiol-containing substrate stock solution (1.2 eq).

    • Add the photoinitiator stock solution to a final concentration of 1-5 mol%.

    • Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Photochemical Reaction:

    • Place the reaction vessel under a 365 nm UV lamp at room temperature.

    • Irradiate the mixture with stirring for a period of 5-30 minutes. Reaction progress can be monitored by LC-MS or TLC.

  • Work-up and Purification:

    • Upon completion, the solvent can be removed under reduced pressure.

    • The crude product can be purified by standard chromatographic techniques (e.g., silica gel chromatography or reverse-phase HPLC) to yield the desired thioether conjugate.

Data Summary: Thiol-Ene Reaction Parameters
ParameterRecommended ConditionRationale
Stoichiometry 1.2 eq of ThiolA slight excess of the thiol ensures complete consumption of the vinyl compound and can accelerate the reaction.
Solvent Degassed Acetonitrile/WaterAcetonitrile is a good solvent for all components. The addition of water can be beneficial for biological substrates. Degassing is crucial to prevent oxygen inhibition.
Initiator DMPA (1-5 mol%)DMPA is a common and efficient photoinitiator for thiol-ene reactions.
Wavelength 365 nmThis wavelength is effective for initiating the reaction with DMPA and is generally less damaging to biomolecules than shorter wavelengths.
Reaction Time 5-30 minutesThe reaction is typically very rapid, often reaching completion within minutes.[11]
Workflow Diagram: Thiol-Ene Conjugation

Thiol_Ene_Workflow reagent_prep Reagent Preparation (Oxabicycloalkene, Thiol, Photoinitiator) reaction_setup Reaction Setup (Mix reagents, Degas with N2/Ar) reagent_prep->reaction_setup uv_irradiation UV Irradiation (365 nm) (5-30 min at RT) reaction_setup->uv_irradiation monitoring Reaction Monitoring (LC-MS or TLC) uv_irradiation->monitoring monitoring->uv_irradiation Incomplete purification Purification (HPLC or Column Chromatography) monitoring->purification Complete final_product Final Thioether Conjugate purification->final_product

Caption: Workflow for the photo-initiated thiol-ene conjugation.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is another powerful click chemistry tool that is exceptionally fast and bioorthogonal.[2] This reaction typically involves an electron-rich dienophile (in this case, our vinyl group) and an electron-poor diene, such as a tetrazine. The high reaction rates are driven by the release of N₂ gas from the initial cycloadduct.

Mechanism and Rationale

The IEDDA reaction between a vinyl group and a tetrazine proceeds as follows:

  • [4+2] Cycloaddition: The electron-rich vinyl group of the oxabicyclo[2.2.2]octane derivative reacts with the electron-poor tetrazine in a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate.

  • Retro-Diels-Alder: This intermediate rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂).

  • Tautomerization: The resulting dihydropyridazine can then tautomerize or be oxidized to form a stable pyridazine product.

The irreversibility due to the release of N₂ gas and the extremely fast kinetics make this an ideal reaction for in vivo applications and for labeling at low concentrations.

Experimental Protocol: IEDDA Ligation

This protocol details the conjugation of a tetrazine-functionalized molecule to this compound.

Materials:

  • This compound

  • Tetrazine-functionalized substrate (e.g., a fluorescent dye with a tetrazine handle)

  • Biocompatible solvent (e.g., PBS, DMSO, or a mixture)

  • Standard laboratory glassware

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in the chosen solvent.

    • Prepare a 10 mM stock solution of the tetrazine-functionalized substrate in the same solvent.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the this compound stock solution (1.0 eq) and the tetrazine-functionalized substrate stock solution (1.0-1.1 eq).

    • The reaction is typically performed at room temperature with gentle stirring. No catalyst or initiator is required.

  • Reaction:

    • Allow the reaction to proceed for 1-2 hours. The progress can be monitored by the disappearance of the characteristic color of the tetrazine or by LC-MS.

  • Work-up and Purification:

    • For many applications, if stoichiometric amounts are used, the reaction mixture can be used directly without purification due to the clean and high-yielding nature of the reaction.

    • If necessary, purification can be achieved by reverse-phase HPLC.

Data Summary: IEDDA Reaction Parameters
ParameterRecommended ConditionRationale
Stoichiometry ~1:1The reaction is very efficient, and near-stoichiometric amounts can be used. A slight excess of one component can be used to drive the reaction to completion.
Solvent Aqueous buffers (e.g., PBS), DMSOThe reaction is compatible with a wide range of solvents, including aqueous media, making it suitable for biological applications.
Temperature Room TemperatureThe reaction is typically very fast at ambient temperatures.
Reaction Time 1-2 hoursWhile often complete much faster, allowing 1-2 hours ensures high conversion.
Logical Diagram: IEDDA Reaction Pathway

IEDDA_Pathway cluster_products Products vinyl_compound 1-Ethenyl-2-oxabicyclo[2.2.2]- octane-4-carboxylic acid (Electron-rich Dienophile) dihydropyridazine Dihydropyridazine Adduct vinyl_compound->dihydropyridazine [4+2] Cycloaddition + Retro-Diels-Alder tetrazine Tetrazine Derivative (Electron-poor Diene) tetrazine->dihydropyridazine nitrogen_gas Nitrogen Gas (N₂) dihydropyridazine->nitrogen_gas Elimination final_product Stable Pyridazine Conjugate dihydropyridazine->final_product Tautomerization/Oxidation

Caption: The reaction pathway of the IEDDA ligation.

Conclusion and Future Perspectives

This compound is a highly promising and versatile building block for applications requiring precise molecular construction. The strategic placement of a reactive vinyl group on a rigid, bio-isosteric scaffold opens up a wide array of possibilities in drug development, diagnostics, and materials science. The thiol-ene and IEDDA click reactions provide robust, efficient, and orthogonal pathways for its conjugation. Future work will focus on expanding the repertoire of click reactions compatible with this scaffold and demonstrating its utility in complex biological systems.

References

  • MacCormack, T. J., & Brown, L. S. (2020). Thiol-Ene Photoclick Chemistry for Efficient Bicyclic Peptide Synthesis and Genetically Encoded Peptide Library. PubMed.
  • Wikipedia. (n.d.). Thiol-ene reaction.
  • Wikipedia. (n.d.). Vinyl group.
  • Alfa Chemistry. (n.d.). Thiol-Ene Click Reaction.
  • van der Velden, J. L. J., et al. (2019).
  • Juranovič, A., et al. (2021). Supramolecular Diversity of Oxabicyclo[2.2.2]octenes Formed between Substituted 2H-Pyran-2-ones and Vinyl-Moiety-Containing Dienophiles.
  • Bartleby.com. (n.d.). Vinyl Group.
  • D'Arcy, B., et al. (2017). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI.
  • Northrop, B. H., & Coffey, R. N. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society.
  • Li, W., et al. (2011). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. PMC - NIH.
  • The Organic Chemistry Tutor. (2022). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. YouTube.
  • Reiss, B., & Gevorgyan, V. (2019). Synthesis of bicyclic vinyl triazenes by Ficini-type reactions. RSC Publishing.
  • A2B Chem. (n.d.). This compound.
  • Toronto Research Chemicals. (n.d.). This compound.
  • Wu, J., et al. (2020). Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters.
  • Patra, P., et al. (2023). Commonly utilized vinyl groups in thiol-Michael addition reactions.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Wikipedia. (n.d.). Click chemistry.
  • Carless, H. A. J., & Fekarurhobo, G. K. (1985). Ene reactions: evidence that oxabicyclo[3.2.1]octanes, not oxabicyclo-[2.2.2]octanes, are formed from the AlCl3-catalysed reactions of chloral with cyclohexene and the thermal addition of chloral to cyclohexa-1,3-diene. Journal of the Chemical Society, Perkin Transactions 1.
  • Reddy, B. V. S., et al. (2015). Base-Catalyzed Diels-Alder Reactions of 2H-Pyran-2,5-diones: A Mild Approach to Basiliolide B.
  • Benchchem. (n.d.). Bicyclo[2.2.2]octane-2,3-dicarbonitrile|RUO.
  • Sisko, J., & Weinreb, S. M. (1990). Reactions of Nitroso Hetero Diels-Alder Cycloadducts with Azides: Stereoselective Formation of Triazolines and Aziridines. PMC - NIH.
  • CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.
  • Google Patents. (n.d.). WO2014151247A1 - Oxabicyclo [2.2.
  • Chemodub, C. E., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC - PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 2-Oxabicyclo[2.2.2]octanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 2-oxabicyclo[2.2.2]octanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this valuable scaffold. The 2-oxabicyclo[2.2.2]octane core is a key structural motif in many biologically active molecules and serves as an important bioisostere for the para-substituted phenyl ring, offering improved physicochemical properties.[1][2][3] However, its synthesis presents several challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of substituted 2-oxabicyclo[2.2.2]octanes, offering potential causes and actionable solutions based on established chemical principles and literature precedents.

Issue 1: Low or No Yield in Iodocyclization Reactions

You are attempting to synthesize a substituted 2-oxabicyclo[2.2.2]octane via an iodocyclization of a corresponding cyclohexenyl alcohol, but you are observing low yields or no desired product.

Potential Causes and Solutions:

  • Unfavorable Ring Conformation: The key challenge in the iodocyclization to form the 2-oxabicyclo[2.2.2]octane core is the necessity for the flexible cyclohexane ring to adopt a high-energy boat conformation for the cyclization to occur.[1][2]

    • Troubleshooting: Extensive screening of reaction conditions is often necessary. A successful approach has been the use of molecular iodine in acetonitrile. This solvent has been shown to facilitate the reaction, providing moderate but scalable yields.[3]

  • Substrate Reactivity: The nature of the substituents on your cyclohexenyl alcohol can significantly impact the reaction's success.

    • Troubleshooting: If your substrate is unreactive, consider derivatization. For instance, the synthesis can be approached by reacting a suitable ketoester with an organometallic reagent (e.g., via a Wittig reaction) to generate the alkene, followed by reduction of the ketone to the alcohol precursor for the iodocyclization.[3]

  • Reaction Conditions: The choice of base and solvent is critical.

    • Troubleshooting: A systematic screening of various bases and solvents is recommended. For some substrates, a specific combination of a base and a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) might be necessary to achieve cyclization.[3]

Experimental Protocol: Scalable Iodocyclization [3]

  • Preparation of the Precursor: Starting from a commercially available ketoester, perform a Wittig reaction to introduce the vinyl group.

  • Reduction: Reduce the intermediate aldehyde with a mild reducing agent like sodium borohydride (NaBH₄) to obtain the corresponding alcohol.

  • Iodocyclization:

    • Dissolve the alcohol precursor in acetonitrile.

    • Add molecular iodine (I₂) portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Issue 2: Poor Diastereoselectivity in Diels-Alder Reactions

You are employing a Diels-Alder reaction to construct the 2-oxabicyclo[2.2.2]octane skeleton, but the reaction is producing a mixture of diastereomers with poor selectivity.

Potential Causes and Solutions:

  • Thermal Instability of Cycloadducts: The primary cycloadducts from Diels-Alder reactions involving some dienes, such as 2H-pyran-2-ones, can be thermally unstable.[4][5] This can lead to retro-Diels-Alder reactions or subsequent rearrangements, affecting the stereochemical outcome.

    • Troubleshooting: Employing milder reaction conditions can sometimes isolate the initial cycloadduct. High-pressure conditions (13–15 kbar) at room temperature have been shown to favor the formation of the kinetically controlled product and can in some cases allow for the isolation of otherwise unstable primary adducts.[4]

  • Lack of Facial Selectivity: The approach of the dienophile to the diene can occur from two different faces, leading to endo and exo products.

    • Troubleshooting: The use of chiral catalysts is a powerful strategy to control diastereoselectivity and enantioselectivity. Organocatalysts, such as diarylprolinol silyl ethers, have been successfully used in one-pot Michael/Michael/Henry/hemiacetalization reactions to generate highly substituted chiral oxabicyclo[2.2.2]octanes with excellent diastereoselectivities (up to >25:1 dr).[6]

  • Substrate Control: The steric and electronic properties of the substituents on both the diene and the dienophile play a crucial role in directing the stereochemical outcome.

    • Troubleshooting: Modify the substituents on your starting materials to introduce greater steric hindrance, which can favor one approach of the dienophile over the other.

Workflow for Optimizing Diastereoselectivity

Synthetic_Pathways cluster_0 Iodocyclization Pathway cluster_1 Organocatalyzed Cascade Pathway Ketoester Ketoester Wittig Alkene Ketoester->Wittig 1. Wittig Reaction Alcohol Cyclohexenyl Alcohol Wittig->Alcohol 2. Reduction (e.g., NaBH4) Iodocyclization Iodocyclization Alcohol->Iodocyclization 3. I2 / MeCN Product_A Product_A Iodocyclization->Product_A 2-Oxabicyclo[2.2.2]octane Aldehyde α,β-Unsaturated Aldehyde Michael1 First Michael Adduct Aldehyde->Michael1 1. Michael Addition Michael2 Second Michael Adduct Michael1->Michael2 2. Michael Addition Ketoamide α-Ketoamide Ketoamide->Michael1 Henry Henry Adduct Michael2->Henry 3. Henry Reaction Nitroalkene Nitroalkene Nitroalkene->Michael2 Hemiacetalization Intramolecular Hemiacetalization Henry->Hemiacetalization 4. Hemiacetalization Product_B Product_B Hemiacetalization->Product_B Substituted 2-Oxabicyclo[2.2.2]octane

Sources

Technical Support Center: Synthesis of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. This document provides detailed experimental protocols and explains the rationale behind key procedural steps.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to its rigid bicyclic scaffold. The successful synthesis of this molecule with high yield and purity is crucial for its applications. This guide outlines three potential synthetic strategies and addresses common issues encountered during each.

Synthetic Strategies Overview

Three primary retrosynthetic disconnections for this compound are considered in this guide:

  • Wittig Olefination Route: Installation of the ethenyl group in a late-stage synthesis via a Wittig reaction on a ketone precursor.

  • Intramolecular Iodocyclization Route: Formation of the oxabicyclo[2.2.2]octane core via an intramolecular iodocyclization of a cyclohexenyl alcohol derivative.

  • Diels-Alder Cycloaddition Route: Construction of the bicyclic core via a [4+2] cycloaddition between a 2-pyrone derivative and an ethylene equivalent.

Each of these strategies presents unique advantages and challenges, which will be discussed in detail.

Troubleshooting Guide & FAQs

Strategy 1: Wittig Olefination Route

This approach involves the synthesis of a ketone precursor, ethyl 1-acetyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, followed by a Wittig reaction to introduce the ethenyl group, and subsequent hydrolysis of the ester to the carboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of Wittig reaction 1. Incomplete ylide formation.1. Ensure the base used (e.g., n-BuLi, NaH, KOtBu) is fresh and of high purity. Perform the reaction under strictly anhydrous conditions. Consider using a stronger base or a different solvent system.[1][2]
2. Ylide instability.2. Generate the ylide in situ and add the ketone immediately. Some ylides are unstable and decompose over time.[3]
3. Steric hindrance around the ketone.3. Use a less sterically hindered phosphonium salt if possible. Increase reaction temperature and time, but monitor for side product formation.
4. Side reactions of the ylide.4. If the ylide is stabilized, it may be less reactive and require harsher conditions, which can lead to side reactions. For non-stabilized ylides, ensure the reaction is performed at a low temperature to minimize side reactions.[4]
Incomplete hydrolysis of the ester 1. Insufficient reaction time or temperature.1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
2. Steric hindrance around the ester group.2. Use a less sterically hindered base for saponification, such as lithium hydroxide.[5]
3. Reversibility of the reaction (for acidic hydrolysis).3. Use a large excess of water to drive the equilibrium towards the products. Basic hydrolysis (saponification) is generally irreversible and often preferred.[6][7]
Formation of triphenylphosphine oxide by-product is difficult to remove 1. Inherent by-product of the Wittig reaction.1. Triphenylphosphine oxide can often be removed by chromatography. Alternatively, it can sometimes be precipitated from a non-polar solvent.
  • Q1: What is the best base to use for the Wittig reaction?

    • A1: The choice of base depends on the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like THF are common. For stabilized ylides, weaker bases like potassium tert-butoxide (KOtBu) can be used.[1][2]

  • Q2: How can I monitor the progress of the Wittig reaction?

    • A2: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ketone. The phosphonium ylide often has a distinct color, and its disappearance can also indicate reaction completion.[8]

  • Q3: Can the order of addition of reagents in the Wittig reaction affect the yield?

    • A3: Yes. It is generally recommended to generate the ylide first by adding the base to the phosphonium salt, followed by the addition of the ketone. This ensures that the ylide is pre-formed before the electrophile is introduced.[3]

Wittig_Workflow cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Hydrolysis A Methyltriphenylphosphonium bromide in dry THF B Add n-BuLi at 0 °C A->B C Stir for 1 hour at 0 °C to form the ylide B->C D Add ketone precursor in dry THF to the ylide solution C->D E Warm to room temperature and stir overnight D->E F Quench with saturated NH4Cl solution E->F G Extract with ethyl acetate F->G H Purify by column chromatography G->H I Obtain ethyl 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate H->I J Dissolve ester in THF/water I->J K Add LiOH and heat to reflux J->K L Acidify with HCl K->L M Extract with ethyl acetate and purify L->M N Obtain final product M->N

Caption: Workflow for the Wittig Olefination Route.

Strategy 2: Intramolecular Iodocyclization Route

This elegant strategy involves the synthesis of a cyclohexenyl alcohol precursor which undergoes an intramolecular iodocyclization to form the 2-oxabicyclo[2.2.2]octane core. The ethenyl and carboxylic acid functionalities are introduced from the starting materials.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of iodocyclization 1. Unfavorable cyclization kinetics or thermodynamics.1. Optimize reaction conditions such as temperature, solvent, and concentration. The use of a non-polar solvent can sometimes favor the cyclized product.
2. Formation of side products.2. Common side products include the corresponding di-iodinated compound or the product of intermolecular reaction. Use of a high-dilution technique can favor the intramolecular cyclization.
3. Instability of the product.3. The iodo-ether product may be unstable. It is advisable to use it in the next step without extensive purification.
Formation of regioisomers 1. Non-selective attack of the nucleophile on the iodonium ion.1. The regioselectivity of the cyclization can be influenced by the substitution pattern on the alkene. Ensure the starting material is pure. In some cases, the formation of a six-membered ring is favored over a five-membered ring (Exo- vs. Endo-cyclization).[9]
Difficulty in removing iodine-containing impurities 1. Excess iodine or iodine-containing by-products.1. Wash the organic layer with a solution of sodium thiosulfate to remove excess iodine. Chromatography may be necessary to remove other iodine-containing impurities.
  • Q1: What is the role of the base in the iodocyclization reaction?

    • A1: A non-nucleophilic base, such as sodium bicarbonate, is often used to neutralize the HI that is formed during the reaction, preventing acid-catalyzed side reactions.[9]

  • Q2: Can other halogens be used for this cyclization?

    • A2: Yes, bromo- and chloro-cyclizations are also possible using reagents like NBS or NCS, but iodocyclization is often milder and more selective.[10]

  • Q3: How can I confirm the formation of the desired bicyclic product?

    • A3: The formation of the 2-oxabicyclo[2.2.2]octane core can be confirmed by NMR spectroscopy, particularly by the characteristic coupling constants of the bridgehead protons.

Iodocyclization_Mechanism Cyclohexenyl alcohol Cyclohexenyl alcohol Iodonium ion intermediate Iodonium ion intermediate Cyclohexenyl alcohol->Iodonium ion intermediate + I2 Oxonium ion intermediate Oxonium ion intermediate Iodonium ion intermediate->Oxonium ion intermediate Intramolecular attack by hydroxyl group 2-Oxabicyclo[2.2.2]octane product 2-Oxabicyclo[2.2.2]octane product Oxonium ion intermediate->2-Oxabicyclo[2.2.2]octane product - H+

Caption: Mechanism of Intramolecular Iodocyclization.

Strategy 3: Diels-Alder Cycloaddition Route

This classic approach utilizes a [4+2] cycloaddition between a 2-pyrone derivative (the diene) and a suitable dienophile to construct the 2-oxabicyclo[2.2.2]octane skeleton.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of Diels-Alder reaction 1. Low reactivity of the diene or dienophile.1. 2-Pyrones can be reluctant dienes. The reaction may require high temperatures or pressures. Lewis acid catalysis can sometimes accelerate the reaction.[11][12]
2. Reversibility of the reaction (retro-Diels-Alder).2. Use a dienophile that forms a stable adduct. In some cases, the initial adduct can undergo a retro-Diels-Alder reaction to release CO2 and form an aromatic ring.[13]
3. Polymerization of the dienophile.3. Use a polymerization inhibitor if the dienophile is prone to polymerization at high temperatures.
Poor regioselectivity 1. Similar electronic properties of the substituents on the diene and dienophile.1. The regioselectivity is governed by the electronic and steric effects of the substituents. Modifying the substituents or using a Lewis acid catalyst can improve regioselectivity.[14]
Poor stereoselectivity (endo/exo ratio) 1. Thermodynamic vs. kinetic control.1. The endo product is often the kinetic product, while the exo product may be more thermodynamically stable. Lowering the reaction temperature can favor the formation of the endo isomer.[11][15]
  • Q1: What are the best dienophiles for this reaction?

    • A1: Electron-deficient alkenes are typically good dienophiles for reaction with 2-pyrones. For the synthesis of the target molecule, an ethylene equivalent would be needed, which can be challenging due to the low reactivity of ethylene itself. Acetylene dienophiles followed by reduction of the resulting double bond can be an alternative.

  • Q2: How can I drive the Diels-Alder reaction to completion?

    • A2: Using an excess of the dienophile can help drive the reaction to completion. If the dienophile is a gas (like ethylene), the reaction should be carried out in a high-pressure reactor.

  • Q3: What are the advantages of using a Lewis acid catalyst?

    • A3: Lewis acid catalysts can increase the rate of the Diels-Alder reaction and improve its regio- and stereoselectivity by coordinating to the dienophile and lowering the energy of the LUMO.[11]

Diels_Alder_Logic cluster_conditions Reaction Conditions Diene 2-Pyrone derivative Product 2-Oxabicyclo[2.2.2]octane core Diene->Product [4π electrons] Dienophile Ethylene equivalent Dienophile->Product [2π electrons] Thermal High Temperature/Pressure Product->Thermal Catalytic Lewis Acid Product->Catalytic

Caption: Key components of the Diels-Alder reaction.

Purification of the Final Product

The final product, this compound, is a solid. Purification can be achieved by recrystallization from a suitable solvent or solvent mixture.

General Purification Protocol for Bicyclic Carboxylic Acids
  • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous solution of a weak base (e.g., sodium bicarbonate). This will deprotonate the carboxylic acid, moving it to the aqueous layer and leaving neutral impurities in the organic layer.

  • Acidification: Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid, causing the purified product to precipitate.

  • Extraction: Extract the precipitated product back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and evaporate the solvent.[16]

  • Recrystallization: Recrystallize the solid from a suitable solvent to obtain the final product with high purity.

References

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - ResearchGate. (n.d.). Retrieved from [Link]

  • Diels-Alder Cycloadditions of 5-Hydroxy-2-pyrones: 2H-Pyran-2,5-diones and 5-(tert-Butyldimethylsilyloxy). (2010). Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - NIH. (2007). Retrieved from [Link]

  • Hypervalent iodine-mediated intramolecular alkene halocyclisation - PMC - NIH. (2024). Retrieved from [Link]

  • Ch17: Wittig reaction - University of Calgary. (n.d.). Retrieved from [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC - PubMed Central. (2023). Retrieved from [Link]

  • US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents. (n.d.).
  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Iodocyclization: Past and Present Examples | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • The Wittig Reaction: Examples and Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

  • MICROWAVE PROMOTED DIELS-ALDER REACTION OF 1,2- DIHYDROPYRIDINE Stephen R. Slauson,* Natalia Echeverry, Samantha Copeland, Aless - Semantic Scholar. (2018). Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022). Retrieved from [Link]

  • Problems with wittig reaction : r/Chempros - Reddit. (2022). Retrieved from [Link]

  • Ch20: Hydrolysis of Esters - University of Calgary. (n.d.). Retrieved from [Link]

  • How can I purify carboxylic acid? - ResearchGate. (2013). Retrieved from [Link]

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • (PDF) Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones - ResearchGate. (1992). Retrieved from [Link]

  • The Wittig Reaction - Chad's Prep®. (n.d.). Retrieved from [Link]

  • The Formation of 7-Oxabicyclo[4.2.0]octanes and 6-Oxabicyclo[3.2.1]octanes via Cationic Iodocyclization | Semantic Scholar. (2003). Retrieved from [Link]

  • Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction | Organic Letters - ACS Publications. (2020). Retrieved from [Link]

  • Synthesis of 2-oxabicyclo[2.2.2]octanes and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Design and Scale-Up of Diels–Alder Reactions for the Practical Synthesis of 5-Phenylbicyclo[2.2.2]oct-5-en-2-one | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter - PMC - PubMed Central. (2024). Retrieved from [Link]

  • Wittig Reaction Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]

  • mechanism of ester hydrolysis - YouTube. (2019). Retrieved from [Link]

  • US2255421A - Process for purification of carboxylic acids - Google Patents. (n.d.).
  • 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • The Retro Diels-Alder Reaction - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts - Semantic Scholar. (2019). Retrieved from [Link]

  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines | The Journal of Organic Chemistry - ACS Publications. (2010). Retrieved from [Link]

  • enantioselective diels-alder reactions of 2h-pyrans - The University of Liverpool Repository. (n.d.). Retrieved from [Link]

  • Iodocyclization reactions of α-allenic alcohol derivatives. Stereoselective formation of Z-4-(1-iodo-2-alkyl)ethylene-2-trichloromethyl-4,5-dihydro-1,3-oxazoles - Sci-Hub. (n.d.). Retrieved from [Link]

  • WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators - Google Patents. (n.d.).
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications - American Chemical Society. (n.d.). Retrieved from [Link]

  • APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report Ronald D. Clark Bennie S. Archuleta New Mexico Highlands University Las. (1976). Retrieved from [Link]

Sources

Technical Support Center: Purification of Bicyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the purification of bicyclic carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to overcome common challenges and optimize your purification workflows.

Introduction

Bicyclic carboxylic acids are a pivotal class of molecules in medicinal chemistry and materials science. Their rigid, three-dimensional structures offer unique scaffolding for drug design, but also present specific purification challenges. These can range from separating closely related stereoisomers to removing persistent synthetic byproducts. This guide provides a structured approach to tackling these issues, grounded in fundamental chemical principles and validated experimental techniques.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of bicyclic carboxylic acids in a question-and-answer format.

Scenario 1: Poor Separation of Diastereomers

Question: I am struggling to separate diastereomers of my bicyclic carboxylic acid using standard silica gel chromatography. The spots are overlapping on the TLC plate. What can I do?

Answer: This is a common challenge, as diastereomers can have very similar polarities. Here’s a systematic approach to improve separation:

  • Underlying Cause: The rigid bicyclic framework often minimizes the differences in the spatial arrangement of functional groups between diastereomers, leading to similar interactions with the stationary phase.

  • Troubleshooting Steps:

    • Optimize Your Mobile Phase:

      • Solvent System Modification: Instead of a simple two-solvent system (e.g., hexane/ethyl acetate), try a three-component system. Adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., methanol, dichloromethane, or a trace of acetic acid) can significantly alter selectivity.

      • Acidification of the Mobile Phase: Including a small percentage (0.1-1%) of a volatile acid like formic acid or acetic acid in your mobile phase can suppress the ionization of the carboxylic acid, leading to sharper peaks and potentially better separation on silica gel.[1][2]

    • Consider a Different Stationary Phase:

      • Reverse-Phase Chromatography: C18-functionalized silica is an excellent alternative for separating polar compounds.[2] The separation mechanism is based on hydrophobicity, which can be more sensitive to subtle structural differences in some cases. A typical mobile phase would be a gradient of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol.[2]

      • Alternative Normal Phase Sorbents: Consider using diol-bonded or cyano-bonded silica, which offer different selectivities compared to standard silica.

    • Derivatization:

      • If chromatographic methods fail, consider converting the carboxylic acid into a less polar derivative, such as a methyl or ethyl ester.[3] The resulting esters may have different chromatographic behavior, allowing for easier separation. After separation, the ester can be hydrolyzed back to the carboxylic acid.[3]

Scenario 2: Product is Contaminated with Neutral or Basic Impurities

Question: My NMR spectrum shows significant impurities that I believe are neutral (e.g., unreacted starting material) or basic (e.g., amine-based coupling reagents). How can I efficiently remove them?

Answer: Acid-base extraction is a powerful and straightforward technique for this purpose.[4][5][6]

  • Principle: This method leverages the acidic nature of your target compound. By converting the carboxylic acid into its water-soluble salt form, you can separate it from non-acidic impurities that remain in the organic phase.[4][7]

  • Workflow Diagram:

G start Crude Product (Bicyclic Carboxylic Acid + Impurities) in Organic Solvent (e.g., Ether, DCM) wash_base Wash with Aqueous Base (e.g., sat. NaHCO3 or 1M NaOH) start->wash_base separator Separatory Funnel wash_base->separator organic_layer Organic Layer (Neutral & Basic Impurities) separator->organic_layer Separate Layers aqueous_layer Aqueous Layer (Deprotonated Carboxylic Acid Salt) separator->aqueous_layer acidify Acidify with HCl to pH < pKa aqueous_layer->acidify precipitate Precipitate Forms (Purified Bicyclic Carboxylic Acid) acidify->precipitate extract_organic Extract with Organic Solvent precipitate->extract_organic final_product Pure Bicyclic Carboxylic Acid extract_organic->final_product

Caption: Acid-Base Extraction Workflow for Carboxylic Acid Purification.

  • Detailed Protocol:

    • Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Transfer the solution to a separatory funnel and add an equal volume of a weak aqueous base, such as saturated sodium bicarbonate solution.[5] A stronger base like 1M sodium hydroxide can also be used.[3][6]

    • Shake the funnel vigorously, venting frequently to release any pressure (especially with bicarbonate, which generates CO2).

    • Allow the layers to separate. The deprotonated carboxylic acid (as a carboxylate salt) will move into the aqueous layer, while neutral and basic impurities will remain in the organic layer.[4][8]

    • Drain the aqueous layer into a clean flask. For thorough extraction, you may repeat the process with a fresh portion of the basic solution.

    • Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper).[5][6] Your purified bicyclic carboxylic acid should precipitate out of the solution.

    • Collect the solid by vacuum filtration. If no solid forms, you can extract the acidified aqueous solution with a fresh portion of organic solvent.[7]

Scenario 3: Difficulty in Achieving Crystallization

Question: My bicyclic carboxylic acid is an oil or a waxy solid, and I'm having trouble inducing crystallization for final purification. What strategies can I employ?

Answer: Crystallization can be challenging, but several techniques can promote the formation of a crystalline solid. Carboxylic acids are often good candidates for crystallization due to their ability to form hydrogen-bonded dimers.[9]

  • Troubleshooting Table:

StrategyDescriptionKey Considerations
Solvent Screening Systematically test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water).[3] Try solvent/anti-solvent combinations.The ideal solvent will dissolve the compound when hot but not when cold.
Seeding Introduce a tiny crystal of the desired compound to a supersaturated solution to initiate crystal growth.If you don't have a seed crystal, try scratching the inside of the flask with a glass rod to create nucleation sites.
Slow Evaporation Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly and undisturbed.This can sometimes yield high-quality single crystals suitable for X-ray analysis.
Salt Formation Convert the carboxylic acid to a salt using a suitable base. Salts often have higher melting points and better-defined crystal lattices. Aromatic carboxylic acids can be purified by recrystallizing their sodium salts from hot water.[3]The free acid can be regenerated after purification by acidification.
Temperature Gradient Slowly cool a saturated solution. A programmed, slow cooling rate can prevent rapid precipitation and promote the growth of larger, purer crystals.Avoid shocking the solution by placing it directly in a freezer.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between normal-phase and reverse-phase chromatography for my bicyclic carboxylic acid?

A1: The choice depends on the overall polarity of your molecule.

  • Normal-Phase (e.g., Silica Gel): Generally suitable for less polar to moderately polar compounds. It's often the first choice due to its lower cost and familiarity. If your bicyclic core is largely nonpolar with the carboxylic acid as the main polar group, normal-phase may work well.

  • Reverse-Phase (e.g., C18): Ideal for polar compounds.[2] If your bicyclic structure contains additional polar functional groups (hydroxyls, amides, etc.), reverse-phase chromatography is often more effective. It is also very powerful for separating compounds with subtle differences in hydrophobicity.

Q2: I need to separate enantiomers of my chiral bicyclic carboxylic acid. What are my options?

A2: Separating enantiomers, a process known as resolution, requires a chiral environment.[10]

  • Chiral Chromatography: This is the most direct method. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[11] High-performance liquid chromatography (HPLC) with a CSP is a common analytical and preparative technique.[11]

  • Diastereomeric Salt Formation: This is a classical chemical resolution method.[10]

    • React your racemic carboxylic acid with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine, brucine).[10]

    • This reaction forms a mixture of two diastereomeric salts.[10]

    • Because diastereomers have different physical properties, they can often be separated by fractional crystallization.[10]

    • Once separated, the pure enantiomer of the carboxylic acid is recovered by treating the salt with a strong acid.

Q3: Can I use distillation to purify my bicyclic carboxylic acid?

A3: Distillation is generally only suitable for liquid carboxylic acids that are thermally stable and have a relatively low molecular weight.[8] For many complex bicyclic structures, the required temperatures would lead to decomposition. Vacuum distillation can lower the boiling point, but it's still a less common method for these types of molecules compared to chromatography and crystallization.[8]

Part 3: Detailed Experimental Protocol

Protocol: Preparative Reverse-Phase Flash Chromatography

This protocol outlines the purification of a moderately polar bicyclic carboxylic acid using a C18 reverse-phase flash chromatography system.

1. Method Development (Analytical Scale):

  • Objective: To find optimal separation conditions using analytical HPLC or TLC.

  • Procedure:

    • Dissolve a small amount of the crude material in methanol or acetonitrile.

    • Perform analytical HPLC on a C18 column.

    • Test different mobile phase gradients, for example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start with a low percentage of B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 10-15 minutes.[1]

    • Identify the gradient that provides the best resolution between your product and impurities.

2. Preparative Scale-Up:

  • Instrumentation: Automated flash chromatography system with a C18 column.

  • Sample Preparation:

    • Dissolve the crude bicyclic carboxylic acid in a minimal amount of a strong solvent like methanol, DMF, or DMSO.

    • Alternatively, for better peak shape, adsorb the crude material onto a small amount of C18 silica (dry loading). To do this, dissolve the compound, add the C18 silica, and remove the solvent under vacuum.

  • Chromatography Parameters:

    • Column: Select a C18 column size appropriate for your sample amount (typically with a loading capacity of 0.1% to 0.5%).[2]

    • Mobile Phase: Use the same solvents as in the analytical run (e.g., Water + 0.1% Formic Acid and Acetonitrile + 0.1% Formic Acid).

    • Gradient: Translate the analytical gradient to the preparative system, adjusting for the different column volume and flow rate.

    • Flow Rate: Set a flow rate appropriate for the column size.

    • Detection: Use a UV detector, selecting a wavelength where your compound absorbs.

  • Execution:

    • Equilibrate the column with the starting mobile phase composition.

    • Load the sample (either via liquid injection or a solid load cartridge).

    • Run the gradient and collect fractions.

    • Analyze the fractions by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Note that removing water can require lyophilization (freeze-drying) for complete dryness.

Workflow Diagram for Method Development and Scale-Up:

G cluster_0 Method Development (Analytical) cluster_1 Purification (Preparative) a_start Crude Sample a_hplc Analytical HPLC (C18) a_start->a_hplc a_gradient Test Gradients (Water/Acetonitrile + Acid) a_hplc->a_gradient a_result Optimal Gradient Identified a_gradient->a_result p_load Prepare Sample (Liquid or Solid Load) a_result->p_load Scale-Up Conditions p_flash Preparative Flash (C18) p_load->p_flash p_run Run Optimal Gradient p_flash->p_run p_collect Collect Fractions p_run->p_collect p_analyze Analyze Fractions (TLC/HPLC) p_collect->p_analyze p_combine Combine Pure Fractions p_analyze->p_combine p_evap Evaporate Solvent p_combine->p_evap p_final Pure Product p_evap->p_final

Caption: From Analytical Method Development to Preparative Purification.

References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved January 18, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved January 18, 2026, from [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Péter, A., et al. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Chirality, 26(10), 625-633. [Link]

  • Wlodawer, A., et al. (2013). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 8), 1438–1447. [Link]

  • Shukla, S. K. (2013, September 20). How can I purify carboxylic acid? ResearchGate. Retrieved January 18, 2026, from [Link]

  • Kessabi, J., et al. (2024). Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. ACS Omega, 9(16), 18385–18394. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved January 18, 2026, from [Link]

  • LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

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Technical Support Center: Derivatization of 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile bicyclic scaffold. The unique combination of a strained bicyclic ether, a carboxylic acid, and a reactive vinyl group presents both synthetic opportunities and challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your derivatization strategies.

Introduction to the Scaffold

This compound is a valuable building block in medicinal chemistry. The rigid 2-oxabicyclo[2.2.2]octane core serves as a non-planar bioisostere for phenyl rings, which can lead to improved physicochemical properties in drug candidates, such as increased solubility and enhanced metabolic stability[1][2][3]. The vinyl and carboxylic acid functionalities provide orthogonal handles for further molecular elaboration. However, the interplay of these functional groups can lead to unexpected side reactions during common derivatization procedures. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: Esterification Side Reactions

Question: I am attempting to perform a Fischer esterification on this compound using methanol and a strong acid catalyst (e.g., H₂SO₄), but I am observing a complex mixture of products and low yield of the desired methyl ester. What could be going wrong?

Answer:

This is a common issue arising from the acid-lability of the 2-oxabicyclo[2.2.2]octane core. Strong acidic conditions, especially at elevated temperatures typical for Fischer esterification, can induce side reactions involving both the bicyclic ether and the vinyl group.

Potential Side Reactions:

  • Acid-Catalyzed Ring Opening of the Bicyclic Ether: The ether oxygen in the bicyclic system can be protonated by the strong acid catalyst. This makes the adjacent carbon atoms susceptible to nucleophilic attack by the alcohol solvent (e.g., methanol) or water, leading to the opening of the strained bicyclic ring. This can result in a variety of rearranged and ring-opened products, complicating purification and reducing the yield of the desired ester. Ethers are generally susceptible to cleavage by strong acids, and strained bicyclic systems can be particularly prone to this reaction pathway[4].

  • Electrophilic Addition to the Vinyl Group: The vinyl group is an electron-rich pi system that can undergo electrophilic addition reactions under acidic conditions. The acid catalyst can protonate the double bond, forming a carbocation intermediate. This carbocation can then be trapped by the alcohol solvent or water, leading to the formation of an ether or alcohol adduct at the ethyl side chain.

  • Intramolecular Cyclization (Lactonization): Although less likely under these specific conditions without an activating agent, the proximity of the carboxylic acid and the vinyl group could potentially lead to intramolecular reactions. More specifically, iodolactonization is a known reaction for unsaturated carboxylic acids in the presence of iodine[5]. While not directly applicable to Fischer esterification, it highlights the potential for intramolecular cyclization.

Troubleshooting and Recommendations:

  • Use Milder Esterification Methods: To avoid the harsh conditions of Fischer esterification, consider alternative methods that do not require strong acids and high temperatures.

    • Carbodiimide Coupling: Use coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This method proceeds at room temperature and under neutral or slightly basic conditions, thus preserving the integrity of the bicyclic ether and the vinyl group.

    • Acyl Chloride Formation: Convert the carboxylic acid to an acyl chloride using a mild reagent like oxalyl chloride or thionyl chloride at low temperatures. The resulting acyl chloride can then be reacted with the desired alcohol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the ester.

  • Optimize Fischer Esterification Conditions (If Necessary): If Fischer esterification is the only viable option, minimize the reaction time and temperature. Use a milder acid catalyst if possible, although this may also reduce the reaction rate.

FAQ 2: Amide Coupling Challenges

Question: I am synthesizing an amide derivative using a standard peptide coupling reagent (e.g., HATU, HBTU) and a primary amine. My main product is the desired amide, but I am also isolating a significant amount of a urea byproduct. How can I suppress this side reaction?

Answer:

The formation of urea byproducts is a known issue in amide coupling reactions, particularly when using carbodiimide-based or uronium/guanidinium-based coupling reagents like HATU and HBTU.

Potential Side Reactions:

  • Formation of N-acylurea: With carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a more stable, unreactive N-acylurea, especially if the subsequent reaction with the amine is slow.

  • Guanidinylation of the Amine: With uronium/guanidinium reagents like HATU or HBTU, the reagent can react directly with the amine nucleophile, leading to the formation of a guanidinium byproduct and consuming the amine.

Troubleshooting and Recommendations:

  • Order of Reagent Addition: The order in which you add the reagents is crucial. It is generally recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine. This minimizes the time the free coupling reagent is in solution with the amine.

  • Use of Additives: For carbodiimide-based couplings, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) can suppress the formation of N-acylurea by trapping the O-acylisourea intermediate as a more stable active ester.

  • Choice of Coupling Reagent:

    • Phosphonium Salts: Consider using phosphonium-based coupling reagents like BOP or PyBOP. These reagents are generally less prone to reacting directly with the amine nucleophile.

    • Carbodiimides with Additives: EDC in combination with HOBt or HOAt is a robust and widely used method that minimizes side reactions.

  • Stoichiometry and Reaction Conditions:

    • Ensure the use of appropriate stoichiometry. Typically, slight excesses of the coupling reagent and the amine relative to the carboxylic acid are used.

    • Run the reaction at a suitable temperature, often starting at 0 °C and allowing it to warm to room temperature.

FAQ 3: Instability of the Vinyl Group

Question: During my derivatization attempts, I have noticed the appearance of unexpected signals in my NMR spectra, suggesting that the vinyl group is reacting. Under what conditions is the vinyl group most susceptible to side reactions?

Answer:

The vinyl group is a potential site for several side reactions, particularly under acidic, oxidative, or radical conditions.

Potential Side Reactions:

  • Electrophilic Addition: As mentioned in FAQ 1, strong acids can lead to the addition of nucleophiles across the double bond. Similarly, reactions involving halogens (e.g., Br₂, Cl₂) will result in dihalogenation.

  • Oxidation: Strong oxidizing agents can cleave the double bond (ozonolysis) or lead to the formation of epoxides or diols.

  • Polymerization: Under certain conditions (e.g., radical initiators, strong acids), the vinyl group can undergo polymerization, leading to oligomeric or polymeric byproducts.

  • Intramolecular Cyclization: As discussed, intramolecular reactions involving the carboxylic acid or its derivatives and the vinyl group are possible, especially with reagents that activate the double bond, such as iodine (iodolactonization)[5].

Troubleshooting and Recommendations:

  • Protecting Groups: If the vinyl group is interfering with your desired transformation, consider protecting it. However, this adds extra steps to your synthesis. A more practical approach is to choose reaction conditions that are compatible with the vinyl group.

  • Reaction Condition Selection:

    • Avoid strong acids and high temperatures.

    • Be mindful of the redox potential of your reagents.

    • Ensure your reaction is free of radical initiators if you are not intending a radical reaction.

  • Inert Atmosphere: When working with sensitive substrates, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation.

Experimental Protocols

Protocol 1: Mild Esterification using EDC/DMAP

This protocol is recommended to avoid the harsh conditions of Fischer esterification.

  • Dissolve the Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Alcohol and Catalyst: Add the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Coupling Reagent: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU

This protocol is suitable for the synthesis of amide derivatives.

  • Dissolve the Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add Base and Coupling Reagent: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and HATU (1.1 eq). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add Amine: Add the desired amine (1.2 eq).

  • Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Potential Side Reactions

The following diagrams illustrate the key potential side reactions discussed.

Side_Reactions cluster_esterification Acid-Catalyzed Esterification Start_Ester Starting Material Desired_Ester Desired Ester Start_Ester->Desired_Ester MeOH, H+ Ring_Opened Ring-Opened Product Start_Ester->Ring_Opened H+, MeOH (Side Reaction) Vinyl_Adduct Vinyl Addition Product Start_Ester->Vinyl_Adduct H+, MeOH (Side Reaction)

Potential side reactions during Fischer esterification.

Amide_Coupling Carboxylic_Acid Carboxylic Acid Active_Intermediate Active Intermediate (O-Acylisourea) Carboxylic_Acid->Active_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC) Amine Amine (R-NH2) Desired_Amide Desired Amide Active_Intermediate->Desired_Amide + Amine N_Acylurea N-Acylurea Byproduct Active_Intermediate->N_Acylurea Rearrangement

Formation of N-acylurea byproduct in carbodiimide-mediated amide coupling.

Summary of Key Parameters

DerivatizationMethodKey Parameters to ControlCommon Side Products
Esterification FischerTemperature, Reaction Time, Acid StrengthRing-opened ethers, Vinyl addition products
EDC/DMAPStoichiometry, Solvent PurityDicyclohexylurea (if DCC is used)
Amidation HATU/DIPEAOrder of Addition, StoichiometryGuanidinium byproducts
EDC/HOBtPre-activation Time, TemperatureN-acylurea

References

  • Maiti, D., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp³)–H site selectivity. Nature Chemistry. [Link]

  • Maiti, D., et al. (2022). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. [Link]

  • Engle, K. M., et al. (2018). Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization. Journal of the American Chemical Society. [Link]

  • Khanjin, N. A., Snyder, J. P., & Menger, F. M. (1999). Iodolactonization of Olefinic Acids. Journal of the American Chemical Society, 121(49), 11831–11846. [Link]

  • Ackermann, L., et al. (2020). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nature Communications. [Link]

  • Mykhailiuk, P. K., et al. (2019). Synthesis of 2-oxabicyclo[2.2.2]octanes and... ResearchGate. [Link]

  • Bozzelli, J. W., & Sebbar, N. (2004). Thermodynamic properties (enthalpy, bond energy, entropy, and heat capacity) and internal rotor potentials of vinyl alcohol, methyl vinyl ether, and their corresponding radicals. The Journal of Physical Chemistry A, 108(12), 2246-2259. [Link]

  • Mykhailiuk, P. K. (2019). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Google Patents. (n.d.). WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators.
  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC. [Link]

  • Aoshima, S., & Kanaoka, S. (2020). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Polymers, 12(11), 2539. [Link]

  • Johansson, M., et al. (2018). The fatty acids and alcohol vinyl ethers used in this study to make... ResearchGate. [Link]

  • Grare, C., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Polymer Bulletin, 79(1), 329-343. [Link]

  • Wikipedia. (n.d.). Ether. Wikipedia. [Link]

  • Stanovnik, B., & Svete, J. (2013). Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Arkat USA. [Link]

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Technical Support Center: Stereoselectivity in Oxabicyclo Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for oxabicyclo compound synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in these valuable scaffolds. The synthesis of oxabicyclic systems, particularly via the [4+2] Diels-Alder cycloaddition, is a cornerstone of modern organic synthesis. However, achieving precise control over the relative and absolute stereochemistry can be a significant challenge.

This document moves beyond simple protocols to provide a framework for rational troubleshooting. We will explore the causal relationships between reaction parameters and stereochemical outcomes, enabling you to diagnose issues and logically devise effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my endo/exo selectivity poor or inverted in the Diels-Alder synthesis of 7-oxabicyclo[2.2.1]heptenes?

This is one of the most common issues and typically stems from a competition between kinetically and thermodynamically controlled pathways.

  • Kinetic Control: The endo product is generally the kinetic product, meaning it forms faster. This preference is often attributed to "secondary orbital interactions," where the electron-withdrawing groups of the dienophile are stabilized by interacting with the developing π-bond of the diene in the transition state.[1][2] To favor this pathway, reactions should be run at low temperatures to make the reaction irreversible and trap the faster-forming product.[3]

  • Thermodynamic Control: The exo product is often the more thermodynamically stable isomer due to reduced steric repulsion between the dienophile's substituents and the diene's bridge. If the reaction temperature is high enough, the kinetically favored endo adduct can undergo a retro-Diels-Alder reaction, reverting to the starting materials.[4][5] Over time, the equilibrium will shift to favor the more stable exo product.

In short: If you are isolating an unexpected excess of the exo product, your reaction is likely running under thermodynamic control. The primary solution is to lower the reaction temperature significantly.

Q2: My reaction yields a racemic mixture (0% e.e.). How can I induce enantioselectivity?

Achiral starting materials and reagents will always produce a racemic mixture. To generate an enantiomerically enriched product, you must introduce a source of chirality into the reaction. There are two primary strategies for this:

  • Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to one of the reactants (usually the dienophile).[6] This auxiliary sterically blocks one face of the molecule, forcing the reaction to occur on the opposite face.[7][8] After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. Popular examples include Evans' oxazolidinones and Oppolzer's camphorsultam.[6][9] This is a robust and reliable method, often used in early-stage drug development.[6]

  • Chiral Catalysis: A more modern and atom-economical approach is to use a chiral catalyst. In the context of Diels-Alder reactions, this is typically a chiral Lewis acid. The Lewis acid coordinates to the dienophile, activating it towards cycloaddition and creating a defined chiral environment around the reaction site.[3][9] This chiral environment favors one transition state over the other, leading to an enantiomerically enriched product.

Q3: How do I select the appropriate Lewis acid, and what is its precise role?

A Lewis acid's primary function is to accelerate the Diels-Alder reaction by coordinating to an electron-withdrawing group (like a carbonyl) on the dienophile. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), reducing the HOMO-LUMO energy gap between the diene and dienophile and thus increasing the reaction rate.[3]

However, the Lewis acid also plays a critical role in stereoselectivity:

  • Enhancing Endo/Exo Selectivity: By coordinating to the dienophile, the Lewis acid can increase the magnitude of the orbital coefficients involved in the secondary orbital interactions, further stabilizing the endo transition state.[3]

  • Inducing Enantioselectivity (if chiral): A chiral Lewis acid creates a rigid, asymmetric binding pocket for the dienophile. This forces the diene to approach from the less sterically hindered face, resulting in high enantioselectivity.

Selection Criteria: The choice of Lewis acid depends on the substrate. Highly reactive substrates may not require a catalyst, while less reactive ones benefit greatly. For chiral catalysis, the combination of the metal (e.g., Ti, Sn, Cu, Nb) and the chiral ligand is crucial. Screening a small panel of catalysts is often the most effective approach. Niobium pentachloride (NbCl₅), for example, has been shown to be highly efficient, enabling reactions at low temperatures with high stereoselectivity.[3]

Troubleshooting Guides & Protocols

Guide 1: Diagnosing and Optimizing Poor Endo/Exo Selectivity

Problem: The reaction produces a mixture of endo and exo diastereomers, or predominantly the undesired exo isomer.

Causality: This indicates that the reaction conditions are not sufficiently biased towards the kinetic (endo) product, or that the reaction is equilibrating to the thermodynamic (exo) product. The key variables to investigate are temperature and solvent .

G start Start: Poor endo/exo Ratio check_temp Is reaction run at > 0°C? start->check_temp lower_temp Action: Lower Temperature (-40°C to -78°C) check_temp->lower_temp Yes check_retro Is retro-Diels-Alder possible? (e.g., furan diene) check_temp->check_retro No end_success Success: High endo Selectivity lower_temp->end_success check_solvent Analyze Solvent Polarity check_retro->check_solvent Yes check_la Is a Lewis Acid used? check_retro->check_la No solvent_screen Action: Screen Solvents (Toluene, DCM, Et2O, CH3CN) check_solvent->solvent_screen solvent_screen->end_success la_screen Action: Screen Lewis Acids (TiCl4, SnCl4, NbCl5) check_la->la_screen Yes check_la->end_success No

Caption: Troubleshooting workflow for poor endo/exo selectivity.

This protocol uses small-scale parallel reactions to efficiently identify optimal conditions.

  • Preparation: In an inert atmosphere glovebox, prepare four reaction vials. To each vial, add the dienophile (0.1 mmol) and a stir bar.

  • Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent (e.g., Vial 1: Dichloromethane, Vial 2: Toluene, Vial 3: Diethyl Ether, Vial 4: Acetonitrile).

  • Cooling: Cool each vial to the desired starting temperature (a good starting point is -78°C using a dry ice/acetone bath).

  • Diene Addition: Add the diene (e.g., furan, 0.12 mmol, 1.2 equiv) to each vial. If using a Lewis acid, it should be added and stirred with the dienophile for 15 minutes before the diene is added.

  • Reaction Monitoring: Stir the reactions at the set temperature. Monitor the reaction progress by taking small aliquots for TLC or LC-MS analysis at set time points (e.g., 1h, 4h, 12h).

  • Quenching: Once the starting material is consumed (or after a fixed time), quench the reactions by adding a few drops of saturated NaHCO₃ solution.

  • Workup & Analysis: Allow the vials to warm to room temperature. Extract the organic components with ethyl acetate, dry over Na₂SO₄, and concentrate. Determine the endo:exo ratio of the crude product using ¹H NMR spectroscopy by integrating characteristic, well-resolved peaks for each isomer.

  • Optimization: If selectivity is still poor, repeat the experiment at a lower temperature. If the reaction is too slow, a stronger Lewis acid may be required.

ParameterGeneral Effect on Endo:Exo RatioRationale
Temperature Decreasing temperature increases the endo ratio.Favors the kinetically controlled pathway and prevents the reversible retro-Diels-Alder reaction.[3]
Solvent Polarity Effect is system-dependent.Solvents can stabilize the more polar transition state, which is often the endo pathway. However, specific solvent effects can be complex.[5]
Lewis Acid Addition of a Lewis acid typically increases the endo ratio.Enhances secondary orbital interactions and can lock the conformation of the dienophile.[3]
Guide 2: Achieving High Enantioselectivity with Chiral Lewis Acids

Problem: The product is formed with low or no enantiomeric excess (e.e.).

Causality: The chiral catalyst is either ineffective for the specific substrate or the reaction conditions are suboptimal, preventing effective stereochemical communication.

Self-Validation Note: This protocol requires access to analytical chiral chromatography (HPLC or SFC) to be self-validating. Without it, you cannot determine the success of the experiment.

  • Catalyst Preparation: Prepare stock solutions (e.g., 0.1 M in anhydrous dichloromethane) of several chiral Lewis acid pre-catalysts. These are often generated in situ by mixing a metal source (e.g., Ti(OiPr)₄) with a chiral ligand (e.g., (R)-BINOL).

  • Reaction Setup: In separate, flame-dried vials under an inert atmosphere, add the dienophile (0.05 mmol) and 0.5 mL of anhydrous solvent.

  • Catalyst Addition: Add the chiral Lewis acid catalyst solution (10 mol%, 5 µmol) to each respective vial. Stir for 20-30 minutes at the reaction temperature to allow for coordination.

  • Reaction Initiation: Add the diene (0.06 mmol, 1.2 equiv) and stir the reaction at the chosen temperature (e.g., -40°C).

  • Monitoring & Quench: Monitor the reactions as described in the previous protocol. Quench carefully, as some Lewis acids are highly water-reactive.

  • Analysis: After workup, purify a small amount of the product from each reaction via flash chromatography. Analyze the enantiomeric excess of each purified sample using chiral HPLC or SFC.

Your experimental results can be tabulated to clearly identify the most promising catalyst system.

Catalyst System (Example)LigandMetal Sourcee.e. (%)Yield (%)
A (R)-BINOLTi(OiPr)₄8590
B (S,S)-TADDOLTiCl₂(OiPr)₂6595
C (R)-BoxCu(OTf)₂9278
D Oppolzer's Sultam (Auxiliary)N/A>98 (d.r.)88

This structured approach allows for the rapid identification of a lead catalyst, which can then be further optimized by fine-tuning the temperature, solvent, and catalyst loading.

G cluster_0 Pre-Reaction cluster_1 Reaction Coordinate cluster_2 Outcome Dienophile Achiral Dienophile Coordination Coordination to Dienophile Dienophile->Coordination Diene Achiral Diene TS_R Diastereomeric Transition State (pro-R) Diene->TS_R TS_S Diastereomeric Transition State (pro-S) Diene->TS_S Catalyst Chiral Lewis Acid (e.g., (R)-BINOL-Ti) Catalyst->Coordination Coordination->TS_R Diene Approach (Favored Face) Coordination->TS_S Diene Approach (Disfavored Face) Energy ΔG‡(R) < ΔG‡(S) Product Enantioenriched Oxabicyclo Product TS_R->Product Major Pathway TS_S->Product Minor Pathway

Caption: Energy pathway for a chiral Lewis acid-catalyzed Diels-Alder reaction.

References

  • Harmata, M. (2009). Neighboring group participation in Lewis acid-promoted [3 + 4] and [3 + 5] annulations. The synthesis of oxabicyclo[3.n.1]alkan-3-ones. Journal of the American Chemical Society. Available at: [Link]

  • de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]

  • Basava, V., & Goveas, L. W. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). Available at: [Link]

  • Jones, G. B., Wright, J. M., Plourde, G. W., Hynd, G., Huber, R. S., & Mathews, J. E. (2000). Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. The Journal of Organic Chemistry, 65(17), 5202-5206. Available at: [Link]

  • Reddy, B. V. S., et al. (2018). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. The Journal of Organic Chemistry, 83(24), 15037-15045. Available at: [Link]

  • Somfai, P. (2004). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions. DiVA portal. Available at: [Link]

  • Larsen, A. T., & Aponick, A. (2019). The roles of Lewis acidic additives in organotransition metal catalysis. Organic & Biomolecular Chemistry, 17(5), 984-1004. Available at: [Link]

  • Paquette, L. A., et al. (2013). Stereodivergent Resolution of Oxabicyclic Ketones: Preparation of Key Intermediates for Platensimycin and Other Natural Products. The Journal of Organic Chemistry, 78(11), 5327-5336. Available at: [Link]

  • Giri, S., & Patra, S. M. (2022). On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide. ChemRxiv. Available at: [Link]

  • Vitas, J., et al. (2021). Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions at Room Temperature. ACS Omega, 6(13), 9130-9139. Available at: [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Rinaldi, F. C., et al. (2011). High stereoselectivity on low temperature Diels-Alder reactions. Beilstein Journal of Organic Chemistry, 7, 569-574. Available at: [Link]

  • LibreTexts Chemistry. (2020). 16.7: Diels-Alder Stereochemistry. Available at: [Link]

  • Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

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Technical Support Center: Optimization of Coupling Conditions for Rigid Bicyclic Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring rigid bicyclic linkers. Our focus is to provide not just protocols, but the underlying scientific reasoning to empower you to overcome synthetic hurdles and accelerate your research.

Introduction: The Critical Role of Rigid Bicyclic Linkers in PROTAC Design

PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] They consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is far more than a simple spacer; its length, composition, and rigidity are critical determinants of PROTAC efficacy, influencing the formation and stability of the crucial ternary complex between the POI and the E3 ligase.[4][5][6]

Rigid linkers, particularly those incorporating bicyclic scaffolds (e.g., piperazine, piperidine, cyclohexane), are increasingly favored over flexible polyethylene glycol (PEG) or alkyl chains.[3][5][6] This is due to several advantages:

  • Pre-organization for Ternary Complex Formation: Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for binding to both the POI and the E3 ligase, reducing the entropic penalty of forming the ternary complex.[5]

  • Improved Selectivity: The conformational constraint of rigid linkers can disfavor the formation of off-target ternary complexes, leading to enhanced selectivity.[5]

  • Enhanced Physicochemical and Pharmacokinetic Properties: Rigidification can lead to improved cell permeability and metabolic stability compared to their more flexible counterparts.[5][7]

However, the synthetic advantages of flexible linkers are often contrasted by the challenges in synthesizing and coupling these more complex, rigid bicyclic structures.[5] This guide will address the common issues encountered during these critical coupling steps.

Visualizing the PROTAC Mechanism and Synthesis Workflow

To better understand the context of the troubleshooting guide, the following diagrams illustrate the general mechanism of PROTAC action and a typical synthetic workflow.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Ligand_A POI Ligand (with handle) Intermediate Ligand-Linker Intermediate Ligand_A->Intermediate Coupling 1 Linker Rigid Bicyclic Linker (bifunctional) Linker->Intermediate Ligand_B E3 Ligase Ligand (with handle) Final_PROTAC Final PROTAC Ligand_B->Final_PROTAC Intermediate->Final_PROTAC Coupling 2 Purification Purification & Analysis Final_PROTAC->Purification

Caption: A simplified workflow for PROTAC synthesis highlighting the key coupling steps.

Frequently Asked Questions (FAQs)

Q1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?

A systematic evaluation of your entire synthetic route is crucial. Low overall yield in a multi-step synthesis can stem from inefficiencies at any stage.[8]

  • Integrity of Starting Materials: First, confirm the purity and identity of your POI ligand, E3 ligase ligand, and the bicyclic linker using techniques like NMR or LC-MS to ensure they have not degraded.[8]

  • Efficiency of the First Coupling Reaction: The initial bond formation, often an amide bond, is a frequent point of failure.[8] A low conversion rate here will significantly impact the overall yield.

  • Efficiency of the Second Coupling Reaction and Side Reactions: Assess the efficiency of the second coupling step. Be vigilant for potential side reactions, especially if your linker possesses other reactive functional groups.[8]

  • Purification Efficiency: Significant product loss can occur during purification. The unique physicochemical properties of PROTACs can make standard purification techniques, like normal-phase silica gel chromatography, less effective.[8]

Q2: I'm struggling with the initial amide coupling between my ligand and the rigid bicyclic linker. What are the common causes and potential solutions?

Inefficient amide bond formation is a primary contributor to low PROTAC yield.[8] The steric hindrance and electronic properties of rigid bicyclic amines can make these couplings particularly challenging.

  • Inappropriate Coupling Reagents: The choice of coupling reagent and base is critical. If standard reagents like HATU/DIPEA are underperforming, consider alternatives. For sterically hindered or electron-deficient amines, more potent coupling reagents may be necessary. A protocol involving the in situ formation of acyl fluorides has shown success in these difficult cases.

  • TFA Salt Inhibition: If your amine starting material is a trifluoroacetic acid (TFA) salt, the acidic counterion can neutralize the base in the reaction, inhibiting the coupling.[8] Consider adding an extra equivalent of a non-nucleophilic base or performing a salt-free workup of the amine before the coupling reaction.

  • Solvent Choice: The solvent can significantly impact reaction efficiency.[8] Ensure you are using a suitable anhydrous solvent. If you are experiencing issues with common solvents like DMF, consider switching to N-Methyl-2-pyrrolidone (NMP).[8]

Q3: Are there alternatives to amide bonds for connecting my rigid linker that might be easier to form or offer better properties?

Yes, while amide bonds are common due to the reliability of the reactions, they can sometimes lead to poor ADME properties.[9]

  • Ester Bonds: A bioisosteric amide-to-ester substitution can improve physicochemical properties and bioactivity.[9] In some cases, ester-containing PROTACs have shown greater cell permeability and have been more potent degraders than their amide counterparts.[9][10]

  • "Click Chemistry": The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for the rapid and efficient synthesis of PROTACs.[3][11] This approach offers high yields, mild reaction conditions, and excellent functional group tolerance, making it ideal for creating libraries of PROTACs with different linkers.[3][11]

  • Carbon-Carbon Bonds: Novel methods are emerging that form C-C bonds from carboxylic acids and amines, offering a more metabolically stable alternative to traditional C-N amide bonds.[12]

Troubleshooting Guide for Specific Coupling Reactions

This section provides detailed troubleshooting for common cross-coupling reactions used to construct and attach rigid bicyclic linkers.

Amide Bond Formation with Sterically Hindered Bicyclic Amines
Problem Potential Cause Troubleshooting Steps & Solutions
Low or no product formation Steric hindrance: The bicyclic amine is too bulky for the coupling reagent.1. Switch to a more reactive coupling reagent: Consider using COMU, T3P, or generating an acyl fluoride in situ with PyFluor. 2. Increase reaction temperature: Carefully increasing the temperature can help overcome the activation energy barrier. Monitor for side reactions. 3. Prolong reaction time: Allow the reaction to proceed for an extended period (24-48 hours) and monitor by LC-MS.
Low nucleophilicity of the amine: The amine is electron-deficient.1. Use a stronger, non-nucleophilic base: Consider using DBU or Proton-Sponge® to fully deprotonate the amine. 2. Employ a catalyst: Additives like DMAP or HOBt can accelerate the reaction.
Epimerization of chiral centers Harsh reaction conditions: The base or temperature is causing racemization of adjacent stereocenters.1. Use a milder base: Switch to a less aggressive base like collidine or 2,6-lutidine. 2. Lower the reaction temperature: Perform the coupling at 0 °C or even lower temperatures. 3. Choose a coupling reagent known for low racemization: Reagents like COMU are often preferred for sensitive substrates.
Suzuki and Sonogashira Cross-Coupling for Linker Elaboration

These palladium-catalyzed reactions are invaluable for building rigid aromatic or alkynyl functionalities into your linker.

Problem Potential Cause Troubleshooting Steps & Solutions
Low coupling yield (Suzuki) Poor catalyst activity: The palladium catalyst is not sufficiently active.1. Screen different palladium sources and ligands: Pd(dppf)Cl2, Pd(PPh3)4, and Buchwald-type ligands are common choices. 2. Ensure anhydrous and anaerobic conditions: Oxygen can deactivate the catalyst. Use Schlenk techniques and degassed solvents.
Inefficient transmetalation: The boronic acid/ester is not transferring its organic group to the palladium center effectively.1. Optimize the base: A variety of bases can be used (e.g., K2CO3, Cs2CO3, K3PO4). Screen different options. 2. Use a different boron source: Boronic esters (e.g., pinacol esters) can sometimes be more stable and reactive than boronic acids.
Homocoupling of the alkyne (Sonogashira) Presence of oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne.1. Thoroughly degas all solvents and reagents: Use the freeze-pump-thaw method or sparge with an inert gas. 2. Use a copper-free Sonogashira protocol: While copper(I) is a common co-catalyst, it can also promote homocoupling. Copper-free conditions often provide cleaner reactions.
Dehalogenation of the aryl halide Side reaction of the palladium catalyst: The catalyst can sometimes promote the reduction of the C-X bond.1. Lower the reaction temperature: This can often suppress the dehalogenation pathway. 2. Use a less electron-rich phosphine ligand: This can sometimes disfavor the side reaction.

Detailed Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the bicyclic amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Sonogashira Cross-Coupling

This protocol is based on established procedures for couplings on heterocyclic systems.[13]

  • To a dry Schlenk flask under an inert argon atmosphere, add the aryl halide (1.0 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).[13]

  • Add anhydrous triethylamine to dissolve the starting materials.[13]

  • Add the terminal alkyne (1.5 eq) dropwise to the reaction mixture.[13]

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[13]

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.[13]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • PROTACs: A Practical Guide | Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. Available at: [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - NIH. Available at: [Link]

  • Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines. Available at: [Link]

  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. Available at: [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Publishing. Available at: [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - NIH. Available at: [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed. Available at: [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. Available at: [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) A beginner's guide to PROTACs and targeted protein degradation - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability of Vinyl-Containing Linkers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with vinyl-containing linkers. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the stability challenges associated with these powerful bioconjugation reagents. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the success of your experiments.

Introduction: The Power and Pitfalls of Vinyl-Containing Linkers

Vinyl-containing linkers, particularly vinyl sulfones, are widely used in bioconjugation for their ability to form stable thioether bonds with cysteine residues via a Michael addition reaction.[1] This chemistry is central to the construction of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[] However, the reactivity that makes these linkers effective can also be a source of instability. Issues such as low conjugation efficiency, premature payload release, and off-target reactions can compromise experimental results and the therapeutic potential of a conjugate.[][4] This guide will help you navigate these challenges by explaining the underlying chemical principles and providing actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the use of vinyl-containing linkers. The answers are designed to provide not just a solution, but a foundational understanding of the causative factors.

Category 1: Conjugation Efficiency & Reaction Kinetics
Q1: My conjugation yield is consistently low when using a vinyl sulfone linker. What are the likely causes and how can I fix it?

Low conjugation efficiency is a frequent issue that can often be traced back to suboptimal reaction conditions. Several factors can be at play:

  • Suboptimal pH: The thiol-Michael addition reaction is base-catalyzed and requires the deprotonation of the cysteine's sulfhydryl group to a more nucleophilic thiolate anion.[5][6] If the pH is too low (e.g., < 7.0), the concentration of the reactive thiolate is insufficient, leading to a slow reaction rate. Conversely, a very high pH (> 9.0) can promote side reactions with other nucleophilic residues like lysine.[7]

    • Solution: The optimal pH is typically between 7.5 and 8.5. We recommend performing a pH titration study to find the sweet spot for your specific protein and linker system. Start at pH 7.5 and test increments up to 8.5.

  • Thiol Re-oxidation: Free thiols, especially on proteins, can re-oxidize to form disulfide bonds, rendering them unavailable for conjugation. This is a common problem if the reducing agent is removed too long before the linker is introduced.

    • Solution: Perform the conjugation immediately after removing the reducing agent (e.g., TCEP). Use degassed buffers to minimize oxidation.[8] If the protocol allows, a small amount of a non-thiol-based reducing agent like TCEP can sometimes be kept in the reaction mixture.

  • Hydrolysis of the Linker: Vinyl sulfone reagents can be susceptible to hydrolysis, especially if stored improperly or prepared in aqueous buffers long before use.

    • Solution: Always prepare fresh solutions of your vinyl-containing linker immediately before the conjugation reaction.[8] Store stock solutions in an anhydrous solvent like DMF or DMSO at -20°C or -80°C.

  • Insufficient Reagent Concentration: A 5- to 20-fold molar excess of the vinyl sulfone reagent over the protein is typically recommended for efficient conjugation.[9]

    • Solution: Increase the molar excess of the linker in a stepwise manner. Be mindful that a very large excess can sometimes lead to increased off-target reactions or difficulties in purification.

Q2: The reaction rate with my vinyl sulfone linker is much slower than with a maleimide linker. Is this normal?

Yes, this is often the case. While both react with thiols, the kinetics can differ significantly. Maleimide-thiol reactions are known for being very rapid.[10] Vinyl sulfones, while highly selective for thiols, can have slower reaction kinetics.[4][11]

  • Causality: The reactivity of the Michael acceptor is a key determinant. Divinyl sulfone is generally the most reactive among common vinyl acceptors.[5] The structure of the thiol-containing molecule also plays a role; steric hindrance around the cysteine residue can slow the reaction.[5]

  • Optimization: If the reaction is too slow, you can try modestly increasing the temperature (e.g., from room temperature to 37°C for 1-2 hours), which has been shown to improve labeling efficiency without compromising the protein.[4][11]

Category 2: Conjugate Stability & Premature Cleavage
Q3: My ADC, linked via a vinyl sulfone, is showing premature payload release in a plasma stability assay. What is causing this instability?

Premature cleavage is a critical issue that can lead to off-target toxicity and reduced efficacy.[][12] The thioether bond formed by the Michael addition, while generally stable, can be susceptible to degradation under certain conditions.

  • Retro-Michael Reaction (Reversibility): The thiol-Michael addition is technically a reversible reaction.[6][13] The thioether adduct can revert to the original thiol and vinyl sulfone. This elimination is more likely if the resulting carbanion intermediate is stabilized or if there is a high concentration of other thiols (like albumin or glutathione in plasma) that can engage in exchange reactions.

    • Insight: While less common than with maleimide-based conjugates, this phenomenon can occur. The stability of the thioether bond is influenced by the structure of the linker. Some heteroaromatic sulfone linkers have been specifically designed to enhance stability and resist this reversal.[4]

  • Hydrolytic Cleavage: Depending on the full structure of the linker, other functional groups (e.g., esters, hydrazones) may be present that are susceptible to hydrolysis in plasma.[][14] While the core thioether bond itself is not prone to simple hydrolysis, the entire linker structure must be considered.

  • Enzymatic Degradation: If the linker contains a peptide sequence, it may be a substrate for proteases present in plasma or within cells.[14][15] This is often a desired feature for cleavable linkers in the tumor microenvironment but a liability if it occurs prematurely in circulation.

Q4: How does the stability of a vinyl sulfone thioether bond compare to a maleimide-based one?

Vinyl sulfone-based linkers generally form more stable thioether bonds compared to their maleimide counterparts, particularly in the context of in vivo stability.

  • Causality: The thioether bond in a maleimide conjugate is part of a succinimide ring. This ring can undergo hydrolysis, and more importantly, the entire adduct is prone to retro-Michael reactions, especially in the presence of other thiols like albumin, leading to "thioether exchange" and payload loss.[4][16] The thioether bond from a vinyl sulfone is generally more resistant to this exchange, leading to improved plasma stability.[4][16]

Table 1: Comparison of Common Thiol-Reactive Linkers

FeatureVinyl Sulfone LinkersMaleimide Linkers
Reaction Michael AdditionMichael Addition
Selectivity High for thiols, but can react with Lys/His at high pH.[11][17]Highly selective for thiols at neutral pH.
Reaction Speed Moderate to slow.[4]Very fast.[10]
Bond Stability Generally high; resistant to thioether exchange.[4][16]Prone to retro-Michael reaction and thioether exchange.[4]
Hydrolytic Stability The thioether bond is stable.The succinimide ring can be prone to hydrolysis.
Common Issues Slower kinetics, potential off-target reactions at high pH.Conjugate instability in plasma.
Category 3: Specificity & Off-Target Reactions
Q5: I am observing non-specific labeling of my protein. How can I ensure the vinyl sulfone only reacts with my target cysteine?

While vinyl sulfones are highly selective for thiols, this selectivity is pH-dependent. At higher pH values, other nucleophilic amino acid side chains can be deprotonated and become reactive.

  • Known Off-Targets: The primary off-target residues are the ε-amino group of lysine and the imidazole ring of histidine.[7][17] Reaction with these residues becomes more prominent at pH > 8.5-9.0.

  • Mitigation Strategy: The most effective way to ensure cysteine-specific labeling is to control the reaction pH. Running the reaction at a mildly acidic to neutral pH (e.g., pH 7.0-7.5) can significantly enhance specificity for cysteine over other nucleophiles.[18][19] Although this may slow down the reaction rate, it is a necessary trade-off for achieving high selectivity. A competition experiment using model amino acids can help validate the selectivity under your chosen conditions.[19]

Category 4: Analytical & Characterization
Q6: What are the best analytical methods to confirm successful conjugation and assess the stability of my final product?

A multi-pronged analytical approach is essential for robust characterization of bioconjugates.[12][20] No single method provides all the necessary information.

  • Mass Spectrometry (LC-MS): This is the gold standard for confirming conjugation.[][12] By analyzing the intact mass of the conjugate, you can determine the drug-to-antibody ratio (DAR) and confirm that the covalent bond has formed. Analysis of digested fragments (peptide mapping) can pinpoint the exact site of conjugation.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. Since most payloads are hydrophobic, adding them to a protein increases its hydrophobicity. HIC is an excellent method for determining the distribution of different DAR species (e.g., DAR0, DAR2, DAR4) in a sample.[12][20]

  • Reversed-Phase Liquid Chromatography (RP-HPLC): Often used after reducing the conjugate to separate its light and heavy chains, RP-HPLC can also resolve species with different drug loads.[20]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the amount of conjugated antibody and to assess whether the conjugation has affected the antibody's binding to its target antigen.[12][21]

Visualizing the Chemistry and Troubleshooting Workflow

Mechanism of Thiol-Michael Addition

The following diagram illustrates the base-catalyzed reaction between a cysteine thiol and a vinyl sulfone, highlighting the key intermediate and the potential for reversibility.

Thiol_Michael_Addition cluster_reactants Reactants cluster_reaction Reaction Pathway Thiol Protein-SH (Cysteine) Thiolate Protein-S⁻ (Reactive Thiolate) Thiol->Thiolate + OH⁻ (pH > 7) VinylSulfone Linker-SO₂-CH=CH₂ (Vinyl Sulfone) Intermediate Protein-S-CH₂-C⁻H-SO₂-Linker (Carbanion Intermediate) Thiolate->Intermediate Nucleophilic Attack Intermediate->Thiolate Retro-Michael (Reversibility) Product Protein-S-CH₂-CH₂-SO₂-Linker (Stable Thioether Adduct) Intermediate->Product + H⁺ (Protonation) ProtonSource H₂O / Buffer

Caption: Thiol-Michael addition pathway and potential reversibility.

Troubleshooting Workflow for Vinyl Linker Conjugation

This decision tree provides a logical path for diagnosing and solving common issues.

Troubleshooting_Workflow Start Problem: Low Yield or Instability Check_Yield Issue Type Low Conjugation Yield Conjugate is Unstable Start->Check_Yield LowYield Low Yield Analysis Check Reaction Conditions Check_Yield:f0->LowYield Instability Instability Analysis Assess Conjugate Integrity Check_Yield:f1->Instability Check_pH Is pH optimal (7.5-8.5)? LowYield->Check_pH 1 Check_Reagents Are reagents fresh? (Linker, Buffers) Check_pH->Check_Reagents Yes Sol_pH Solution: Optimize pH Check_pH->Sol_pH No Check_Thiol Was thiol re-oxidation prevented? Check_Reagents->Check_Thiol Yes Sol_Reagents Solution: Use fresh reagents, degassed buffers Check_Reagents->Sol_Reagents No Check_Ratio Is molar ratio of linker sufficient? Check_Thiol->Check_Ratio Yes Sol_Thiol Solution: Minimize time between reduction and conjugation Check_Thiol->Sol_Thiol No Sol_Ratio Solution: Increase linker molar excess Check_Ratio->Sol_Ratio No Check_Plasma Instability observed in plasma/serum? Instability->Check_Plasma Check_Buffer Instability observed in storage buffer? Instability->Check_Buffer Sol_Retro Potential Cause: Retro-Michael reaction. Consider alternative linker chemistry. Check_Plasma->Sol_Retro Yes Sol_Hydrolysis Potential Cause: Hydrolysis of other linker components. Check_Buffer->Sol_Hydrolysis Yes

Caption: A decision tree for troubleshooting vinyl linker issues.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Vinyl Sulfone Conjugation

This protocol outlines a standard workflow for conjugating a vinyl sulfone linker to a protein with available cysteine residues.

  • Protein Preparation & Disulfide Reduction:

    • If your protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) in a suitable buffer (e.g., PBS, pH 7.2) for 1-2 hours at room temperature.[9]

    • Remove the excess TCEP using a desalting column or buffer exchange, equilibrating into a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.8).[9]

  • Linker Preparation:

    • Immediately before use, dissolve the vinyl sulfone reagent in an anhydrous organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the vinyl sulfone stock solution to the prepared protein solution to achieve a final 10-20 fold molar excess of the linker.

    • Ensure the final concentration of the organic solvent is low (e.g., <10% v/v) to avoid protein denaturation.[9]

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.[9] The optimal time should be determined empirically.

  • Quenching (Optional):

    • To quench any unreacted vinyl sulfone, a small molecule thiol like L-cysteine or N-acetylcysteine can be added to the reaction mixture. Incubate for an additional 30-60 minutes.

  • Purification:

    • Remove excess linker and reaction byproducts by purifying the conjugate. Suitable methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[9]

  • Characterization:

    • Analyze the purified conjugate using LC-MS to confirm the mass and determine the DAR.

    • Use HIC-HPLC to assess the DAR distribution and purity of the sample.

Protocol 2: Assessing Conjugate Stability in Human Plasma

This protocol provides a method to evaluate the stability of the linker-payload bond in a biologically relevant matrix.

  • Preparation:

    • Prepare the purified bioconjugate at a known concentration (e.g., 1 mg/mL) in a formulation buffer (e.g., PBS).

    • Thaw a vial of commercially available human plasma at 37°C. Centrifuge to remove any cryoprecipitates.

  • Incubation:

    • Add the bioconjugate to the human plasma to a final concentration of, for example, 100 µg/mL.

    • Incubate the mixture in a temperature-controlled environment at 37°C.

    • At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-conjugate mixture.

  • Sample Processing & Analysis:

    • Immediately analyze the aliquot or flash-freeze it in liquid nitrogen and store at -80°C for later analysis.

    • The primary endpoint is typically the average DAR over time. This can be measured using several methods:

      • Affinity Capture LC-MS: Use an antibody-capturing resin (e.g., Protein A/G) to pull the ADC from the plasma. After washing, elute the ADC and analyze by LC-MS to determine the mass and calculate the average DAR.

      • HIC-HPLC: This method can directly analyze the plasma sample (with appropriate sample cleanup) to monitor the distribution of DAR species over time. A decrease in higher DAR species and an increase in DAR0 indicates payload loss.

  • Data Interpretation:

    • Plot the average DAR versus time. A stable conjugate will show minimal to no decrease in DAR over the course of the experiment. Significant payload loss indicates linker instability.

References

  • Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • THE THERMAL REVERSIBILITY OF THE MICHAEL REACTION: IV. THIOL ADDUCTS. (n.d.). Retrieved January 18, 2026, from [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Tackling Analytical Method Development for ADCs. (2015, February 1). BioPharm International. Retrieved January 18, 2026, from [Link]

  • Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. (n.d.). Retrieved January 18, 2026, from [Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (2014, August 6). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • The Thiol-Michael Addition Click Reaction: A Powerful and Widely. (n.d.). datapdf.com. Retrieved January 18, 2026, from [Link]

  • Improving the serum stability of site-specific antibody conjugates with sulfone linkers. (2014, August 20). PubMed. Retrieved January 18, 2026, from [Link]

  • Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. (2021, March 24). NSF Public Access Repository. Retrieved January 18, 2026, from [Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (2014, August 6). ACS Publications. Retrieved January 18, 2026, from [Link]

  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling. (2019, March 18). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Troubleshooting Guides. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

  • Precedent and proposed linker for cysteine-specific dual protein... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012, December 14). American Chemical Society. Retrieved January 18, 2026, from [Link]

  • Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. (2018, October 5). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Multifunctional Silk Vinyl Sulfone-Based Hydrogel Scaffolds for Dynamic Material-Cell Interactions. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • One-Step "Click" Method for Generating Vinyl Sulfone Groups on Hydroxyl-Containing Water-Soluble Polymers. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021, June 22). Frontiers. Retrieved January 18, 2026, from [Link]

  • Protein reactions with methyl and ethyl vinyl sulfones. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021, June 23). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Hydrolysis of vinyl acetate in human blood. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • The vinyl sulfone group (red) reacts with primary amines, preferably on... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

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  • Scheme 5: Hydrolysis of poly(meth)acrylates, poly(vinyl ester)s, and... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Reaction engineering on amino acid models. (a) Reaction of vinyl... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Weakening vinyl polymers for better degradation. (2022, June 30). Université Paris-Saclay. Retrieved January 18, 2026, from [Link]

  • Hydrolysis of polymerized vinyl esters. (n.d.). Google Patents.
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"preventing epimerization during the synthesis of chiral 2-oxabicyclo[2.2.2]octane derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Chiral 2-Oxabicyclo[2.2.2]octane Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of chiral 2-oxabicyclo[2.2.2]octane derivatives. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges, with a particular focus on preventing epimerization. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to ensure the stereochemical integrity of your target molecules.

Troubleshooting Guide: Preventing Epimerization

Epimerization, the change in configuration at a single stereocenter, is a critical challenge in the synthesis of complex chiral molecules like 2-oxabicyclo[2.2.2]octane derivatives. This guide addresses specific issues you may encounter and provides actionable solutions.

Issue 1: I'm observing a mixture of diastereomers in my final product, suggesting epimerization at a stereocenter alpha to a carbonyl group.

Root Cause Analysis:

Stereocenters alpha to a carbonyl group are particularly susceptible to epimerization, especially under basic or acidic conditions. The mechanism involves the formation of a planar enol or enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical information.[1][2][3]

Immediate Actions & Preventative Protocols:

  • Reagent Selection:

    • Bases: Avoid strong, non-hindered bases like sodium hydroxide or potassium tert-butoxide when a stereocenter is adjacent to a carbonyl group. Opt for sterically hindered, non-nucleophilic bases such as 2,6-lutidine, proton sponge, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at low temperatures. In some cases, the use of a Lewis acid in conjunction with a mild base can promote the desired reaction while minimizing epimerization.[4]

    • Acids: Both Brønsted and Lewis acids can catalyze enolization.[5][6][7][8] If an acid-catalyzed step is necessary, use the mildest effective acid and the lowest possible temperature. Consider using milder alternatives like pyridinium p-toluenesulfonate (PPTS).

  • Reaction Conditions:

    • Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Cryogenic temperatures (-78 °C or lower) are often necessary to suppress enolate formation and subsequent epimerization.

    • Solvent: The choice of solvent can influence the stability and reactivity of enolates. Aprotic, non-polar solvents are generally preferred.

  • Work-up Procedure:

    • Quench the reaction at low temperature with a buffered aqueous solution (e.g., saturated ammonium chloride) to neutralize the reagents without causing significant pH swings.

    • Avoid prolonged exposure to acidic or basic conditions during extraction and purification.

Issue 2: My enantiomeric excess (ee) is decreasing during a specific synthetic step not involving a carbonyl group.

Root Cause Analysis:

While less common, epimerization can also occur at stereocenters that are not directly adjacent to a carbonyl group. This can happen through various mechanisms, including:

  • Ring-Opening and Closing: Acid-catalyzed cleavage of the ether linkage can lead to a carbocation intermediate.[6][7] Recyclization can then occur from either face, leading to racemization or epimerization.

  • Neighboring Group Participation: A nearby functional group can participate in an intramolecular reaction, leading to a temporary change in the stereocenter's configuration.

Immediate Actions & Preventative Protocols:

  • Protecting Group Strategy: If a sensitive stereocenter is present, consider installing a protecting group that can stabilize its configuration or prevent unwanted side reactions.

  • Reagent and Catalyst Choice:

    • For reactions involving the bicyclic ether core, avoid harsh acidic conditions. If an acid is required, use a mild Lewis acid or a Brønsted acid with a non-nucleophilic counterion.

    • In transition-metal-catalyzed reactions, the choice of ligand can have a profound impact on stereoselectivity.[9][10] Chiral ligands can create a chiral environment around the metal center, directing the reaction to proceed with high fidelity.

  • Step-by-Step Experimental Protocol: Stereoselective Intramolecular Hetero-Diels-Alder Reaction

The intramolecular hetero-Diels-Alder (IMHDA) reaction is a powerful method for constructing the 2-oxabicyclo[2.2.2]octane core with high stereocontrol.[11][12]

  • Precursor Synthesis: Synthesize the acyclic precursor containing a diene and a dienophile tethered together. The stereocenters in the tether can influence the facial selectivity of the cycloaddition.

  • Cyclization Conditions:

    • Thermal: Heating the precursor in an inert, high-boiling solvent (e.g., toluene, xylene) can promote the IMHDA reaction. However, high temperatures may lead to side reactions, including epimerization of existing stereocenters.

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., ZnCl₂, Et₂AlCl, BF₃·OEt₂) can accelerate the reaction and allow it to proceed at lower temperatures, often with improved stereoselectivity. The choice of Lewis acid and solvent should be carefully optimized.

  • Work-up and Purification: After the reaction is complete, quench the Lewis acid with a suitable reagent (e.g., water, saturated sodium bicarbonate solution) at low temperature. Purify the product using flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern in the synthesis of chiral 2-oxabicyclo[2.2.2]octane derivatives?

Epimerization is a chemical process where the configuration of only one of several stereocenters in a molecule is inverted.[13] In the context of drug development, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful, maintaining stereochemical purity is paramount. The rigid, bridged structure of 2-oxabicyclo[2.2.2]octanes makes them valuable scaffolds in medicinal chemistry, and any loss of stereochemical integrity can have significant consequences on their biological activity.[14][15][16]

Q2: Which analytical techniques are most effective for detecting and quantifying epimers?

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers. By using a chiral stationary phase, you can achieve baseline separation of stereoisomers and accurately determine their ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In some cases, diastereomers will have distinct signals in the proton NMR spectrum, allowing for their quantification by integration.

    • Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the signals of enantiomers, enabling their quantification.

  • Gas Chromatography (GC) with a Chiral Column: Similar to chiral HPLC, this technique is effective for the separation and analysis of volatile stereoisomers.

Q3: Can the choice of starting materials influence the likelihood of epimerization?

Absolutely. The stereochemical stability of your starting materials and intermediates is crucial. If you begin with a substrate that is already prone to epimerization, it will be challenging to maintain stereochemical purity throughout the synthesis. Whenever possible, choose robust starting materials and synthetic routes that avoid harsh conditions at sensitive positions. For instance, employing stereoselective catalytic methods can introduce chirality late in the synthesis, minimizing the number of steps where epimerization is a risk.[9][10]

Q4: Are there any computational tools that can help predict the likelihood of epimerization?

Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to model reaction pathways and determine the activation energies for both the desired reaction and potential epimerization pathways.[17] This can help you to identify reaction conditions that are likely to favor the desired stereochemical outcome.

Data Summary Table

Parameter Condition A (High Epimerization Risk) Condition B (Low Epimerization Risk) Rationale
Base Potassium tert-butoxide2,6-LutidineA sterically hindered base is less likely to deprotonate the α-carbon.
Temperature Room Temperature-78 °CLower temperatures suppress the formation of the planar enolate intermediate.
Acid Concentrated H₂SO₄Pyridinium p-toluenesulfonate (PPTS)A milder acid is less likely to catalyze enolization or ether cleavage.
Work-up Quenching with 1M HClQuenching with saturated NH₄ClA buffered quench minimizes drastic pH changes that can promote epimerization.

Visualizations

Diagram 1: Epimerization Mechanism at an α-Carbonyl Center

epimerization_mechanism cluster_0 Base-Catalyzed Epimerization Start Chiral Ketone (R-configuration) Enolate Planar Enolate (Achiral) Start->Enolate + Base - H+ Enolate->Start + H+ Epimer Epimerized Ketone (S-configuration) Enolate->Epimer + H+

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Diagram 2: Experimental Workflow for Stereoselective Synthesis

experimental_workflow Start Acyclic Precursor (Defined Stereochemistry) Cyclization Intramolecular Hetero-Diels-Alder (Lewis Acid Catalysis, -78°C) Start->Cyclization Workup Low-Temperature Quench (Buffered Solution) Cyclization->Workup Purification Chiral HPLC or Flash Chromatography Workup->Purification Product Chiral 2-Oxabicyclo[2.2.2]octane (High ee/de) Purification->Product

Caption: Workflow for minimizing epimerization during synthesis.

References

  • Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane Enabled by Ag(I)/ Brønsted Acid Relay Catalysis. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane Enabled by Ag(I)/ Brønsted Acid Relay Catalysis. Organic Letters. Available at: [Link]

  • Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Arkat USA. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PubMed Central. Available at: [Link]

  • Isomerization at the α-Carbon. Chemistry LibreTexts. Available at: [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed Central. Available at: [Link]

  • Synthesis of 2-oxabicyclo[2.2.2]octanes and... ResearchGate. Available at: [Link]

  • Unusual Regioselective Intramolecular Diels−Alder Reaction... ACS Publications. Available at: [Link]

  • Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. MDPI. Available at: [Link]

  • Novel Zinc (II)-mediated Epimerization of 2'-carbonylalkyl-alpha-C-glycopyranosides to Their Beta-Anomers. PubMed. Available at: [Link]

  • Epimerization and Carbonyl Migration of Carbohydrates. YouTube. Available at: [Link]

  • Reactions at the Alpha Carbon of Carbonyls (Full Lesson) | Sketchy MCAT. YouTube. Available at: [Link]

  • (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Available at: [Link]

  • Organic Letters Vol. 21 No. 6. ACS Publications. Available at: [Link]

  • Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids. Chemical Society Reviews. Available at: [Link]

  • The synthesis of mono- and bicyclic ethers via acid catalysed ring-opening cyclisation of tetrahydropyranyl ether derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Synthesis of 2-oxabicyclo[2.2.2]octane. The Journal of Organic Chemistry. Available at: [Link]

  • NEW ASPECTS OF ACID-CATALYSED CYCLISATIONS. Cardiff University. Available at: [Link]

  • From meso-Lactide to Isotactic Polylactide: Epimerization by B/N Lewis Pairs and Kinetic Resolution by Organic Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. ACS Omega. Available at: [Link]

  • Formation of Bicyclic Ethers from Lewis Acid Promoted Cyclizations of Cyclic Oxonium Ions. ACS Publications. Available at: [Link]

  • The binary melting-point diagram of the two isomeric ketones C5Cl6O. ResearchGate. Available at: [Link]

  • 1 Introduction. CORE. Available at: [Link]

  • Epimers of bicyclo[2.2.2]octan-2-ol derivatives with antiprotozoal activity. PubMed. Available at: [Link]

  • Stability Relationships in Bicyclic Ketones. ResearchGate. Available at: [Link]

  • Enzymatic resolution of the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole) system. ResearchGate. Available at: [Link]

  • ether synthesis through acid-catalysis. YouTube. Available at: [Link]

  • Discoveries from the Abyss: The Abyssomicins and Their Total Synthesis. PubMed Central. Available at: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A: THE STRUCTURAL DETERMINATION OF THE SIDE CHAIN, THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTICAL APPROACH, Nº 16. Redalyc. Available at: [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. Available at: [Link]

  • Acidic cleavage of ethers. Khan Academy. Available at: [Link]

  • INTRAMOLECULAR MICHAEL REACTIONS OF VINYLNITROSO. Electronic Theses and Dissertations. Available at: [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]

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Technical Support Center: Analytical Methods for 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the analysis of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for the detection and characterization of impurities. Ensuring the purity of this complex bicyclic molecule is critical for its application in drug development and research, as even trace impurities can impact safety, efficacy, and stability.[1][2] This guide is designed for researchers, analytical chemists, and quality control professionals to navigate the challenges associated with its impurity profiling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions encountered during the analysis of this compound.

Part 1: Method Selection & Initial Setup

Question: What is the most suitable primary analytical technique for routine purity analysis and impurity detection for this compound?

Answer: For routine quality control and quantification of known impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard and most robust starting point.[3][4] The carboxylic acid and ethenyl (vinyl) groups provide sufficient chromophores for UV detection. However, the choice of detector and method depends on the impurity profile.

  • Rationale: HPLC is highly reproducible, capable of separating a wide range of organic impurities, and can be validated according to ICH guidelines.[3] Its versatility in column chemistry and mobile phase composition allows for fine-tuning separation of structurally similar compounds.

Question: When should I consider using Liquid Chromatography-Mass Spectrometry (LC-MS)?

Answer: LC-MS is indispensable under several circumstances:

  • Identification of Unknown Impurities: When you observe unexpected peaks in your HPLC-UV chromatogram, LC-MS provides molecular weight data, which is the first crucial step in structural elucidation.[1][5]

  • High Sensitivity Requirements: For detecting and quantifying trace-level impurities, especially potential genotoxic impurities, MS detectors offer significantly higher sensitivity than UV detectors.[5]

  • Co-eluting Peaks: If an impurity co-elutes with the main peak or another impurity under UV detection, the mass spectrometer can often distinguish the different components based on their mass-to-charge ratio (m/z).

Question: Is Gas Chromatography (GC) a viable option for this molecule?

Answer: Direct analysis by Gas Chromatography (GC) is challenging due to the low volatility and potential thermal instability of the carboxylic acid. However, GC-MS can be a powerful tool for specific applications after derivatization.[6][7]

  • Why Derivatization is Necessary: The polar carboxylic acid group must be converted to a more volatile ester (e.g., a methyl or trimethylsilyl (TMS) ester) to allow the compound to travel through the GC column without degradation.[7][8]

  • When to Use GC-MS: It is particularly useful for identifying and quantifying volatile or semi-volatile impurities that are not amenable to LC, such as residual solvents or certain low molecular weight by-products from the synthesis.[1]

Question: What role does Nuclear Magnetic Resonance (NMR) spectroscopy play in this analysis?

Answer: NMR is the most powerful technique for the definitive structural elucidation of unknown impurities.[5][9] While not a routine separation technique, its strength lies in providing detailed structural information.

  • Workflow Integration: Typically, an unknown impurity is first detected by HPLC. If present in sufficient quantity, it is isolated using preparative HPLC.[5] The pure, isolated fraction is then analyzed by high-field NMR (¹H, ¹³C, and 2D-NMR experiments) to determine its exact chemical structure.[5][9] Quantitative NMR (qNMR) can also be used for purity assessment without the need for a reference standard of the impurity itself.[9]

Part 2: Troubleshooting Common Chromatographic Issues

Question: My main peak for this compound is showing significant tailing in Reverse-Phase HPLC. What is the cause and how do I fix it?

Answer: Peak tailing for this acidic compound is a common issue, primarily caused by strong, secondary interactions between the deprotonated carboxylate group and the silica-based stationary phase.

  • Causality: At a mobile phase pH above its pKa (~4-5), the carboxylic acid is ionized (-COO⁻). This negatively charged species can interact with residual, positively charged silanol groups on the column packing material, leading to tailing.

  • Solutions:

    • Lower Mobile Phase pH: Add an acidifier like formic acid or phosphoric acid to the mobile phase to bring the pH down to ~2.5-3.0. This ensures the carboxylic acid remains in its neutral, protonated form (-COOH), minimizing silanol interactions and resulting in a sharper, more symmetrical peak.

    • Use a Buffered Mobile Phase: Employing a buffer (e.g., phosphate or acetate buffer) at a low pH provides better control over the ionization state and improves reproducibility.

    • Select an End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups and will provide better peak shape for acidic compounds.

Question: I am not able to separate a key process impurity from the main API peak. How can I improve the resolution?

Answer: Improving resolution requires modifying the chromatographic selectivity. Here is a logical progression of steps:

  • Optimize the Gradient: If using a gradient method, make the gradient shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage will increase the retention time and provide more opportunity for separation.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter selectivity and change the elution order.

  • Modify Mobile Phase pH: A small change in pH can alter the ionization and, therefore, the retention of impurities with acidic or basic functional groups, potentially separating them from the main peak.

  • Try a Different Stationary Phase: If the above steps fail, a change in column chemistry is warranted. If you are using a standard C18 column, consider a phenyl-hexyl column (for potential π-π interactions) or an embedded polar group (EPG) column. For highly polar impurities, Hydrophilic Interaction Chromatography (HILIC) may be a suitable alternative to reversed-phase.[10]

Question: A suspected degradation product is not detected by my UV detector at 210 nm. What are my options?

Answer: This indicates the impurity lacks a suitable chromophore. For instance, if the vinyl group is saturated during a degradation process, the UV absorbance might be lost.

  • Alternative Detection Methods:

    • Mass Spectrometry (MS): This is the most effective solution, as it detects ions based on their mass, not their optical properties.[5]

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are "universal" detectors that can detect any non-volatile analyte, making them excellent for impurities without chromophores.

    • Lower Wavelength UV: Try scanning at a lower wavelength (~195-205 nm), but be aware that baseline noise will increase and mobile phase purity becomes critical.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[11][12][13]

Objective: To generate potential degradation products under various stress conditions.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.[11][14] Before analysis, cool the solution and neutralize it with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.[11][15] Before analysis, cool and neutralize with 1 M HCl. The lactone ring is particularly susceptible to opening under basic conditions.[15]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[11] The vinyl group is a likely target for oxidation.

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours.[15] Also, heat a solution of the stock at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2). Use a photodiode array (PDA) detector and a mass spectrometer to analyze the resulting peaks for purity and molecular weight.

Stress Condition% DegradationMajor Degradants Observed (Hypothetical)Potential Reaction
1 M HCl, 60°C, 24h~5%Isomeric rearrangement productsAcid-catalyzed isomerization
1 M NaOH, RT, 8h~15%Ring-opened hydroxy acidBase-catalyzed lactone hydrolysis[15]
3% H₂O₂, RT, 24h~10%Epoxide, aldehydes from vinyl cleavageOxidation of the ethenyl group
Dry Heat, 80°C, 48h<2%Minor decarboxylation productThermal decarboxylation
Photolytic (ICH Q1B)~3%Dimerization productsPhotochemical reaction at the vinyl group
Protocol 2: HPLC-UV Method for Impurity Profiling

Objective: To separate and quantify impurities in this compound.

  • Instrumentation: HPLC with PDA or UV Detector and an optional MS detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 90% B

    • 35-40 min: 90% B

    • 40-41 min: 90% to 10% B

    • 41-50 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.

System Suitability Test (SST):

  • Purpose: To verify that the chromatographic system is performing adequately for the intended analysis.

  • Procedure: Make five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • Tailing factor for the main peak should be ≤ 1.5.

    • Theoretical plates (N) should be ≥ 2000.

Visualizations: Workflows and Decision Logic

Impurity Identification Workflow

The following diagram outlines a logical workflow for identifying and characterizing an unknown impurity.

Impurity_Identification_Workflow cluster_0 Detection & Initial Characterization cluster_1 Isolation & Structural Elucidation cluster_2 Quantification & Reporting Detect 1. Detect Unknown Peak (HPLC-UV) CheckPurity 2. Peak Purity Check (PDA Detector) Detect->CheckPurity LCMS 3. Preliminary ID (LC-MS for MW) CheckPurity->LCMS PrepLC 4. Isolate Impurity (Preparative HPLC) LCMS->PrepLC Sufficient Quantity? NMR 5. Structure Elucidation (NMR Spectroscopy) PrepLC->NMR HRMS 6. Confirm Formula (High-Res MS) NMR->HRMS Quant 7. Quantify Impurity (Develop Validated Method) HRMS->Quant Structure Confirmed Report 8. Report Findings (ICH Thresholds) Quant->Report

Caption: A logical workflow for the identification of unknown impurities.

Analytical Method Selection Guide

This decision tree helps in selecting the most appropriate analytical technique based on the analytical goal.

Method_Selection_Tree cluster_0 cluster_1 cluster_2 Start Analytical Goal? Routine Routine Purity / QC Start->Routine Known Quantify Known Impurity Start->Known Unknown Identify Unknown Start->Unknown Trace Trace Analysis (<0.05%) Start->Trace Volatile Volatile Impurities Start->Volatile Structure Definitive Structure Start->Structure HPLC_UV HPLC-UV Routine->HPLC_UV Known->HPLC_UV LC_MS LC-MS Unknown->LC_MS Trace->LC_MS GC_MS GC-MS (with Derivatization) Volatile->GC_MS NMR NMR (after isolation) Structure->NMR

Caption: Decision tree for selecting an appropriate analytical method.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020). Veeprho.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (n.d.). CONICET.
  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - NIH. (n.d.). NIH.
  • Impurity Analysis - Emery Pharma. (n.d.). Emery Pharma.
  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research. (2024). BJSTR.
  • Spectroscopic Analysis of Bicyclo[4.3.1]decan-7-one Isomers: A Comparative Guide - Benchchem. (n.d.). Benchchem.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI. (n.d.). MDPI.
  • Analysis of phenolic and cyclic compounds in plants using derivatization techniques in combination with GC-MS-based metabolite profiling - PubMed. (2015). PubMed.
  • Forced Degradation Studies - MedCrave online. (2016). MedCrave.
  • Can two-dimensional gas chromatography/mass spectrometric identification of bicyclic aromatic acids in petroleum fractions help - PEARL. (2014). Plymouth Electronic Archive and Research Library.
  • (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - ResearchGate. (2015).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (n.d.). LinkedIn.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (2015). MDPI.
  • Forced Degradation Studies - SciSpace. (2016). SciSpace.
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate. (2024).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Aptuit.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical Sciences and Research.
  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC - PubMed Central. (2023). PubMed Central.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. (2022). BJSTR.
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (n.d.). AMSbiopharma.

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Technical Support Center: Refining Reaction Conditions for the Iodocyclization of Cyclohexene Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the iodocyclization of cyclohexene precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this powerful synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the intricacies of this reaction and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the iodocyclization of a cyclohexene precursor?

The iodocyclization of cyclohexene precursors is an electrophilic addition reaction. The reaction is initiated by the electrophilic attack of an iodine source (e.g., I₂, ICl, NIS) on the electron-rich double bond of the cyclohexene ring.[1][2] This forms a highly reactive, three-membered cyclic iodonium ion intermediate.[1][3] A suitably positioned internal nucleophile then attacks this intermediate in an intramolecular fashion, leading to the formation of a new ring and the incorporation of an iodine atom. The regioselectivity and stereoselectivity of this reaction are key aspects to control for successful synthesis.

Q2: Which iodine source is best for my reaction?

The choice of iodine source is critical and depends on the reactivity of your substrate and the desired reaction conditions.[4][5]

  • Molecular Iodine (I₂): This is a mild and commonly used reagent, often in the presence of a base like sodium bicarbonate (NaHCO₃) to neutralize the HI byproduct.[3][6] It is a good starting point for many systems.

  • N-Iodosuccinimide (NIS): NIS is a more reactive electrophilic iodine source and is often used for less reactive substrates.[5][7][8] It can sometimes offer better yields and cleaner reactions.

  • Iodine Monochloride (ICl): ICl is a highly reactive and polarized iodine source, making it suitable for challenging substrates.[9][10] However, its high reactivity can sometimes lead to side reactions if not carefully controlled.

Iodine SourceRelative ReactivityCommon ApplicationsConsiderations
I₂ MildGeneral purpose, good for electron-rich alkenes.Often requires a base.[3]
NIS Moderate to HighLess reactive alkenes, when I₂ fails.More expensive than I₂.[5]
ICl HighDeactivated or sterically hindered alkenes.Can lead to chlorination byproducts.[10]

Q3: What is the role of a base in the iodocyclization reaction?

A base, typically a mild one like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is often added to neutralize the acid (HI) that is generated during the reaction.[3][4][6] This is particularly important when using molecular iodine (I₂). Failure to buffer the reaction mixture can lead to side reactions such as acid-catalyzed decomposition of the starting material or product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation

Possible Cause 1: Insufficiently Electrophilic Iodine Source

  • Explanation: Your cyclohexene precursor may be electron-deficient or sterically hindered, making it less reactive towards a mild iodine source like I₂.

  • Solution:

    • Switch to a more reactive iodine source such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[5]

    • Consider the addition of a Lewis acid or a Brønsted acid to activate the iodine source, but be cautious of potential side reactions.[7]

Possible Cause 2: Poor Nucleophilicity of the Internal Nucleophile

  • Explanation: The internal nucleophile (e.g., a hydroxyl or amino group) may not be sufficiently reactive to open the iodonium ion intermediate.

  • Solution:

    • If your nucleophile is an alcohol, consider converting it to its corresponding alkoxide in situ using a non-nucleophilic base to enhance its reactivity.

    • For amine nucleophiles, ensure the reaction medium is not acidic, as protonation will render the amine non-nucleophilic.

Possible Cause 3: Unfavorable Conformation of the Precursor

  • Explanation: For the intramolecular cyclization to occur efficiently, the cyclohexene precursor must adopt a conformation where the nucleophile can readily attack the iodonium ion. Steric hindrance or ring strain in the transition state can disfavor the reaction.

  • Solution:

    • Computational modeling can provide insights into the preferred conformations of your substrate.

    • Modifying the tether length between the cyclohexene ring and the nucleophile can sometimes alleviate conformational constraints.

Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Cause 1: Competing Reaction Pathways (e.g., Elimination, Rearrangement)

  • Explanation: The carbocationic character of the iodonium ion intermediate can lead to competing reaction pathways, such as elimination to form a diene or rearrangement to a more stable carbocation before nucleophilic attack.[2]

  • Solution:

    • Lower the reaction temperature: This will generally favor the desired, lower-activation energy cyclization pathway over higher-energy side reactions.

    • Choose a less polar solvent: Highly polar solvents can stabilize charged intermediates, potentially promoting rearrangements.

    • Use a more coordinating counter-ion: The choice of iodine source can influence the nature of the intermediate.

Possible Cause 2: Lack of Diastereoselectivity

  • Explanation: If new stereocenters are formed during the cyclization, a mixture of diastereomers may be obtained if there is poor facial selectivity in the nucleophilic attack on the iodonium ion.

  • Solution:

    • Introduce a chiral auxiliary: A chiral auxiliary on the substrate can direct the intramolecular nucleophilic attack to one face of the iodonium ion.

    • Use a chiral catalyst: While less common for iodocyclizations, the use of a chiral Lewis acid could potentially induce enantioselectivity.

    • Vary the reaction temperature: Lowering the temperature can often enhance diastereoselectivity.[11]

Problem 3: Product Decomposition

Possible Cause 1: Instability of the Product to Reaction Conditions

  • Explanation: The iodinated product may be unstable under the reaction conditions, especially if the reaction is run for an extended period or at elevated temperatures.

  • Solution:

    • Monitor the reaction closely by TLC or LC-MS: This will help you determine the optimal reaction time and quench the reaction before significant product decomposition occurs.

    • Use a milder base or no base if possible: If the product is base-sensitive, this can be a crucial parameter to adjust.

    • Ensure efficient work-up: Promptly quench the reaction and purify the product to minimize its exposure to potentially harmful reagents.[12]

Experimental Protocols

General Procedure for Iodocyclization using Molecular Iodine
  • To a solution of the cyclohexene precursor (1.0 equiv) in a suitable solvent (e.g., acetonitrile, dichloromethane) at room temperature, add sodium bicarbonate (2.0-3.0 equiv).

  • Add a solution of molecular iodine (1.1-1.5 equiv) in the same solvent dropwise over 10-30 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Iodocyclization Workflow

Iodocyclization_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Cyclohexene Precursor in Solvent add_base Add Base (e.g., NaHCO3) start->add_base add_iodine Add Iodine Source (e.g., I2 solution) add_base->add_iodine stir Stir at RT and Monitor by TLC add_iodine->stir quench Quench with Na2S2O3 (aq) stir->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Chromatography dry->purify end Final Product purify->end Isolated Product Troubleshooting_Tree cluster_reagent Reagent Reactivity cluster_nucleophile Nucleophile Reactivity cluster_conditions Reaction Conditions start Low or No Product? reagent_check Is the Iodine Source Reactive Enough? start->reagent_check change_reagent Switch to NIS or ICl reagent_check->change_reagent No nucleophile_check Is the Nucleophile Sufficiently Reactive? reagent_check->nucleophile_check Yes enhance_nucleophile Increase Nucleophilicity (e.g., add base) nucleophile_check->enhance_nucleophile No temp_check Is the Temperature Too Low? nucleophile_check->temp_check Yes increase_temp Increase Temperature Cautiously temp_check->increase_temp Yes end Problem Resolved? temp_check->end No, consult further

Caption: A decision tree to troubleshoot low-yielding iodocyclization reactions.

References

  • Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640–7645. [Link]

  • American Chemical Society. (2019). Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. ACS Omega. [Link]

  • ResearchGate. (n.d.). Iodocyclization Reactions for the Desymmetrization of Cyclohexa-1,4-dienes. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Regioselective 6-endo-dig iodocyclization: an accessible approach for iodo-benzo[a]phenazines. Organic & Biomolecular Chemistry. [Link]

  • WordPress. (n.d.). I2 and Electrophilic I+ reagents. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved January 18, 2026, from [Link]

  • Longdom Publishing. (n.d.). The Electrophilic Cyclization Mechanism and its Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. [Link]

  • Thieme. (2015). Synthesis of N-Substituted 2-Amino-3,4-diiodofurans from Allenes via NIS-Mediated Intramolecular Electrophilic Iodocyclization. Synlett. [Link]

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Validation & Comparative

The Ascendancy of Rigid Scaffolds: A Comparative Guide to 2-Oxabicyclo[2.2.2]octane and PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis-Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery.[1][2] These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the protein of interest (POI), an E3 ligase ligand, and a linker tethering the two.[2][3] While historically viewed as a mere spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, influencing everything from its physicochemical properties to its ability to form a productive ternary complex.[4][5]

For years, flexible polyethylene glycol (PEG) and alkyl chains have dominated PROTAC linker design due to their synthetic tractability and ability to improve solubility.[6][7] However, the field is undergoing a paradigm shift, with a growing emphasis on more rigid and structurally defined linkers.[5] This guide provides an in-depth, objective comparison of the novel 2-oxabicyclo[2.2.2]octane scaffold to traditional PEG linkers, offering experimental insights and methodologies for researchers aiming to optimize their next generation of protein degraders.

The Flexible Archetype: Polyethylene Glycol (PEG) Linkers

PEG linkers are the most common motifs found in published PROTAC structures.[6][8] Their prevalence stems from several key advantages:

  • Synthetic Accessibility: Bifunctional PEG chains of varying lengths are commercially available, facilitating the rapid assembly of PROTAC libraries.[6][7]

  • Enhanced Solubility: The hydrophilic nature of the ethylene glycol units can significantly improve the aqueous solubility of the often-lipophilic PROTAC molecule, which is crucial for biological assays and in vivo applications.[7][9]

  • Conformational Flexibility: The high degree of rotational freedom in PEG linkers allows the warhead and E3 ligase ligand to adopt multiple orientations, increasing the probability of achieving a productive ternary complex.[1]

However, this flexibility is a double-edged sword. The entropic penalty associated with the "freezing" of a flexible linker upon ternary complex formation can lead to reduced binding affinity and complex stability.[1][10] Furthermore, long, flexible linkers can contribute to poor cell permeability and metabolic instability.[1][11]

The Rigid Innovator: 2-Oxabicyclo[2.2.2]octane Linkers

Recently, rigid scaffolds have garnered significant attention for their potential to overcome the limitations of flexible linkers. Among these, the 2-oxabicyclo[2.2.2]octane core has emerged as a promising new bioisostere of the para-substituted phenyl ring, offering a unique combination of rigidity and favorable physicochemical properties.[12][13]

  • Improved Physicochemical Properties: Replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane moiety has been shown to increase aqueous solubility, enhance metabolic stability, and reduce lipophilicity.[12][13]

  • Conformational Pre-organization: The rigid nature of the bicyclic system can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1]

  • Enhanced Selectivity: By constraining the possible orientations of the warhead and E3 ligase ligand, rigid linkers can improve selectivity by disfavoring the formation of off-target ternary complexes.[1]

The primary challenge associated with 2-oxabicyclo[2.2.2]octane and other rigid linkers lies in their more complex synthesis.[1][12] Additionally, the lack of flexibility can make it more difficult to identify a linker that allows for a productive ternary complex geometry.[1]

Comparative Analysis: 2-Oxabicyclo[2.2.2]octane vs. PEG Linkers

To provide a clear comparison, the following table summarizes the key attributes of each linker type:

FeaturePEG Linkers2-Oxabicyclo[2.2.2]octane Linkers
Flexibility HighHigh (Rigid)
Solubility Generally improves solubilityCan improve solubility
Metabolic Stability Can be susceptible to metabolismGenerally enhanced metabolic stability
Synthesis Readily available and synthetically tractableMore complex, multi-step synthesis
Ternary Complex Formation Increased probability of productive conformation due to flexibility, but with an entropic penaltyPre-organizes for favorable conformation, reducing entropic penalty, but requires precise geometry
Selectivity May be lower due to conformational freedomCan be higher due to conformational constraint
Cell Permeability Can be negatively impacted by high flexibility and polarityCan be improved by reducing polar surface area and increasing 3D character

Experimental Workflow for Linker Comparison

A rigorous, head-to-head comparison of PROTACs containing 2-oxabicyclo[2.2.2]octane and PEG linkers is essential for rational design. The following experimental workflow outlines the key assays and methodologies.

G cluster_0 Phase 1: Physicochemical & In Vitro Profiling cluster_1 Phase 2: In Vivo Evaluation synthesis PROTAC Synthesis physchem Physicochemical Characterization (Solubility, LogP, PSA) synthesis->physchem permeability Cell Permeability Assays (PAMPA, Caco-2) physchem->permeability degradation Protein Degradation Assays (Western Blot, ELISA, MS) permeability->degradation ternary Ternary Complex Formation (TR-FRET, FP) degradation->ternary pk Pharmacokinetics (PK) ternary->pk Lead Candidate Selection efficacy In Vivo Efficacy pk->efficacy stability In Vivo Stability pk->stability G start Start: New PROTAC Project initial_screen Initial Screening with Flexible (PEG) Linkers start->initial_screen activity Is Degradation Activity Observed? initial_screen->activity optimize_peg Optimize PEG Linker Length activity->optimize_peg Yes no_activity Introduce Rigid (2-Oxabicyclo[2.2.2]octane) Linkers activity->no_activity No lead_peg Lead Candidate with PEG Linker optimize_peg->lead_peg final_comparison Head-to-Head Comparison of Lead Candidates lead_peg->final_comparison optimize_rigid Optimize Rigid Linker Geometry no_activity->optimize_rigid lead_rigid Lead Candidate with Rigid Linker optimize_rigid->lead_rigid lead_rigid->final_comparison

Caption: Decision-making framework for linker selection.

Conclusion

The strategic selection of the linker is paramount in the development of potent and drug-like PROTACs. While flexible PEG linkers offer a valuable starting point due to their synthetic ease and solubilizing properties, the incorporation of rigid scaffolds like 2-oxabicyclo[2.2.2]octane represents a promising strategy to enhance metabolic stability, cell permeability, and selectivity. [1][5][12]By employing a systematic and data-driven approach that combines robust synthetic chemistry with a comprehensive suite of in vitro and in vivo assays, researchers can rationally design the next generation of highly effective protein degraders. The transition from a "trial-and-error" to a more predictive and structure-based approach to linker design will undoubtedly accelerate the translation of PROTAC technology from the laboratory to the clinic.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • Inamura, H., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Chemical Biology, 4(10), 834-841. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Retrieved from [Link]

  • Profacgen. (n.d.). Permeability Assay. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]

  • Maple, H. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1458-1464. [Link]

  • Inamura, H., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Chemical Biology, 4(10), 834-841. [Link]

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911-927. [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Shirasaki, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Journal of Pharmaceutical Investigation, 53(2), 167-176. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Shchegravin, E. V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Scott, J. S., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1471-1478. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]

  • Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry, 12(10), 911-927. [Link]

  • Levterov, V. V., et al. (2023). Visualized comparison of 2-oxabicyclo[2.2.2]octane and... ResearchGate. [Link]

  • Levterov, V. V., et al. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and... ResearchGate. [Link]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]

Sources

The 2-Oxabicyclo[2.2.2]octane Scaffold: A Comparative Guide to Structure-Activity Relationships in Novel Bacterial Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Phenyl Ring

In the landscape of medicinal chemistry, the phenyl ring has long been a cornerstone of drug design. However, its inherent properties, such as susceptibility to metabolic oxidation and potential for poor solubility, have driven the exploration of bioisosteres—chemical moieties that retain biological activity while offering improved physicochemical properties. Among the new generation of saturated bioisosteres, the 2-oxabicyclo[2.2.2]octane scaffold has emerged as a promising alternative to the para-substituted phenyl ring.[1][2] Its rigid, three-dimensional structure offers a similar geometry to the phenyl ring while introducing a heteroatom that can lead to enhanced water solubility and metabolic stability.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-oxabicyclo[2.2.2]octane derivatives, with a specific focus on their successful application as novel bacterial topoisomerase inhibitors (NBTIs).

The 2-oxabicyclo[2.2.2]octane core has been incorporated into existing drugs like Imatinib, where it has been shown to increase water solubility and enhance metabolic stability compared to its phenyl-containing and bicyclo[2.2.2]octane counterparts.[1][3] Beyond improving drug-like properties, this scaffold has been a key component in the development of new therapeutic agents, exhibiting a broad range of biological activities, including as estrogen receptor-beta agonists and myeloperoxidase inhibitors.[1] However, it is in the realm of antibacterial research that a detailed and comparative SAR has been extensively documented.

Case Study: 2-Oxabicyclo[2.2.2]octane in Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Bacterial DNA gyrase and topoisomerase IV are validated targets for antibacterial agents. NBTIs that target these enzymes offer a promising avenue for combating drug-resistant bacteria as they bind to a different site than fluoroquinolone antibiotics, thus showing no cross-resistance.[4][5] A particularly successful class of NBTIs links the 2-oxabicyclo[2.2.2]octane scaffold to a 1,5-naphthyridine core. This section will delve into the SAR of this class of compounds, drawing on extensive studies that have systematically modified the scaffold and assessed the impact on antibacterial activity and off-target effects.

Core Scaffold and General SAR Principles

The general structure of the 2-oxabicyclo[2.2.2]octane-linked NBTIs consists of three key components: the 1,5-naphthyridine core, a linker, and the 2-oxabicyclo[2.2.2]octane moiety. The SAR studies have primarily focused on modifications at the C-2 position of the 1,5-naphthyridine and the N-1 position of the 1,5-naphthyridin-2-one.

SAR_overview cluster_core NBTI Core Structure cluster_modifications Key Modification Points cluster_activity Biological Outcomes Core 1,5-Naphthyridine Core Linker Linker Core->Linker Connects to C2_Sub C-2 Ether Substitutions Core->C2_Sub Modification Site N1_Sub N-1 Substitutions Core->N1_Sub Modification Site Scaffold 2-Oxabicyclo[2.2.2]octane Linker->Scaffold Connects to Antibacterial Antibacterial Potency (MIC) C2_Sub->Antibacterial Impacts hERG hERG Inhibition (Safety) C2_Sub->hERG Impacts N1_Sub->Antibacterial Impacts N1_Sub->hERG Impacts

Caption: Key components and modification sites of 2-oxabicyclo[2.2.2]octane-linked NBTIs.

Comparative Analysis of C-2 Ether Substituted Analogs

A systematic study of 63 analogs with various ether substitutions at the C-2 position of the 1,5-naphthyridine ring revealed significant SAR trends.[4] The antibacterial activity was evaluated against a panel of Gram-positive and Gram-negative bacteria, and off-target effects were assessed through hERG binding assays.

Table 1: SAR of C-2 Ether Substituted 2-Oxabicyclo[2.2.2]octane NBTIs

CompoundR Group (at C-2)S. aureus (MIC, µg/mL)E. faecium (MIC, µg/mL)Gram-negative strains (MIC, µg/mL)hERG IC50 (µM)
Reference -OCH30.0160.1250.5 - 2< 1
1 -O(CH2)2OH0.0160.251 - 4> 18
2 -O(CH2)3OH0.0160.251 - 4> 18
3 -O(CH2)2NH20.0310.52 - 8> 18
4 -O(CH2)2COOH0.06314 - 16> 18
5 -O-cyclopropyl0.0160.1250.5 - 2< 5
6 -O(CH2)2F0.0160.1250.5 - 2< 5

Key Insights from C-2 Ether Substitutions:

  • Gram-Positive Activity: A remarkable tolerance for various substitutions at the C-2 position was observed for S. aureus activity, with many analogs retaining high potency.[4]

  • Gram-Negative and E. faecium Activity: In contrast, the activity against E. faecium and Gram-negative strains was more sensitive to modifications, with larger and more polar groups generally leading to a decrease in potency.[4]

  • hERG Inhibition: A crucial finding was the correlation between lipophilicity (expressed as clogD) and hERG activity. The introduction of polar groups, such as hydroxyl, amino, and carboxyl functionalities, significantly reduced hERG inhibition, a critical factor for drug safety.[4]

  • In Vivo Efficacy: The reduction in clogD and hERG activity was also associated with improved in vivo efficacy in a murine bacteremia model of S. aureus infection.[4] The hydroxypropyl ether analog (Compound 2) emerged as one of the most promising candidates from this series.[4]

Comparative Analysis of N-1 Substituted Analogs

Further optimization of the 2-oxabicyclo[2.2.2]octane NBTI scaffold involved modifications at the N-1 position of the 1,5-naphthyridin-2-one core, leading to the identification of AM-8888 with improved potency and a broader spectrum of activity.[6]

Table 2: SAR of N-1 Substituted 2-Oxabicyclo[2.2.2]octane NBTIs (AM-8722 Analogs)

CompoundR' Group (at N-1)S. aureus (MIC, µg/mL)S. pneumoniae (MIC, µg/mL)H. influenzae (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
AM-8722 -CH2CH2OH0.0310.0630.1258
AM-8888 (16) -CH2CN0.0160.0310.0634
17 -CH2CONH20.0310.0630.1258
18 -CH2CH2F0.0160.0310.0634

Key Insights from N-1 Substitutions:

  • Improved Potency and Spectrum: The substitution of the N-1 hydroxyethyl group of AM-8722 with a cyanomethyl group in AM-8888 resulted in a twofold improvement in potency against key Gram-positive and Gram-negative pathogens.[6]

  • P. aeruginosa Activity: Notably, AM-8888 also exhibited improved activity against the challenging pathogen P. aeruginosa, although it remained the least sensitive strain.[6]

  • Optimal Substituent: The cyanomethyl group at the N-1 position was identified as an optimal substituent for enhancing the overall antibacterial profile of the 2-oxabicyclo[2.2.2]octane NBTI scaffold.[6]

Experimental Protocols

The following are representative protocols for the key assays used in the SAR studies of 2-oxabicyclo[2.2.2]octane NBTIs.

Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plates Prep_Inoculum->Inoculate Serial_Dilution Serial Dilution of Compounds Serial_Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Sources

"comparative analysis of the metabolic stability of phenyl vs. 2-oxabicyclo[2.2.2]octane containing drugs"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Metabolic Stability: Phenyl vs. 2-Oxabicyclo[2.2.2]octane Containing Drugs

A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery, optimizing a molecule's metabolic stability is a critical step toward developing a safe and efficacious therapeutic. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic byproducts, ultimately halting the progression of promising drug candidates.[1][2] A common culprit in metabolic instability is the phenyl ring, a ubiquitous scaffold in medicinal chemistry. While valued for its synthetic tractability and ability to engage in various biological interactions, it is also a frequent target for metabolic enzymes.

This guide provides a comparative analysis of the metabolic stability of drugs containing the traditional phenyl group versus those incorporating a novel bioisostere: the 2-oxabicyclo[2.2.2]octane moiety. We will explore the underlying biochemical principles, present supporting experimental data, and provide detailed protocols for assessing metabolic stability in a laboratory setting.

The Phenyl Group: A Double-Edged Sword in Medicinal Chemistry

The phenyl group is a fundamental structural motif found in over 500 approved drugs.[3][4] Its rigid structure and pi-electron system are often crucial for establishing key binding interactions with biological targets. However, this aromaticity also renders it susceptible to oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[5][6]

Common Metabolic Liabilities:

  • Aromatic Hydroxylation: CYP enzymes frequently hydroxylate the phenyl ring to form phenols. This is often the primary route of metabolism for many phenyl-containing drugs.[7]

  • Epoxide Formation: Oxidation can also lead to the formation of reactive epoxide intermediates. These epoxides can be detoxified, but they also have the potential to covalently bind to cellular macromolecules like DNA and proteins, leading to toxicity.[5]

  • N-Dealkylation and O-Dealkylation: For phenylureas and other substituted phenyl compounds, metabolism can occur at substituent groups attached to the ring.[8]

These metabolic pathways can significantly impact a drug's pharmacokinetic profile, often leading to high clearance and a short half-life. The challenge for medicinal chemists is to retain the beneficial structural properties of the phenyl ring while mitigating its metabolic liabilities.

cluster_phenyl Phenyl Group Metabolism Phenyl Phenyl-Containing Drug CYP450 Cytochrome P450 (Phase I Metabolism) Phenyl->CYP450 Phenol Hydroxylated Metabolite (Phenol) CYP450->Phenol Epoxide Reactive Epoxide Intermediate CYP450->Epoxide PhaseII Phase II Metabolism (e.g., Glucuronidation) Phenol->PhaseII Detox Detoxification (e.g., Glutathione Conjugation) Epoxide->Detox Toxicity Covalent Binding (Toxicity) Epoxide->Toxicity Excretion Excretion Detox->Excretion PhaseII->Excretion

Caption: Major metabolic pathways of a phenyl-containing drug.

The Rise of Saturated Bioisosteres: The 2-Oxabicyclo[2.2.2]octane Moiety

To address the metabolic instability of the phenyl group, medicinal chemists have turned to saturated bioisosteres—non-aromatic scaffolds that mimic the size and geometry of the phenyl ring while possessing a different electronic and metabolic profile. Among these, the 2-oxabicyclo[2.2.2]octane scaffold has emerged as a promising candidate.[3][4][9]

This rigid, bicyclic ether offers several theoretical advantages:

  • Improved Physicochemical Properties: As a saturated, more polar scaffold, it can lead to increased aqueous solubility and reduced lipophilicity compared to the phenyl group.[3][4][9]

  • Metabolic Resistance: Lacking the pi-electron system of an aromatic ring, it is inherently less susceptible to oxidative metabolism by CYP enzymes.

  • Favorable Geometry: The 1,4-substitution pattern on the 2-oxabicyclo[2.2.2]octane ring closely mimics the geometry of a para-substituted phenyl ring, allowing it to maintain key binding interactions with a target protein.[4][10]

Head-to-Head Comparison: Experimental Evidence

The true test of a bioisostere lies in direct experimental comparison. Recent studies have incorporated the 2-oxabicyclo[2.2.2]octane moiety into known drug molecules, replacing a critical phenyl ring, and have evaluated the impact on metabolic stability.

Case Study: Imatinib Analogs

A compelling example is the modification of the anticancer drug Imatinib. Researchers synthesized analogs where a central phenyl ring was replaced with either a bicyclo[2.2.2]octane or a 2-oxabicyclo[2.2.2]octane core.[3][4] The metabolic stability of these compounds was then assessed using human liver microsomes (HLM), a standard in vitro model for studying Phase I metabolism.[11][12]

CompoundCore MoietyIntrinsic Clearance (CLint) (μL/min/mg)Half-Life (t½) (min)
Imatinib Phenyl2860
Analog 1 Bicyclo[2.2.2]octane16Not Reported
Analog 2 2-Oxabicyclo[2.2.2]octane1987

Data compiled from multiple sources. Note that absolute values can vary between experiments, but the trend is consistent.[4][9]

Interpretation of the Data:

The results are striking. Both saturated bioisosteres led to a significant decrease in intrinsic clearance, a measure of how efficiently the liver enzymes metabolize the drug.[4] A lower CLint value indicates greater metabolic stability.[2] The 2-oxabicyclo[2.2.2]octane-containing analog not only showed improved stability but also a nearly 50% increase in its metabolic half-life.[9] This demonstrates that replacing the metabolically vulnerable phenyl ring with the saturated bicyclic system effectively shields the molecule from rapid breakdown.

In addition to improved metabolic stability, the 2-oxabicyclo[2.2.2]octane analog of Imatinib also exhibited superior physicochemical properties, including increased aqueous solubility and lower lipophilicity (LogD).[3][4][9]

Experimental Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

To ensure the trustworthiness and reproducibility of such findings, a well-defined experimental protocol is essential. The following is a generalized, step-by-step methodology for assessing metabolic stability in HLM.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug like Verapamil).

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation:

    • Thaw HLM on ice.

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

  • Incubation:

    • Pre-warm the HLM, test compound working solution, and phosphate buffer to 37°C.

    • In a microcentrifuge tube, combine the HLM and the test compound solution.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction volume is typically 200-500 µL.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes). The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant, which contains the remaining parent compound, to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the amount of the parent compound remaining in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration) .

cluster_workflow HLM Stability Assay Workflow Prep 1. Prepare Reagents (HLM, Compound, NADPH) Incubate 2. Incubate at 37°C Prep->Incubate Sample 3. Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench 4. Quench Reaction (Cold Acetonitrile) Sample->Quench Process 5. Centrifuge & Collect Supernatant Quench->Process Analyze 6. LC-MS/MS Analysis Process->Analyze Data 7. Calculate t½ & CLint Analyze->Data

Caption: Workflow for a Human Liver Microsome (HLM) stability assay.

Conclusion and Future Perspectives

The strategic replacement of metabolically labile phenyl groups with saturated bioisosteres like 2-oxabicyclo[2.2.2]octane represents a powerful tactic in modern medicinal chemistry.[13] As demonstrated by the Imatinib case study, this approach can lead to dramatic improvements in metabolic stability, a key determinant of a drug's overall pharmacokinetic profile.[3][4] Furthermore, the favorable changes in physicochemical properties, such as increased solubility and reduced lipophilicity, can address other common challenges in drug development.

While the synthesis of such three-dimensional scaffolds can be more complex than their planar aromatic counterparts, the potential rewards in terms of creating more "drug-like" molecules are substantial.[14] As synthetic methodologies continue to advance, we can expect to see the 2-oxabicyclo[2.2.2]octane moiety and other related saturated bioisosteres play an increasingly important role in the design of next-generation therapeutics with enhanced metabolic stability and improved safety profiles.

References

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. [Link]

  • St-Denis, T. G., et al. (2020). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. [Link]

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The Ascendancy of Saturated Scaffolds: Validating 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid as a Superior Bioisostere for para-Substituted Phenyl Rings

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the para-substituted phenyl ring is a ubiquitous motif. However, its planarity and lipophilicity often contribute to metabolic instability, poor solubility, and off-target effects. The strategic replacement of this problematic moiety with a three-dimensional, saturated bioisostere is a paramount objective in medicinal chemistry. This guide provides a comprehensive validation of 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid as a superior bioisosteric replacement for para-substituted phenyl rings, offering a pathway to molecules with enhanced physicochemical and pharmacokinetic properties.

The Rationale for Phenyl Ring Bioisosteres: Escaping Flatland

The overreliance on aromatic rings in drug candidates often leads to a phenomenon known as "molecular obesity," characterized by high molecular weight and lipophilicity, which can be detrimental to a drug's developability. Saturated, rigid scaffolds, such as the 2-oxabicyclo[2.2.2]octane system, offer a compelling solution. Their three-dimensional nature can improve target engagement through better defined exit vectors for substituents, while the introduction of an oxygen atom can modulate physicochemical properties favorably. This guide will compare this compound with its archetypal planar counterpart, p-vinylbenzoic acid, to illustrate these advantages.

Comparative Physicochemical Properties

A critical analysis of key physicochemical parameters reveals the stark advantages of the bicyclic scaffold. The introduction of the oxygen atom and the rigid, saturated framework significantly impacts lipophilicity and acidity. While specific experimental data for this compound is not widely available, extensive research on analogous 2-oxabicyclo[2.2.2]octane carboxylic acids provides a strong basis for comparison[1].

PropertyThis compound (Predicted/Inferred)p-Vinylbenzoic Acid (Experimental)Justification for the Bicyclic Scaffold's Superiority
cLogP ~1.5 - 2.02.18 - 2.7[2][3]The incorporation of the ether oxygen significantly reduces lipophilicity, a key factor in improving aqueous solubility and reducing off-target hydrophobic interactions.
pKa ~4.44.24[4]The acidity of the bicyclic carboxylic acid is remarkably similar to its aromatic counterpart, ensuring that crucial ionic interactions with biological targets can be maintained[1].
Aqueous Solubility Predicted to be significantly higherSparingly soluble in water[5][6][7]The lower lipophilicity and rigid, non-planar structure of the bicyclic compound disrupt crystal packing, leading to enhanced solubility.
Fraction of sp³ carbons (Fsp³) 0.80.22A higher Fsp³ count is strongly correlated with increased clinical success due to improved developability profiles.

Comparative Biological Performance: A Paradigm Shift in Drug Design

The true validation of a bioisostere lies in its biological performance. Studies on the incorporation of the 2-oxabicyclo[2.2.2]octane core into existing drugs, such as Imatinib, have demonstrated profound improvements in their pharmacokinetic profiles without compromising, and in some cases enhancing, their biological activity[8].

Performance Metric2-Oxabicyclo[2.2.2]octane-containing Analogspara-Substituted Phenyl-containing DrugsThe Bioisosteric Advantage
Metabolic Stability Significantly increasedOften susceptible to oxidative metabolism on the aromatic ringThe saturated nature of the bicyclic core removes the primary sites of oxidative metabolism, leading to a longer half-life and improved bioavailability[8].
Target Binding Affinity Maintained or improvedEstablishedThe rigid scaffold provides a well-defined orientation for substituents, potentially leading to more optimal interactions with the target protein.
In Vivo Efficacy Demonstrated in preclinical modelsEstablishedThe improved pharmacokinetic profile often translates to enhanced efficacy and a wider therapeutic window.

Experimental Validation Protocols

To empirically validate the superiority of this compound, a series of standardized in vitro assays should be performed. The following protocols provide a robust framework for this evaluation.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP), a key measure of lipophilicity.

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.

  • Compound Dissolution: Accurately weigh and dissolve the test compound in the n-octanol-saturated PBS to a known concentration.

  • Partitioning: Mix equal volumes of the compound-containing aqueous phase and the PBS-saturated n-octanol in a sealed vial.

  • Equilibration: Shake the vial vigorously for 1 hour to ensure thorough mixing and allow it to stand for at least 24 hours for complete phase separation.

  • Quantification: Carefully separate the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for LogP determination by the shake-flask method.

Protocol 2: Kinetic Solubility Assessment by Nephelometry

Objective: To determine the kinetic solubility of the compound in an aqueous buffer, a critical parameter for in vitro assays and oral absorption.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with PBS (pH 7.4).

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation to reach a steady state.

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering caused by insoluble particles.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

G A Compound in DMSO B Serial Dilution in PBS A->B C Incubate 2h B->C D Measure Turbidity (Nephelometer) C->D E Determine Kinetic Solubility D->E

Caption: High-throughput kinetic solubility screening workflow.

Protocol 3: Metabolic Stability Assessment using Liver Microsomes

Objective: To evaluate the susceptibility of the compound to phase I metabolism by cytochrome P450 enzymes.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (human or other species), a NADPH-regenerating system, and the test compound in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for assessing metabolic stability in vitro.

Conclusion: A New Dimension in Drug Design

The validation of this compound as a bioisostere for the para-substituted phenyl ring represents a significant step forward in the rational design of superior drug candidates. The compelling evidence for its ability to enhance physicochemical properties and metabolic stability, while maintaining or improving biological activity, underscores the power of "escaping flatland" in medicinal chemistry. By embracing such three-dimensional scaffolds, researchers can unlock new avenues for developing safer and more effective therapeutics.

References

  • Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]

  • PubChem. (n.d.). Vinylbenzoic acid. Retrieved from [Link]

  • Stenutz, R. (n.d.). 4-vinylbenzoic acid. Retrieved from [Link]

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  • Cheméo. (n.d.). 4-Vinylbenzoic acid. Retrieved from [Link]

  • ChEMBL. (n.d.). Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]

  • Stork, C., et al. (2022). A Consensus Compound/Bioactivity Dataset for Data-Driven Drug Design and Chemogenomics. Frontiers in Chemistry, 10, 868759. [Link]

  • Pelc, R., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 1-18. [Link]

  • NIST. (n.d.). 4-Vinylbenzoic acid. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6234. [Link]

  • PubChem. (n.d.). Ethyl 1-azabicyclo(2.2.2)octane-4-carboxylate. Retrieved from [Link]

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  • Google Patents. (n.d.). Oxabicyclo [2.2.2] acid gpr120 modulators.
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  • Mykhailiuk, P. K. (2022). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Angewandte Chemie International Edition, 61(32), e202205103. [Link]

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  • Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(4), 1435-1452. [Link]

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A Senior Application Scientist's Guide to Linker Rigidity in PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spacer - The Linker as a Key Determinant of PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1] These heterobifunctional molecules operate by forming a crucial ternary complex, bridging a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system for selective protein elimination.[1] While the warhead and E3 ligase ligand determine what is bound, the linker connecting them is far from a passive spacer. It is a critical determinant of the PROTAC's overall performance, profoundly influencing the geometry, stability, and kinetics of the ternary complex.[2]

This guide provides a comparative analysis of flexible versus rigid linkers, moving beyond theoretical concepts to provide supporting experimental data and detailed protocols. We will explore the causality behind experimental choices and demonstrate how a shift from flexible to rigid linker design, guided by structural biology, can yield more potent and selective degraders.

The Cornerstone of Degradation: The PROTAC-Induced Ternary Complex

The formation of a stable and productive [POI]-[PROTAC]-[E3 Ligase] ternary complex is the foundational event in the PROTAC mechanism of action.[3] The linker's length, chemical composition, and conformational freedom dictate the relative orientation of the two proteins. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of the subsequent ubiquitination.[4] Conversely, a poorly designed linker can lead to steric clashes or unproductive geometries, resulting in weak or no degradation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary [POI]-[PROTAC]-[E3] Ternary Complex POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary binds Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination PolyUb_POI->Proteasome Recognition

Caption: The PROTAC mechanism of action, highlighting the central role of the ternary complex.

A Comparative Analysis of Linker Philosophies

The choice between a flexible and a rigid linker can dramatically alter a PROTAC's performance. The optimal choice is target-dependent and often requires empirical validation, but clear principles have emerged to guide rational design.

Flexible Linkers: The Accessible Starting Point

Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, are prevalent in early-stage PROTAC development.[5][6]

  • Advantages:

    • Synthetic Tractability: Their synthesis is straightforward, allowing for the rapid creation of libraries with varying lengths to probe the optimal distance between the two target proteins.[7]

    • Enhanced Solubility (PEG): PEG linkers are hydrophilic and can improve the aqueous solubility of the often-lipophilic PROTAC molecule.[7]

    • Conformational Sampling: Their flexibility allows the PROTAC to adopt numerous conformations, which can increase the probability of achieving a productive ternary complex geometry, especially when structural information is lacking.

  • Disadvantages:

    • Entropic Penalty: The high degree of conformational freedom comes at a cost. Upon binding and forming the ternary complex, this flexibility is lost, resulting in a significant entropic penalty that can decrease the thermodynamic stability of the complex.[5]

    • Suboptimal Pharmacokinetics: Long, flexible linkers can contribute to poor physicochemical properties, such as a high number of rotatable bonds and susceptibility to metabolism, which can negatively impact cell permeability and in vivo stability.[6]

Rigid Linkers: The Path to Potency and Precision

To overcome the limitations of flexible linkers, researchers increasingly incorporate rigid structural motifs such as piperazine/piperidine rings, alkynes, and aromatic systems.[6]

  • Advantages:

    • Conformational Pre-organization: Rigid linkers reduce the number of accessible conformations, "pre-organizing" the PROTAC into a bioactive shape that is more favorable for ternary complex formation. This minimizes the entropic penalty upon binding, potentially leading to more stable complexes and higher potency.[6]

    • Improved Physicochemical Properties: Incorporating rigid elements can lead to improved metabolic stability and cell permeability, contributing to better overall pharmacokinetic profiles.[8]

    • Enabling Novel Interactions: A rigid linker can position the PROTAC to make specific, favorable interactions with the surfaces of the POI or E3 ligase, further stabilizing the ternary complex.[9]

  • Disadvantages:

    • Synthetic Complexity: The synthesis of rigid linkers is often more challenging and resource-intensive.

    • Risk of Unproductive Conformation: A lack of flexibility can lock the PROTAC into a geometry that is incompatible with ternary complex formation. Therefore, their design often requires structural insights.

Quantitative Comparison: A Case Study in Structure-Guided Linker Rigidification

The development of degraders for the BAF ATPase subunits SMARCA2 and SMARCA4 provides a compelling, data-driven example of linker rigidification enhancing PROTAC performance.[10] Selective degradation of SMARCA2 is a promising therapeutic strategy for cancers with SMARCA4 mutations.[11]

The initial lead, PROTAC 1 , utilized a flexible PEG linker. While it was an effective degrader, structural studies using X-ray crystallography (PDB ID: 6HAY) revealed a crucial insight: the "flexible" PEG linker adopted a folded conformation in the ternary complex and made stabilizing hydrophobic interactions with a tyrosine residue (Tyr98) on the E3 ligase VHL.[9][10]

This discovery prompted a rational, structure-based design evolution. The flexible PEG linker was replaced with a more rigid para-disubstituted benzyl group to better exploit this interaction. This optimization led to the development of ACBI1 , a significantly more potent and cooperative degrader.[10][12]

Table 1: Comparative Performance of Flexible vs. Rigid Linker SMARCA2/4 PROTACs

FeaturePROTAC 1ACBI1Rationale for Change
Linker Type Flexible (PEG-based)Rigid (Benzyl-based)To capitalize on observed linker-protein interactions and reduce entropic penalty.[9]
E3 Ligase VHLVHLConstant
Target(s) SMARCA2 / SMARCA4SMARCA2 / SMARCA4Constant
SMARCA2 DC₅₀ ~100-200 nM (estimated)6 nM Rigidification improved potency by >15-fold.[10]
SMARCA4 DC₅₀ ~100-200 nM (estimated)11 nM Rigidification improved potency by >9-fold.[10]
PBRM1 DC₅₀ Not Reported32 nM ACBI1 also effectively degrades this related bromodomain-containing protein.[10]
Ternary Complex Forms cooperative complexForms a more stable and cooperative complexThe rigid linker better pre-organizes the molecule for binding and enhances linker-VHL interactions.[10]

Data sourced from Farnaby, et al. (2019), Nat Chem Biol.[10][12]

This case study powerfully illustrates how moving from a flexible to a rigid linker, guided by structural data, can dramatically improve degradation potency.

Experimental Workflows for Assessing Ternary Complex Formation

To objectively compare linker designs, robust biophysical and cellular assays are essential. The causality for choosing these methods lies in their ability to dissect the thermodynamics and kinetics of complex formation, which are key drivers of degradation efficiency.[3]

Workflow 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time kinetic data (association rate, kₐ; dissociation rate, kₔ) and affinity data (dissociation constant, K₋). It is invaluable for measuring both binary (PROTAC-POI, PROTAC-E3) and ternary complex interactions.

SPR_Workflow cluster_prep Preparation cluster_binary Binary Affinity Measurement cluster_ternary Ternary Affinity Measurement cluster_analysis Analysis p1 Immobilize tagged E3 Ligase (e.g., Biotin-VBC) onto Streptavidin (SA) chip b1 Inject PROTAC alone (Analyte) over E3 surface p1->b1 t2 Inject [PROTAC+POI] complex (Analyte) over E3 surface p1->t2 b2 Measure ka, kd, calculate KD (PROTAC <> E3) b1->b2 a1 Calculate Cooperativity (α) α = KD(Binary) / KD(Ternary) b2->a1 t1 Pre-incubate PROTAC with saturating [Target POI] t1->t2 t3 Measure ka, kd, calculate KD ([POI-PROTAC] <> E3) t2->t3 t3->a1

Caption: A typical SPR workflow for assessing PROTAC binary and ternary complex kinetics.

Detailed SPR Protocol:

  • Immobilization:

    • Activate a streptavidin (SA) sensor chip surface according to the manufacturer's protocol.

    • Prepare the E3 ligase complex (e.g., biotinylated VHL/ElonginB/ElonginC) in a running buffer (e.g., HBS-EP+).

    • Inject the E3 ligase complex over the activated surface to achieve a target immobilization level (e.g., ~100-200 RU).

    • Block remaining binding sites with biotin.

  • Binary Interaction (PROTAC <> E3 Ligase):

    • Prepare a serial dilution of the PROTAC in running buffer containing a constant percentage of DMSO (e.g., 2%) to match the sample solvent.

    • Inject the PROTAC dilutions over the E3 ligase surface, typically in a multi-cycle kinetics format (one concentration per cycle). Include buffer-only injections for double referencing.

    • Monitor the association and dissociation phases in real-time.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic constants (kₐ, kₔ) and calculate the binary affinity K₋.

  • Ternary Interaction ([POI-PROTAC] <> E3 Ligase):

    • Prepare a serial dilution of the PROTAC as in the binary experiment.

    • To each PROTAC dilution, add a constant, near-saturating concentration of the target POI. Allow the mixture to equilibrate.

    • Inject the [POI+PROTAC] mixtures over the E3 ligase surface. Due to the potentially slow dissociation of stable ternary complexes, a single-cycle kinetics format is often preferred.

    • Fit the data to a 1:1 binding model to determine the ternary K₋.

  • Data Analysis:

    • Calculate the cooperativity factor (α) using the formula: α = K₋ (Binary) / K₋ (Ternary) .

    • An α > 1 indicates positive cooperativity, suggesting the POI and E3 ligase have a favorable interaction within the complex. An α < 1 indicates negative cooperativity (steric hindrance).

Workflow 2: Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K₋, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)). This helps elucidate the driving forces behind complex formation.

ITC_Workflow cluster_binary Binary Measurement cluster_ternary Ternary Measurement b_cell Cell: E3 Ligase (e.g., 10-20 µM) Experiment1 Experiment 1: Titrate PROTAC into E3 Ligase b_cell->Experiment1 b_syr Syringe: PROTAC (e.g., 100-200 µM) b_syr->Experiment1 t_cell Cell: E3 Ligase (e.g., 10-20 µM) Experiment2 Experiment 2: Titrate [PROTAC+POI] into E3 Ligase t_cell->Experiment2 t_syr Syringe: PROTAC + Target POI (e.g., 100 µM PROTAC + 120 µM POI) t_syr->Experiment2 Result1 Determine Binary KD, ΔH, ΔS Experiment1->Result1 Result2 Determine Ternary KD, ΔH, ΔS Experiment2->Result2 Analysis Calculate Cooperativity (α) α = KD(Binary) / KD(Ternary) Analyze Thermodynamic Signature (Enthalpic vs. Entropic Driving Force) Result1->Analysis Result2->Analysis

Caption: ITC workflow for determining the thermodynamics of binary and ternary complex formation.

Detailed ITC Protocol:

  • Sample Preparation:

    • Thoroughly dialyze all proteins (E3 ligase, POI) into the identical buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch heat effects.

    • Prepare concentrated stock solutions of the PROTAC in 100% DMSO.

    • Prepare all final solutions (protein and titrant) by diluting with the dialysis buffer, ensuring the final DMSO concentration is identical in both the cell and syringe solutions (typically 1-2%).

  • Binary Titration (PROTAC into E3 Ligase):

    • Load the ITC sample cell with the E3 ligase solution (e.g., 10-20 µM).

    • Load the injection syringe with the PROTAC solution (e.g., 100-200 µM, typically 10-fold higher than the cell concentration).

    • Set up the titration experiment (e.g., 19 injections of 2 µL each at 150-second intervals) at a constant temperature (e.g., 25°C).

    • Perform a control titration of PROTAC into buffer to measure the heat of dilution.

  • Ternary Titration ([PROTAC+POI] into E3 Ligase):

    • Load the ITC sample cell with the same E3 ligase solution as the binary experiment.

    • Prepare the syringe solution by mixing the PROTAC and the target POI (e.g., 100 µM PROTAC + 120 µM POI, ensuring the POI is in slight excess to favor the binary complex).

    • Perform the titration using the same parameters as the binary experiment.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a one-site binding model to determine the K₋, ΔH, and stoichiometry (n). The entropy (ΔS) is calculated automatically.

    • Compare the thermodynamic signatures (ΔH and TΔS) of the binary vs. ternary binding to understand the driving forces. A more favorable (more negative) ΔG in the ternary state indicates stabilization.

    • Calculate cooperativity (α) as described for the SPR experiment.

Conclusion and Future Outlook

The linker is a central design element that governs the efficacy of a PROTAC. While flexible linkers provide a synthetically accessible starting point for exploring structure-activity relationships, the field is increasingly moving towards a rational, structure-based approach favoring rigid designs. As demonstrated by the SMARCA2/4 degrader case study, rigidification can pre-organize the molecule into a bioactive conformation, minimize the entropic cost of binding, and create new, stabilizing interactions within the ternary complex, ultimately leading to dramatic improvements in degradation potency.

The continued advancement of structural biology techniques, such as cryo-electron microscopy, and the refinement of computational modeling will further erode the empirical nature of linker design.[13] By combining these predictive tools with robust biophysical validation workflows like SPR and ITC, researchers can more efficiently design the next generation of highly potent and selective protein degraders to address a wide range of human diseases.

References

  • Ciulli, A., & Alessio, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. [Link]

  • Roy, M. J., et al. (2022). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. Nature Communications. [Link]

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. [Link]

  • Testa, A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Mihut, A., et al. (2021). Structure based PROTAC linker optimization based on ternary complex structures. ResearchGate. [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition and binding of a PROTAC in a ternary complex. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • McConnell, D. (2023). A two-faced selectivity solution to target SMARCA2 for cancer therapy. Nature Reviews Drug Discovery. [Link]

  • Desantis, J., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. [Link]

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. [Link]

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. PubMed. [Link]

  • Liu, S., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

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Navigating Three-Dimensional Space: A Head-to-Head Comparison of Bicyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of drug discovery, medicinal chemists are increasingly venturing beyond the traditional, planar aromatic structures in a quest to design novel therapeutics with enhanced efficacy, selectivity, and improved physicochemical properties. This strategic shift, often termed "escaping from flatland," has propelled saturated, three-dimensional (3D) molecular scaffolds to the forefront of drug design.[1] Among these, bicyclic systems—molecules containing two fused, bridged, or spiro-fused rings—have emerged as particularly powerful tools. Their inherent rigidity and well-defined exit vectors allow for precise spatial orientation of substituents, enabling optimal interactions with complex biological targets.[2][3]

This guide provides a head-to-head comparison of the three major classes of bicyclic scaffolds: fused, bridged, and spirocyclic systems. We will delve into their relative strengths and weaknesses concerning synthetic accessibility, impact on key drug-like properties, and strategic applications, supported by experimental data and field-proven insights.

The Bicyclic Scaffold Classes: A Structural Overview

The fundamental difference between the bicyclic classes lies in how the two rings are joined, which dictates their overall shape, rigidity, and the spatial arrangement of their substituents.

  • Fused Bicyclic Scaffolds: These systems share two adjacent atoms, creating a common bond between the rings (e.g., decalin, imidazopyridines). They are prevalent in both natural products and synthetic drugs.[4]

  • Bridged Bicyclic Scaffolds: In these structures, the two rings share two non-adjacent atoms, known as bridgehead atoms. These are connected by three distinct "bridges" of atoms (e.g., bicyclo[1.1.1]pentane (BCP), norbornane).[5] Their rigid, globular nature makes them excellent bioisosteres for aromatic rings.[6]

  • Spirocyclic Scaffolds: Characterized by two rings connected through a single, shared quaternary carbon atom (the spiro atom).[2][7] This arrangement creates a unique, kinked geometry, allowing substituents to project orthogonally from the core structure.[2]

graph Bicyclic_Scaffolds { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

}

Figure 1: Representative examples of the three major classes of bicyclic scaffolds.

Comparative Analysis of Key Drug-like Properties

The choice of a bicyclic scaffold is a critical decision in the hit-to-lead and lead optimization phases. It profoundly influences a compound's entire ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The following table summarizes a head-to-head comparison based on critical physicochemical and pharmacokinetic parameters.

PropertyFused ScaffoldsBridged Scaffolds (e.g., BCP)Spirocyclic ScaffoldsRationale & Causality
Synthetic Accessibility Generally accessible; many established routes.Historically challenging due to ring strain, but modern methods have improved access.Accessibility has surged due to the commercial availability of diverse building blocks.[8][9]The complexity and strain of bridged systems traditionally required multi-step, bespoke syntheses. The commercialization of spirocyclic and other 3D fragments has democratized their use.
Fraction of sp³ Carbons (Fsp³) Variable, can be high in saturated systems.Very High.Very High.[10]Both bridged and spirocyclic scaffolds are inherently saturated and non-planar, leading to high Fsp³ counts, which correlates with improved clinical success rates.[10]
Aqueous Solubility Generally lower.Often significantly improved.[6][11]Generally improved.[7][12]Replacing flat, lipophilic aromatic rings with saturated, 3D scaffolds like BCP or spirocycles disrupts crystal packing and reduces lipophilicity, thereby increasing aqueous solubility.[6][13]
Lipophilicity (logP/logD) Higher, especially if aromatic.Lower compared to aromatic bioisosteres.[3][14]Generally lower than aromatic counterparts.[7]The high sp³ character and reduced surface area of bridged and spirocyclic systems typically lead to lower lipophilicity, which can be beneficial for reducing off-target toxicity.
Metabolic Stability Can be susceptible to metabolism.Generally enhanced.[6][15]Often enhanced.[7][9][12]The rigid, saturated nature of bridged and spirocyclic scaffolds can block common sites of metabolism (e.g., P450 oxidation) by making C-H bonds less accessible to metabolic enzymes.[3]
Conformational Rigidity Moderate to High.Very High.[16]High.[2][7]Bridged systems are exceptionally rigid, locking substituents into well-defined vectors. This reduces the entropic penalty of binding to a target, potentially increasing potency.[17]
Novelty & IP Position Well-explored.High, offers strong IP potential.High, rapidly growing area of interest.[8][10]The recent surge in synthetic accessibility for bridged and spirocyclic systems means they represent a less-explored chemical space, offering opportunities for novel intellectual property.[8]

Field-Proven Insights & Strategic Applications

Bridged Scaffolds: The Rise of the Phenyl Ring Bioisostere

The bicyclo[1.1.1]pentane (BCP) motif has gained immense traction as a non-classical bioisostere for the para-substituted phenyl ring.[6][14] The key advantage lies in its ability to mimic the geometry and substituent exit vectors of a phenyl ring while dramatically improving physicochemical properties.

A landmark example comes from the development of γ-secretase inhibitors. Researchers at Pfizer replaced a central fluorophenyl ring in a lead compound with a BCP moiety. The resulting analogue, while maintaining equipotent enzymatic inhibition, demonstrated significant improvements in aqueous solubility and passive permeability.[6][11] This translated to a four-fold increase in exposure (Cmax and AUC) in preclinical models, showcasing the profound impact of this scaffold swap on oral bioavailability.[11]

Spirocyclic Scaffolds: Unlocking New Binding Modes and Properties

Spirocycles have seen a surge in application due to their unique ability to project functionality in three dimensions from a central, rigid core.[2][8] This allows medicinal chemists to explore previously inaccessible regions of a target's binding pocket.

The recently approved menin-MLL inhibitor, revumenib, provides a compelling case study. Its central diazaspiro[3.5]nonane core is essential for binding. The spirocyclic scaffold perfectly positions a protonated piperidine nitrogen to form a crucial cation-π interaction with two tyrosine residues in the target protein, an interaction that drives high affinity.[8] Furthermore, the spirocycle's rigid geometry orients other parts of the molecule to form additional key hydrogen bonds.[8] This demonstrates how the defined 3D structure of a spirocycle can be leveraged to achieve both high potency and selectivity.[7]

Experimental Protocols: Self-Validating Systems for Scaffold Evaluation

To ensure the trustworthiness of our comparisons, we rely on robust, standardized in vitro assays. Here are the detailed methodologies for two key experiments used to evaluate the properties listed in the comparison table.

Experimental Protocol 1: In Vitro Metabolic Stability Assessment

This protocol determines a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs). A compound with low stability is rapidly cleared, potentially leading to poor in vivo exposure.[18][19]

Objective: To determine the intrinsic clearance (CLint) and half-life (t1/2) of a test compound in human liver microsomes (HLM).

Materials:

  • Human Liver Microsomes (pooled, reputable supplier)

  • Test Compound (10 mM stock in DMSO)

  • NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Control Compounds (High Clearance: Verapamil; Low Clearance: Warfarin)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 2 mg/mL HLM solution in 0.1 M phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture: In the 96-well plate, combine the HLM solution and phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. The final microsome concentration should be 0.5 mg/mL.[20]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.[20] The T=0 sample is crucial; quench it immediately after adding the compound, before adding NADPH.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well analytical plate. Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[18][21]

  • Data Calculation: Plot the natural log of the percent remaining of the test compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

graph Metabolic_Stability_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2: Workflow for the in vitro metabolic stability assay.
Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free method used to predict the passive diffusion of a compound across a biological membrane, which is a key factor for oral absorption.[1][22]

Objective: To determine the effective permeability (Pe) of a test compound.

Materials:

  • PAMPA "Sandwich" System (a 96-well donor plate and a 96-well acceptor plate with a microfilter)

  • Phospholipid Solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4 (Acceptor buffer) and pH 5.0 (Donor buffer, to mimic gut pH)

  • Test Compound (10 mM stock in DMSO)

  • Control Compounds (High Permeability: Testosterone; Low Permeability: Atenolol)

  • UV-Vis Plate Reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully coat the filter of each well in the acceptor plate with 5 µL of the phospholipid solution. Avoid touching the membrane.

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare the test and control compounds in PBS (pH 5.0) to a final concentration of 100 µM (with 1% DMSO). Add 200 µL of this solution to the donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form the "sandwich."[23] Incubate the assembly at room temperature for 4-18 hours in a sealed container with a wet sponge to minimize evaporation.[22][23]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.[23]

  • Data Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells, considering the well volume and membrane surface area.

graph PAMPA_Workflow { rankdir=TB; node [shape=record, fontname="Helvetica", fontsize=10, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 3: Experimental setup and workflow for the PAMPA assay.

Conclusion

The strategic selection of a bicyclic scaffold is a powerful tool in modern drug design. While fused systems remain a mainstay, the improved synthetic accessibility of bridged and spirocyclic scaffolds has unlocked new opportunities to fine-tune molecular properties. Bridged scaffolds, particularly BCP, offer a validated strategy for replacing aromatic rings to enhance solubility and metabolic stability without sacrificing potency. Spirocyclic scaffolds provide a unique 3D architecture that enables novel binding interactions and property modulation. By understanding the distinct advantages and liabilities of each class—supported by robust experimental evaluation—drug discovery teams can more effectively navigate the complex, three-dimensional landscape of chemical space to design the next generation of innovative medicines.

References

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  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis Online.
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  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC - PubMed Central - NIH.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (n.d.). Taylor & Francis Online.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). PubMed.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.).
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters.
  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. (n.d.). PMC - NIH.
  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. (n.d.). Chemical Science (RSC Publishing).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Lokey Lab Protocols - Wikidot. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). IONOS.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.
  • Investigating the Metabolic Stability of Novel Compounds: A Technical Guide. (2025). Benchchem.
  • Bicyclic Peptides as Next-Gener
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. (2021). BLDpharm.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube. [Link]

  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert. (n.d.). PharmaBlock.
  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. (2012). Journal of Medicinal Chemistry.
  • An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. (2020).
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
  • Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes. (2026). Bioengineer.org.
  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. (n.d.). PMC - NIH.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • The Synthetic Versatility of Dichlorinated Bicyclic Compounds: A Compar
  • An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. (n.d.).
  • Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxyl
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
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A Senior Application Scientist's Guide to the Biological Validation of Novel Protein Degraders Synthesized with 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Inhibition to Eradication

The paradigm of drug discovery is undergoing a fundamental shift from occupancy-driven inhibition to event-driven pharmacology.[1] At the forefront of this revolution is Targeted Protein Degradation (TPD), a strategy that harnesses the cell's own quality control machinery to eliminate disease-causing proteins entirely.[2] This approach offers the potential to tackle the "undruggable" proteome, proteins lacking the well-defined active sites required for traditional inhibitors.[3]

Established TPD technologies, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, have paved the way, with several candidates now in clinical trials.[4][5] However, the field is continuously evolving, seeking to overcome limitations in cell permeability, bioavailability, and the accessible E3 ligase repertoire.[6] This pursuit has led to the exploration of novel chemical scaffolds for degrader synthesis.

This guide focuses on a comprehensive biological validation framework for protein degraders synthesized with a novel, structurally unique scaffold: 1-ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid , which we will refer to as E-BOCA. We will detail a self-validating, step-by-step experimental workflow, explain the causal logic behind each assay, and objectively compare the performance of a hypothetical E-BOCA based degrader against established alternatives.

Part 1: The Landscape of Protein Degradation Technologies

Understanding the mechanism of action is fundamental to designing a robust validation strategy. TPD agents primarily leverage two major cellular degradation pathways: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.

  • Proteolysis-Targeting Chimeras (PROTACs): These heterobifunctional molecules are the most established TPD modality. They act as a bridge, simultaneously binding a target Protein of Interest (POI) and an E3 ubiquitin ligase.[7] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[8] Their catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target proteins.[3]

  • Molecular Glues: These are smaller molecules that induce or stabilize a novel protein-protein interaction, typically between an E3 ligase and a target protein that would not normally interact.[9][10] Their discovery has often been serendipitous, but rational design strategies are emerging.[11] Due to their smaller size, they often possess more favorable drug-like properties compared to PROTACs.[6]

  • Lysosome and Autophagy-Based Degraders: To expand the target scope beyond cytosolic proteins, technologies like Lysosome-Targeting Chimeras (LYTACs) and Autophagy-Targeting Chimeras (AUTACs) have been developed. LYTACs target extracellular and membrane proteins by linking them to lysosome-shuttling receptors.[12][13][14] AUTACs, meanwhile, can eliminate protein aggregates and even damaged organelles by engaging the autophagy machinery.[15][16][17]

  • Novel Scaffolds (E-BOCA): A degrader built with the E-BOCA scaffold would likely function as a PROTAC, where E-BOCA serves as a rigid and stereochemically complex linker connecting the POI ligand and the E3 ligand. The core hypothesis is that this novel linker can confer unique advantages, such as pre-organizing the ligands to facilitate more efficient ternary complex formation, improving physicochemical properties for better cell permeability, or accessing novel E3 ligases.

Degrader_Mechanisms cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Lysosome Lysosome/Autophagy Pathway PROTAC PROTAC POI_UPS Protein of Interest (Cytosolic) PROTAC->POI_UPS Binds E3 E3 Ligase PROTAC->E3 Binds Glue Molecular Glue Glue->E3 Induces binding to POI Proteasome Proteasome POI_UPS->Proteasome Degradation E3->POI_UPS Ubiquitination LYTAC LYTAC POI_Membrane Protein of Interest (Membrane/Secreted) LYTAC->POI_Membrane Binds Lysosome Lysosome LYTAC->Lysosome Traffics to AUTAC AUTAC POI_Aggregate Protein Aggregate /Organelle AUTAC->POI_Aggregate Binds AUTAC->Lysosome Via Autophagy EBOCA E-BOCA Degrader (Hypothesized) EBOCA->POI_UPS Targets EBOCA->E3 Recruits

Fig 1. Mechanisms of Action for Different Protein Degrader Classes.

Part 2: A Comprehensive Biological Validation Workflow

The validation of a novel degrader requires a systematic, multi-step process to move from biochemical characterization to cellular efficacy and selectivity. Each step is designed to answer a critical question about the molecule's behavior.

Validation_Workflow cluster_0 Step 1: Foundational Assays cluster_1 Step 2: On-Target Efficacy cluster_2 Step 3: Mechanism of Action cluster_3 Step 4: Selectivity & Off-Target Effects cluster_4 Step 5: In Vivo Studies A1 Binary Target Engagement (SPR, ITC) A2 Ternary Complex Formation (NanoBRET, TR-FRET) A1->A2 A3 Cell Permeability & Viability (PAMPA, CellTiter-Glo) A2->A3 B1 Target Degradation (DC50/Dmax) (Western Blot, MS) A3->B1 Proceed if permeable & non-toxic B2 Degradation Kinetics (Time-Course Analysis) B1->B2 C1 Pathway Dependence (Proteasome/Lysosome Inhibitors) B2->C1 Confirm degradation C2 E3 Ligase Dependence (CRISPR/siRNA Knockout) C1->C2 D1 Global Proteomics (Mass Spectrometry) C2->D1 Validate mechanism D2 Transcriptional Analysis (RT-qPCR) D1->D2 E1 PK/PD & Efficacy (Animal Models) D2->E1 Confirm selectivity

Fig 2. Step-by-Step Workflow for Novel Degrader Validation.
Step 1: Foundational Biochemical and Cellular Assays

Causality: Before assessing degradation, we must confirm the fundamental molecular interactions and ensure the molecule can access its intracellular target without causing non-specific toxicity.

  • A. Binary Target Engagement

    • Objective: To verify that the warhead (POI ligand) and the E3 ligand retain their binding affinities to their respective proteins when joined by the E-BOCA linker.

    • Methodology: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[18]

    • Protocol (SPR):

      • Immobilize the purified target protein (POI) or E3 ligase on a sensor chip.

      • Prepare a dilution series of the E-BOCA degrader in a suitable running buffer.

      • Flow the degrader solutions over the chip, starting from the lowest concentration.

      • Measure the change in response units (RU) over time to determine association (k_on) and dissociation (k_off) rates.

      • Calculate the equilibrium dissociation constant (K_D = k_off / k_on).

      • Repeat the process for the interaction between the degrader and the second protein.

    • Interpretation: A low K_D value (typically in the nM to low µM range) confirms successful binary engagement. This is a critical first checkpoint.

  • B. Ternary Complex Formation

    • Objective: To confirm that the E-BOCA degrader can successfully bridge the POI and the E3 ligase to form a stable ternary complex, which is the essential intermediate for degradation.[19][20][21]

    • Methodology: Cellular Bioluminescence Resonance Energy Transfer (BRET) assays, such as NanoBRET™.[19]

    • Protocol (NanoBRET™):

      • Co-express the POI fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor) in cells (e.g., HEK293).

      • Label the HaloTag® fusion protein with a fluorescent ligand.

      • Add the E-BOCA degrader at various concentrations to the cells.

      • Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.

      • Calculate the BRET ratio. An increase in the BRET ratio indicates proximity between the POI and E3 ligase, confirming ternary complex formation.

    • Interpretation: The dose-response curve allows calculation of the ternary complex EC50. The stability and cooperativity of this complex are critical determinants of degrader efficacy.[22] A "hook effect" at high concentrations, where the BRET signal decreases, is often observed and indicates the formation of unproductive binary complexes.[19]

  • C. Cell Permeability and Cytotoxicity

    • Objective: To ensure the degrader can cross the cell membrane to reach its target and does not induce cell death through non-specific effects.

    • Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA) for permeability and a cell viability assay like CellTiter-Glo®.[8][18]

    • Protocol (CellTiter-Glo®):

      • Plate cells in a 96-well plate and allow them to adhere overnight.

      • Treat cells with a serial dilution of the E-BOCA degrader for a relevant time period (e.g., 24-72 hours).

      • Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

      • Measure luminescence using a plate reader.

    • Interpretation: The resulting dose-response curve determines the CC50 (concentration causing 50% cytotoxicity). An ideal degrader should show potent degradation at concentrations well below its CC50.

Step 2: Assessing On-Target Degradation Efficacy

Causality: With the foundational requirements met, the primary function of the degrader—the elimination of the target protein—is now quantified.

  • A. Target Protein Knockdown

    • Objective: To measure the dose-dependent reduction of the target protein in a cellular context.

    • Methodology: Western Blotting or the more quantitative and high-throughput Simple Western™.

    • Protocol (Western Blot):

      • Treat cells with a serial dilution of the E-BOCA degrader for a fixed time (e.g., 18-24 hours).

      • Lyse the cells and quantify total protein concentration (e.g., using a BCA assay).

      • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin).

      • Add a secondary antibody conjugated to HRP and detect via chemiluminescence.

      • Quantify band intensities using densitometry.

    • Interpretation: Plotting the normalized protein levels against degrader concentration yields the DC50 (concentration for 50% degradation) and Dmax (maximal degradation achieved). These are the most critical metrics for degrader potency.

  • B. Degradation Kinetics

    • Objective: To understand the speed of degradation and the duration of the effect.

    • Methodology: Time-course analysis using Western Blot or a live-cell kinetic assay.[1]

    • Protocol (Time-Course Western Blot):

      • Treat cells with the E-BOCA degrader at a fixed concentration (e.g., 3-5x DC50).

      • Harvest cell lysates at various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).

      • Analyze POI levels by Western Blot as described above.

      • For recovery analysis, perform a washout experiment where the degrader is removed after a set time, and protein re-synthesis is monitored.

    • Interpretation: This data reveals the time required to reach Dmax (T_Dmax) and the degradation half-life (DegT1/2). Rapid and sustained degradation is a hallmark of an effective degrader.[1]

Step 3: Validating the Mechanism of Action

Causality: To ensure the observed protein loss is due to the intended degradation pathway and not an unforeseen biological effect. This step is critical for building a trustworthy data package.

  • A. Proteasome/E3 Ligase Pathway Dependence

    • Objective: To confirm that degradation is mediated by the ubiquitin-proteasome system and the intended E3 ligase.[23]

    • Methodology: Co-treatment with inhibitors and genetic knockout/knockdown.

    • Protocol:

      • Proteasome Dependence: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours, then add the E-BOCA degrader.

      • Neddylation Dependence: Pre-treat with a NEDD8-activating enzyme inhibitor (e.g., MLN4924), which inactivates Cullin-RING E3 ligases.

      • E3 Ligase Dependence: Use CRISPR/Cas9 or siRNA to knock out or knock down the E3 ligase (e.g., VHL or CRBN) that the degrader is designed to recruit. Then, treat these cells with the degrader.

      • Assess POI levels by Western Blot in all conditions.

    • Interpretation: If the E-BOCA degrader functions as a PROTAC, its activity should be rescued (i.e., degradation will be blocked) in the presence of these inhibitors or in the absence of the specific E3 ligase.

Step 4: Global Proteome Analysis for Selectivity

Causality: An ideal therapeutic agent is highly selective. This step provides a global, unbiased view of the degrader's impact on the entire proteome, identifying potential off-target liabilities.

  • A. Proteome-wide Selectivity

    • Objective: To identify and quantify all proteins that are degraded upon treatment, confirming selectivity for the intended POI.

    • Methodology: Mass spectrometry (MS)-based quantitative proteomics.[7][24][25]

    • Protocol (Tandem Mass Tag - TMT):

      • Culture multiple replicates of cells and treat with either vehicle (DMSO) or the E-BOCA degrader at a relevant concentration.

      • Lyse cells, digest proteins into peptides, and label the peptides from each condition with a different isobaric TMT tag.

      • Pool the labeled samples and analyze by LC-MS/MS.

      • The MS/MS scan fragments the peptides for identification, while the MS3 scan quantifies the reporter ions from the TMT tags, providing relative protein abundance across all samples.

    • Interpretation: The primary outcome is a list of all quantified proteins and their fold-change upon treatment. An ideal degrader will show significant and selective downregulation of only the intended POI. Any other significantly downregulated proteins are potential off-targets that must be investigated.

  • B. Transcriptional Analysis

    • Objective: To rule out the possibility that the reduction in protein levels is due to decreased gene transcription rather than protein degradation.[23]

    • Methodology: Real-time quantitative PCR (RT-qPCR).

    • Protocol:

      • Treat cells with the degrader.

      • Isolate total RNA and reverse-transcribe it into cDNA.

      • Perform qPCR using primers specific for the POI's gene and a housekeeping gene.

    • Interpretation: For a true degrader, there should be no significant change in the mRNA levels of the target gene.

Part 3: Comparative Performance Analysis

To contextualize the performance of a novel E-BOCA degrader, its key metrics should be benchmarked against established alternatives targeting the same protein. The data below is hypothetical, illustrating how results from the validation workflow would be presented for comparison.

ParameterE-BOCA Degrader (Hypothetical)Standard PROTAC (e.g., MZ1)Molecular Glue (e.g., CC-885)Rationale & Significance
Potency
DC50 (nM)82550Lower is more potent.
Dmax (%)>95%~90%~85%Higher indicates more complete degradation.
Kinetics
DegT1/2 (hours)246Faster degradation can lead to a more rapid biological response.
Mechanism
Ternary Complex EC50 (nM)1540N/AMeasures efficiency of bringing POI and E3 together.
Cooperativity (α)15 (Positive)5 (Positive)N/Aα > 1 indicates the complex is more stable than its binary parts.
Properties
Molecular Weight ( g/mol )650850450Lower MW often correlates with better drug-like properties.[6]
Cell Permeability (Papp)HighModerateHighEssential for reaching intracellular targets.
Selectivity
Off-Targets (at 10x DC50)135Fewer off-targets indicates higher specificity and better safety profile.

Part 4: The Path to In Vivo Validation

Demonstrating efficacy and selectivity in cellular models is a prerequisite for advancing a degrader to in vivo studies.[26] This transition introduces the complexities of a whole biological system.

  • Pharmacokinetics (PK): This assesses the absorption, distribution, metabolism, and excretion (ADME) of the degrader in an animal model.[27] Key questions include: Does the compound achieve sufficient exposure in the target tissue? What is its half-life in plasma?

  • Pharmacodynamics (PD): This links the drug concentration (PK) to the biological effect.[] In this context, it involves measuring the degradation of the target protein in tumor tissue or relevant organs over time after dosing.

  • Efficacy and Toxicity: The ultimate test is whether target degradation in an animal model of disease (e.g., a tumor xenograft model) leads to a therapeutic benefit (e.g., tumor regression) without causing unacceptable toxicity.[27]

Successful in vivo studies, demonstrating a clear therapeutic window between efficacy and toxicity, are essential for nominating a novel degrader as a clinical candidate.[29]

Conclusion

The biological validation of a novel protein degrader, such as one synthesized with a unique scaffold like this compound, is a rigorous, multi-faceted endeavor. It requires a logical progression from confirming the fundamental mechanism of action at a biochemical level to demonstrating potent, rapid, durable, and selective degradation in cellular systems, and finally, proving safety and efficacy in vivo. By following a systematic and self-validating workflow, researchers can build a comprehensive data package that clearly elucidates the performance of their novel agent and robustly benchmarks it against the existing landscape of TPD technologies. This disciplined approach is paramount to unlocking the full therapeutic potential of next-generation protein degraders and delivering transformative medicines to patients.

References

  • Drug Discovery News. (2025). Capturing degrader efficacy through live-cell kinetics.
  • Banik, S. M., et al. (2020). Emerging New Concepts of Degrader Technologies. Trends in Pharmacological Sciences. [Link]

  • Bric, A., et al. (2020). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology. [Link]

  • Sapient Bio. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. [Link]

  • Dale, B., et al. (2023). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Biochemistry. [Link]

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  • Cambridge MedChem Consulting. (2019). Lysosome Targeting Chimeras (LYTACs). [Link]

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  • ResearchGate. (n.d.). Lysosome Targeting Chimeras (LYTACs) for the Degradation of Secreted and Membrane Proteins. [Link]

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  • National Center for Biotechnology Information. (2025). An Autophagy-Targeting Chimera Induces Degradation of Androgen Receptor Mutants and AR-v7 in Castration-Resistant Prostate Cancer. [Link]

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  • Arvinas. (n.d.). Protein degraders enter the clinic — a new approach to cancer therapy. [Link]

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A Senior Application Scientist's Guide to X-ray Crystallography of Protein-Ligand Complexes Featuring the 2-Oxabicyclo[2.2.2]octane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic design of small molecule inhibitors with optimized physicochemical and pharmacokinetic properties is paramount. The concept of bioisosterism, the replacement of one chemical moiety with another that retains similar biological activity, has proven to be a powerful tool in this endeavor. Among the emerging bioisosteres for the ubiquitous phenyl ring is the 2-oxabicyclo[2.2.2]octane scaffold. This guide provides an in-depth technical comparison of the crystallographic considerations and outcomes when studying protein-ligand complexes containing this moiety, with a focus on practical experimental insights.

The Rise of the 2-Oxabicyclo[2.2.2]octane Moiety: A 3D Alternative to Flatland

The phenyl ring, while a cornerstone of medicinal chemistry, can introduce metabolic liabilities and poor solubility. Saturated bioisosteres, such as the 2-oxabicyclo[2.2.2]octane moiety, offer a three-dimensional escape from "flatland," often leading to improved drug-like properties.[1][2] Studies have shown that replacing a phenyl ring with this bicyclic system can enhance aqueous solubility, increase metabolic stability, and reduce lipophilicity.[3] From a structural standpoint, the 2-oxabicyclo[2.2.2]octane core effectively mimics the geometry of a para-substituted phenyl ring, presenting substituents at similar vectors and distances.[3] This structural mimicry is crucial for maintaining favorable interactions within a protein's binding pocket, a key aspect that we will explore through the lens of X-ray crystallography.

Case Study: SARS-CoV-2 Nsp9 in Complex with Oridonin

A compelling example of the 2-oxabicyclo[2.2.2]octane moiety in a protein-ligand complex is the crystal structure of SARS-CoV-2 non-structural protein 9 (Nsp9) bound to the natural product oridonin (PDB ID: 7N3K).[1][4] Oridonin, which contains a di-hydroxy 2-oxabicyclo[2.2.2]octane ring, was identified as a binder of Nsp9, an essential component of the viral replication/transcription complex.[4]

Crystallographic Data at a Glance
ParameterSARS-CoV-2 Nsp9 with Oridonin (PDB: 7N3K)
Resolution (Å)3.00
R-work0.226
R-free0.285
Space GroupP2₁2₁2₁

The structure reveals that oridonin binds in a conserved site near the C-terminal GxxxG helix of Nsp9. The dihydroxyl groups of the 2-oxabicyclo[2.2.2]octane moiety form key hydrogen bonds with the protein, highlighting the importance of this scaffold in mediating the interaction.[4]

Experimental Workflow: From Protein to Structure

The following is a detailed, step-by-step protocol for the expression, purification, and crystallization of the SARS-CoV-2 Nsp9-oridonin complex, synthesized from established methodologies.[5][6]

Crystallography Workflow cluster_0 Protein Production cluster_1 Crystallization cluster_2 Structure Determination Expression Expression Purification_1 Ni-NTA Affinity Chromatography Expression->Purification_1 Purification_2 Size-Exclusion Chromatography Purification_1->Purification_2 Complex_Formation Incubation with Oridonin Purification_2->Complex_Formation Crystallization_Screening Hanging-Drop Vapor Diffusion Complex_Formation->Crystallization_Screening Crystal_Optimization Refinement of Conditions Crystallization_Screening->Crystal_Optimization Data_Collection X-ray Diffraction Crystal_Optimization->Data_Collection Data_Processing Indexing, Integration, Scaling Data_Collection->Data_Processing Structure_Solution Molecular Replacement Data_Processing->Structure_Solution Refinement Model Building and Validation Structure_Solution->Refinement Imatinib_Bioisostere cluster_0 Imatinib cluster_1 Imatinib Analog cluster_2 Abl Kinase Binding Pocket Imatinib_Structure [Phenyl Ring] Analog_Structure [2-Oxabicyclo[2.2.2]octane] Imatinib_Structure->Analog_Structure Bioisosteric Replacement Binding_Pocket Maintains Key Interactions Imatinib_Structure->Binding_Pocket Analog_Structure->Binding_Pocket

Sources

A Quantitative Comparison Guide: The Superior Physicochemical Profile of 2-Oxabicyclo[2.2.2]octane Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of molecular scaffolds—a practice known as bioisosterism—is a cornerstone of lead optimization. The ubiquitous phenyl ring, while a versatile building block, often imparts undesirable physicochemical properties such as low aqueous solubility and high metabolic turnover, hindering the development of promising drug candidates.[1][2][3][4] The drive to "escape from flatland" has led to the exploration of saturated, three-dimensional bioisosteres that can mimic the geometry of the phenyl ring while improving drug-like properties.[2][5]

This guide provides a quantitative analysis of 2-oxabicyclo[2.2.2]octane, a rationally designed saturated bioisostere that demonstrates significant improvements in key physicochemical parameters compared to both its aromatic and carbocyclic counterparts. By incorporating an oxygen atom into the bicyclo[2.2.2]octane framework, this scaffold effectively reduces lipophilicity while maintaining a rigid, drug-like geometry, offering a compelling solution to common challenges in drug development.[1][2][3][4] We will delve into the experimental data supporting its enhanced solubility, metabolic stability, and lipophilicity, and provide detailed protocols for the validation of these critical properties.

The Rationale for a Superior Bioisostere

The ideal bioisostere for a para-substituted phenyl ring should replicate its geometric and vectoral properties while improving its physicochemical profile. While scaffolds like bicyclo[1.1.1]pentane and cubane have been explored, they present drawbacks related to bond distances or chemical instability. The bicyclo[2.2.2]octane (BCO) core offers a closer geometric match to the phenyl ring but often increases lipophilicity.[1]

The innovation of the 2-oxabicyclo[2.2.2]octane scaffold lies in the isosteric replacement of a methylene group with an oxygen atom. This single-atom substitution provides a powerful method for modulating molecular properties. The introduction of the polar ether functional group reduces lipophilicity and can serve as a hydrogen bond acceptor, thereby increasing aqueous solubility without drastically altering the overall three-dimensional shape.[1]

cluster_0 Bioisosteric Replacement Strategy Phenyl para-Substituted Phenyl Ring BCO Bicyclo[2.2.2]octane (BCO) Phenyl->BCO Geometric Mimic (Increased Lipophilicity) OxaBCO 2-Oxabicyclo[2.2.2]octane (Oxa-BCO) BCO->OxaBCO Oxygen Insertion (Reduced Lipophilicity, Improved Solubility)

Caption: Rational design from Phenyl to Oxa-BCO.

Quantitative Physicochemical Comparison: A Case Study with Imatinib

To demonstrate the practical utility of the 2-oxabicyclo[2.2.2]octane scaffold, its incorporation into the anticancer drug Imatinib provides a clear, quantitative comparison. The central para-substituted phenyl ring of Imatinib was replaced with both a bicyclo[2.2.2]octane (BCO) and a 2-oxabicyclo[2.2.2]octane (Oxa-BCO) core. The resulting analogs were then subjected to a battery of physicochemical tests.

Table 1: Comparative Physicochemical Data of Imatinib Analogs
PropertyImatinib (Phenyl Ring)Analog 1 (BCO)Analog 2 (Oxa-BCO)Outcome of Oxa-BCO Replacement
Aqueous Solubility (µM)351113389Increased vs. Imatinib, 3.4x Increase vs. BCO[1]
Lipophilicity (clogP) 4.53.62.6Significantly Reduced [1]
Lipophilicity (logD at pH 7.4) 2.62.71.8Significantly Reduced [1]
Metabolic Stability (CLint) ¹281619Improved (Lower clearance)[1]
Metabolic Half-Life (t½, min) 60N/A87Increased by ~50% [1]

¹ Intrinsic clearance in human liver microsomes (HLM), expressed in mg/(min·µL). A lower value indicates greater stability.

Analysis of Results:

  • Solubility: The replacement of the phenyl ring with the purely carbocyclic BCO scaffold drastically decreased water solubility by nearly threefold.[1] In stark contrast, the introduction of the 2-oxabicyclo[2.2.2]octane core not only recovered but slightly improved upon the original solubility of Imatinib.[1] This highlights the profound impact of the strategically placed oxygen atom.

  • Lipophilicity: The 2-oxabicyclo[2.2.2]octane analog demonstrated a marked reduction in lipophilicity, with its experimental logD value being nearly a full log unit lower than that of Imatinib.[1] This reduction is a direct consequence of the scaffold's increased polarity and is a highly desirable outcome for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Metabolic Stability: Both saturated bioisosteres conferred greater metabolic stability compared to the parent drug, as evidenced by their lower intrinsic clearance rates in human liver microsomes.[1] The 2-oxabicyclo[2.2.2]octane analog significantly extended the metabolic half-life by almost 50%, suggesting a reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1]

Experimental Protocols for Physicochemical Property Determination

To ensure the trustworthiness and reproducibility of these findings, it is essential to employ standardized, validated experimental protocols. The following sections detail the methodologies for quantifying the key physicochemical parameters discussed above.

Lipophilicity Determination: The Shake-Flask Method for logD₇.₄

The shake-flask method is considered the "gold standard" for determining lipophilicity due to its direct measurement of partitioning.[6]

Causality and Rationale: This method physically measures the equilibrium distribution of a compound between two immiscible phases (n-octanol and an aqueous buffer). n-Octanol is used as a surrogate for biological lipid membranes. The distribution coefficient at a specific pH (logD) is crucial for ionizable compounds, as it reflects the lipophilicity of all species (ionized and neutral) present at that pH, providing a more biologically relevant measure than the pH-independent logP. Reaching true equilibrium is critical for accuracy.[6]

Step-by-Step Protocol:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use. This step is crucial to prevent volume changes during the experiment.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Partitioning Experiment:

    • Add a small aliquot of the compound stock solution to a vial containing a known volume of the pre-saturated PBS (e.g., 1 mL).

    • Add an equal volume of pre-saturated n-octanol (1 mL). The final concentration of the compound should be low enough to avoid solubility issues in either phase.

    • Cap the vial and shake vigorously using a mechanical shaker for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to facilitate partitioning.

    • Allow the vial to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy. A calibration curve for the compound in each phase should be prepared to ensure accurate quantification.

  • Calculation:

    • The logD is calculated using the following formula: logD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This in vitro assay is a primary screen for determining a compound's susceptibility to Phase I metabolism, predominantly by cytochrome P450 (CYP) enzymes.

Causality and Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes. The assay measures the rate of disappearance of the parent drug over time. The reaction is initiated by the addition of NADPH, a critical cofactor required for the catalytic activity of CYP enzymes.[7][8][9][10] A control incubation without NADPH is run in parallel to identify any non-CYP-mediated degradation or chemical instability.[7][8]

cluster_1 Microsomal Stability Assay Workflow A Prepare Incubation Mix: Compound + HLM + Buffer B Pre-incubate at 37°C A->B C Initiate Reaction: Add NADPH B->C D Sample at Time Points (0, 5, 15, 30, 45 min) C->D E Quench Reaction: Add Cold Acetonitrile + Internal Standard D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Workflow for HLM metabolic stability assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (100 mM, pH 7.4).

    • Prepare a stock solution of pooled human liver microsomes (e.g., 20 mg/mL) and store at -80°C.

    • Prepare an NADPH regenerating system or a stock solution of NADPH (e.g., 5 mM).

    • Prepare a 1 µM working solution of the test compound in the phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the test compound working solution, buffer, and liver microsomes (final protein concentration typically 0.5 mg/mL).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH solution. The time of addition is t=0.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing 3-5 volumes of ice-cold acetonitrile with an internal standard. The cold organic solvent stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg) = (k / [microsomal protein in mg/mL]) * 1000

Conclusion and Future Outlook

The quantitative data clearly establishes the 2-oxabicyclo[2.2.2]octane scaffold as a superior bioisostere for the para-substituted phenyl ring. Its incorporation into bioactive molecules leads to a multi-parameter optimization of physicochemical properties, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability.[1][2][3] These improvements directly address some of the most common and persistent challenges in drug discovery, potentially reducing attrition rates and accelerating the progression of high-quality candidates into clinical development.

The detailed experimental protocols provided herein offer a validated framework for researchers to assess these critical properties in their own drug discovery programs. As the field continues to move away from planar, aromatic structures, the rational design and application of novel, three-dimensional scaffolds like 2-oxabicyclo[2.2.2]octane will be paramount. This bioisostere represents a validated and highly effective tool in the medicinal chemist's arsenal for crafting the next generation of safer and more effective therapeutics.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available at: [Link]

  • PubMed Central. (n.d.). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]

  • PubMed. (n.d.). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. Available at: [Link]

  • Levterov, V., Panasiuk, Y., Sahun, K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. Available at: [Link]

  • PubMed Central. (n.d.). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Available at: [Link]

  • Journal of Medicinal Chemistry. (2025, October 8). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Available at: [Link]

  • Organic Chemistry Portal of Ukraine. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available at: [Link]

  • PubMed. (2023, October 2). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available at: [Link]

  • ResearchGate. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive protocol for the safe and compliant disposal of 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS No. 340023-04-3). As a specialized building block in drug development, particularly for protein degraders, its unique structure—combining a carboxylic acid, a bicyclic ether, and an ethenyl group—necessitates a cautious and informed approach to waste management. This document is designed for researchers, scientists, and laboratory managers, providing actionable, step-by-step procedures grounded in established safety principles and regulatory awareness.

Hazard Assessment and Characterization

Proper disposal begins with a thorough understanding of the chemical's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this novel compound is not widely available, we can infer its characteristics based on its functional groups and data from structurally related molecules. This presumptive classification underscores the need for a conservative approach, treating the substance as hazardous until proven otherwise.

Inferred Hazard Profile: Based on analogous structures, this compound should be handled as a substance that may:

  • Cause skin and serious eye irritation [1]. Carboxylic acids are known irritants.

  • Cause respiratory irritation [1].

  • Be harmful if swallowed [1].

  • Pose environmental hazards , warranting the prevention of release into waterways[2][3].

The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on specific characteristics: ignitability, corrosivity, reactivity, and toxicity[4][5]. Due to the carboxylic acid group, this compound's waste would likely be classified as corrosive if the pH is ≤ 2.

Property Identifier / Presumed Value Source / Rationale
CAS Number 340023-04-3[6][7]
Molecular Formula C10H14O3[6][7]
Presumed Hazard Skin/Eye IrritantAnalogy with similar bicyclic carboxylic acids[1].
Presumed Hazard Corrosive (Acidic)Presence of the carboxylic acid functional group.
Waste Classification Regulated Chemical WastePresumptive hazardous characteristics[4].

Personal Protective Equipment (PPE) and Safety

Given the inferred hazards, stringent adherence to safety protocols is mandatory. The causality behind these PPE choices is the prevention of contact, inhalation, and ingestion.

  • Eye Protection: Wear chemical splash goggles and a face shield. The carboxylic acid functional group presents a significant risk of serious eye damage[1].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Ensure gloves are inspected before use and changed immediately if contamination occurs[8].

  • Body Protection: A lab coat is required. For handling larger quantities or in case of a potential splash, a chemically resistant apron is recommended[8].

  • Ventilation: All handling and disposal preparation steps should be performed inside a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors[8].

Waste Segregation and Containerization: A Self-Validating System

To prevent dangerous reactions and ensure regulatory compliance, a rigorous waste segregation and containerization system is essential. This system is self-validating because it physically separates incompatible materials, inherently preventing accidental mixing.

Core Principles:

  • Dedicated Waste Stream: Establish a dedicated hazardous waste stream for this compound. Crucially, do not mix organic acid waste with inorganic acids (e.g., HCl, H2SO4), bases, or oxidizers [8][9]. Mixing with bases can cause a violent exothermic reaction.

  • Container Selection: Use a designated, leak-proof hazardous waste container made of high-density polyethylene (HDPE) or glass[8]. The container must be in good condition, with a secure, tight-fitting lid[4][10].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Irritant")[8].

  • Capacity Limit: Never fill a waste container beyond 90% capacity [8][10]. This headspace allows for vapor expansion, preventing container rupture due to temperature changes.

Step-by-Step Disposal Procedures

The appropriate disposal path is determined by the waste's concentration and the presence of contaminants. The default and most prudent path is to treat all waste as concentrated hazardous material.

Pathway A: Concentrated (>10%) or Contaminated Waste (Default Protocol)

This is the mandatory procedure for pure, concentrated, or any contaminated form of the compound.

  • Preparation: Work within a chemical fume hood and wear all required PPE as described in Section 2.

  • Waste Transfer: Carefully transfer the chemical waste into the designated and pre-labeled hazardous waste container using a funnel to prevent spillage on the container's exterior[10].

  • Container Sealing: Securely close the container lid. Wipe the exterior of the container to remove any residual contamination.

  • Storage: Store the sealed container in a designated satellite accumulation area. This area must be a cool, dry, well-ventilated space away from incompatible materials[8].

  • Pickup and Disposal: Arrange for collection by your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[8]. Do not attempt to dispose of this waste through any other means.

Pathway B: Dilute, Uncontaminated Aqueous Solutions (<10%)

This pathway is only permissible if explicitly allowed by your local regulations and your institution's EHS department. Unauthorized drain disposal is a serious compliance violation.

  • Verification: Consult your EHS department. Confirm that neutralization and drain disposal of this specific compound at low concentrations is permitted. Document this confirmation.

  • Neutralization Protocol (in a fume hood): i. Place the beaker containing the dilute acidic solution on a stir plate in a chemical fume hood. ii. Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the acidic waste while stirring gently. iii. Monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base dropwise until the pH is in the neutral range (typically between 6.0 and 8.0, as specified by local wastewater regulations). Be cautious, as the reaction will produce CO2 gas (effervescence).

  • Drain Disposal: Once neutralized and confirmed to be within the acceptable pH range, pour the solution down the drain with a copious amount of running water (at least a 20-fold excess)[8]. This dilution minimizes the impact on the plumbing and aquatic environment.

  • Record Keeping: Log the neutralization and disposal event in your laboratory records.

Spill Management

Immediate and correct response to a spill is critical for safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2 before attempting to clean the spill.

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, dry sand, or a chemical absorbent pad[11].

  • Collect Waste: Carefully scoop the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Label the spill cleanup waste as "Hazardous Waste" and manage it according to Pathway A[11].

Disposal Decision Workflow

The following diagram illustrates the logical flow for making a safe and compliant disposal decision.

G start Waste Generated: 1-Ethenyl-2-oxabicyclo[2.2.2]octane -4-carboxylic acid decision1 Concentrated (>10%) or Contaminated? start->decision1 decision2 Local / EHS Regulations Permit Neutralization? decision1->decision2 No (Dilute <10%) process_hazardous Pathway A: Collect as Hazardous Waste in Labeled Container decision1->process_hazardous Yes decision2->process_hazardous No Default to Safety process_neutralize Pathway B: Perform Neutralization Protocol (pH 6-8) decision2->process_neutralize Yes end_pickup Store in Satellite Area for EHS Pickup process_hazardous->end_pickup end_drain Dispose to Drain with Copious Water process_neutralize->end_drain

Caption: Decision workflow for the disposal of this compound waste.

References

  • Safety Data Sheet - SDS - Rentokil Initial. (n.d.). Retrieved from Google Search.
  • SAFETY DATA SHEET - TCI Chemicals. (2023, April 3). Tokyo Chemical Industry Co., Ltd. Retrieved from Google Search. This SDS for a similar compound, Bicyclo[2.2.
  • 4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid - Apollo Scientific. (2023, July 7). Apollo Scientific. Retrieved from Google Search. This SDS for a related compound highlights skin, eye, and respiratory irritation hazards and mandates disposal at an authorized hazardous waste collection point.
  • Product Specification - Vigon. (2016, January 6). Vigon International. Retrieved from Google Search.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). ETH Zürich. Retrieved from Google Search. This factsheet provides general principles for handling hazardous waste, including container filling levels and closure requirements.
  • This compound, min 97%, 250 mg - CP Lab Safety. (n.d.). CP Lab Safety. Retrieved from Google Search. This product page provides the CAS number and identifies the chemical for professional research use.
  • GHS Safety Data Sheet - Kalochem Cosmetics. (n.d.). Kalochem Cosmetics. Retrieved from Google Search.
  • This compound. (n.d.). Chem-Space. Retrieved from Google Search. This page provides basic chemical identifiers like formula and CAS number.
  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals - Benchchem. (n.d.). BenchChem. Retrieved from Google Search.
  • CAS NO. 340023-04-3 | this compound - Arctom. (n.d.). Arctom Scientific. Retrieved from Google Search. This page provides the CAS number for the specific chemical.
  • Chemical Waste | Environmental Health & Safety (EHS). (n.d.). The University of Texas at Austin. Retrieved from Google Search. This guide defines regulated chemical waste and outlines requirements for waste containers.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 1,8-Cineole | C10H18O | CID 2758 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Northwestern University. Retrieved from Google Search. This guide provides information on the proper disposal of empty chemical containers.
  • Update to RIFM fragrance ingredient safety assessment, eucalyptol, CAS Registry Number 470-82-6. (2024, January 14). Food and Chemical Toxicology. Retrieved from Google Search.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. (n.d.). U.S. Government Publishing Office. Retrieved from [Link]

  • (PDF) Synthesis and Antibacterial Activity of Highly Oxygenated 1,8-Cineole Derivatives. (2025, August 9). ResearchGate. Retrieved from Google Search. This paper discusses derivatives of the 2-oxabicyclo[2.2.2]octane core structure.
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  • Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12). Nipissing University. Retrieved from Google Search. This guide emphasizes the incompatibility of organic acids with bases and oxidizers.
  • Chemical Waste Management Guide | Environmental Health & Safety - Boston University. (n.d.). Boston University. Retrieved from [Link]

  • (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - ResearchGate. (n.d.). ResearchGate. Retrieved from Google Search. This paper discusses the use of the 2-oxabicyclo[2.2.2]octane core in drug discovery.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid (CAS No. 340023-04-3). The guidance herein is intended for researchers, scientists, and drug development professionals. Given the unique structure of this molecule, combining a bicyclic ether and a carboxylic acid, a thorough understanding of its potential hazards is critical for ensuring laboratory safety.

Hazard Assessment: Understanding the Compound

This compound is a crystalline solid that is stable under normal conditions.[1] While specific toxicological data for this compound is limited, its known hazards are primarily associated with its carboxylic acid functionality and potential as an irritant.

Known Hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

Source: Arctom (2024)

The bicyclo[2.2.2]octane core is a rigid structure. The presence of an ether linkage within this strained ring system and a vinyl group may present additional reactivity considerations that are not fully characterized. Therefore, a cautious approach to handling is warranted.

Incompatible Materials:

Based on the functional groups present, this compound should be considered incompatible with:

  • Strong Oxidizing Agents: May react exothermically.

  • Strong Bases: The carboxylic acid will undergo an exothermic neutralization reaction.

  • Amines: Will react with the carboxylic acid.

  • Strong Reducing Agents: The vinyl group and ether linkage could potentially react.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum PPE requirements for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatRecommended if handling large quantities or if dust is generated
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood

Due to the risk of serious eye irritation, appropriate eye protection is mandatory.

  • Minimum Requirement: Safety glasses with side shields for handling small quantities of the solid.

  • Enhanced Protection: Chemical splash goggles are required when handling solutions or during any procedure with a risk of splashing.

  • Maximum Protection: A face shield worn over chemical splash goggles is necessary when handling larger volumes or during vigorous reactions.

Nitrile or neoprene gloves are recommended for handling this compound.[2][3][4] These materials provide good resistance to a range of organic chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.

A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised.

While the vapor pressure of this solid compound is expected to be low, respiratory protection may be necessary under certain circumstances.

  • Engineering Controls: The primary method of respiratory protection is the use of a certified chemical fume hood, especially when handling solutions or heating the compound.

  • Respirator Selection: If engineering controls are not sufficient or during a large spill, a NIOSH-approved air-purifying respirator with an Organic Vapor/Acid Gas (OV/AG) cartridge is recommended.[2][5][6][7][8] These cartridges are typically color-coded yellow .

Safe Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust when handling the solid material.

  • Ensure that an eyewash station and safety shower are readily accessible.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong bases and oxidizing agents.

Emergency Procedures

A clear and practiced emergency plan is vital for mitigating the consequences of an accidental exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

The appropriate response to a spill depends on its size and location.

  • Minor Spill (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If flammable solvents are present, extinguish all ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the contaminated area until it has been deemed safe by trained personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid waste (contaminated gloves, paper towels, etc.) should be placed in a designated, labeled hazardous waste container.

    • Liquid waste (reaction mixtures, solvent rinses) should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams, particularly bases.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

Visual Decision Aids

PPE Selection Workflow

PPE_Selection start Start: Handling 1-Ethenyl-2-oxabicyclo[2.2.2]octane- 4-carboxylic acid weighing Weighing Solid? start->weighing solution Preparing Solution? weighing->solution No ppe1 Minimum PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat weighing->ppe1 Yes reaction Running Reaction? solution->reaction No ppe2 Required PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat solution->ppe2 Yes ppe3 Required PPE: - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat reaction->ppe3 Yes fume_hood Work in Fume Hood ppe2->fume_hood ppe3->fume_hood

Caption: Decision workflow for selecting appropriate PPE.

Spill Response Logic

Spill_Response spill Spill Occurs in_hood Is the spill contained within a fume hood? spill->in_hood minor_spill Minor Spill Protocol: 1. Wear full PPE 2. Contain with absorbent 3. Collect in waste container 4. Decontaminate in_hood->minor_spill Yes major_spill Major Spill Protocol: 1. Evacuate area 2. Alert others 3. Call EHS 4. Secure the area in_hood->major_spill No

Caption: Simplified logic for spill response actions.

References

  • Best Chemical Co (S) Pte Ltd. (n.d.). Organic Vapor/Acid Gas Cartridge for Respirator. Retrieved from [Link]

  • Moldex. (n.d.). Organic Vapor/Acid Gas Cartridges For 8000 Series Respirators. Retrieved from [Link]

  • Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]

  • PK Safety. (2024). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • Stepanov, A. A., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. RSC Medicinal Chemistry. Retrieved from [Link]

  • AIBON SAFETY. (2025). Which are the best gloves for chemical environments? Retrieved from [Link]

  • Solus Group. (2024). Chemical Resistant Gloves: A Guide for Industrial Employers. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.